molecular formula C8H16O B8769673 Oct-2-en-4-ol

Oct-2-en-4-ol

Cat. No.: B8769673
M. Wt: 128.21 g/mol
InChI Key: WGDUEFYADBRNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oct-2-en-4-ol is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-2-en-4-ol

InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

WGDUEFYADBRNKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=CC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Oct-2-en-4-ol is a secondary allylic alcohol with potential applications in various fields, including flavor and fragrance industries, and as a synthetic intermediate. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and analytical protocols. While specific biological activities and detailed reaction pathways remain areas for further investigation, this document consolidates the current knowledge to support researchers and professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

(E)-Oct-2-en-4-ol is a clear, light yellow liquid with a characteristic fruity, berry-like odor.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 20125-81-9[1]
Appearance Clear light yellow liquid[1]
Odor Fruity, berry[1]
Boiling Point 175.0 - 176.0 °C at 760 mmHg[1]
Density 0.830 - 0.838 g/cm³[1]
Refractive Index 1.438 - 1.442[1]
Solubility Insoluble in water; 50% soluble in ethanol[1]

Spectroscopic Data

The structural elucidation of (E)-Oct-2-en-4-ol is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR data are crucial for confirming the structure and stereochemistry of the molecule.

¹H-NMR (in CDCl₃):

  • δ 5.70-5.60 (m, 1H)

  • δ 5.52-5.44 (m, 1H)

  • δ 4.02 (q, J = 6.7 Hz, 1H)

  • δ 1.70 (dd, J = 6.4, 1.3 Hz, 3H)

  • δ 1.63-1.41 (m, 3H)

  • δ 1.39-1.23 (m, 4H)

  • δ 0.90 (t, J = 7.1 Hz, 3H)

¹³C-NMR (in CDCl₃):

  • δ 134.46

  • δ 126.68

  • δ 73.17

  • δ 37.03

  • δ 27.69

  • δ 22.66

  • δ 17.68

  • δ 14.07

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of (E)-Oct-2-en-4-ol is available through the NIST/EPA Gas-Phase Infrared Database.[2] Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

  • C-H stretch (alkene): Absorptions just above 3000 cm⁻¹.

  • C=C stretch: An absorption around 1650-1680 cm⁻¹.

  • C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-Oct-2-en-4-ol is available in the NIST WebBook.[3] As a secondary alcohol, the molecular ion peak (m/z 128) may be of low abundance or absent.[4] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[4][5]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of (E)-Oct-2-en-4-ol is the reduction of (E)-oct-2-en-4-one.

Experimental Protocol: Reduction of (E)-Oct-2-en-4-one

This protocol describes the reduction of the corresponding α,β-unsaturated ketone to the allylic alcohol.

  • Materials: (E)-Oct-2-en-4-one, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Water, 10% Sodium hydroxide (B78521) (NaOH) solution, Anhydrous sodium sulfate (B86663).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), a dispersion of LiAlH₄ (0.6 equivalents) in THF is cooled in an ice bath.

    • A solution of (E)-Oct-2-en-4-one (1.0 equivalent) in THF is added dropwise, maintaining the reaction temperature below 5 °C.

    • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

    • The reaction is then cooled to 0 °C, and water is added cautiously, keeping the temperature below 7 °C.

    • A 10% aqueous solution of NaOH is subsequently added, followed by more water.

    • The mixture is stirred for 1 hour, during which a white precipitate forms.

    • Anhydrous sodium sulfate is added, and the mixture is filtered.

    • The THF is removed under reduced pressure to yield (E)-oct-2-en-4-ol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup ketone (E)-Oct-2-en-4-one step1 1. Dropwise addition at < 5°C ketone->step1 liAlH4 LiAlH₄ in THF liAlH4->step1 step2 2. Stir at room temperature step1->step2 quench Quench with H₂O and NaOH(aq) step2->quench dry Dry with Na₂SO₄ quench->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product (E)-Oct-2-en-4-ol concentrate->product

Synthesis of (E)-Oct-2-en-4-ol.
Reactivity

As an allylic alcohol, (E)-Oct-2-en-4-ol is expected to undergo reactions typical of this functional group, which include:

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (E)-oct-2-en-4-one, using various oxidizing agents.

  • Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst will form the corresponding esters.

  • Substitution: The hydroxyl group can be substituted, for example, by halides. The allylic nature of the alcohol enhances the reactivity in such substitution reactions.

Analytical Protocols

Purification

Flash column chromatography is a standard method for the purification of moderately polar organic compounds like (E)-Oct-2-en-4-ol.

Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of (E)-Oct-2-en-4-ol in various matrices.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column is suitable.

  • Injector Temperature: Typically around 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) is used to ensure good separation.

  • Ionization: Electron Ionization (EI) is commonly used.

Biological Activity and Drug Development Potential

Currently, there is limited specific information available in the public domain regarding the biological activities and signaling pathways associated with (E)-Oct-2-en-4-ol. As a class of compounds, some allylic alcohols have been investigated for various biological effects, but direct studies on this particular molecule are scarce. It is recognized as a flavoring agent and is considered to have no safety concerns at current levels of intake for this purpose.[1] However, its potential as a lead compound in drug discovery remains largely unexplored. Further research is warranted to investigate its pharmacological and toxicological profile to assess its potential for drug development.

Logical_Relationship cluster_properties Known Properties cluster_unknowns Areas for Further Research substance (E)-Oct-2-en-4-ol chem_props Chemical & Physical Properties substance->chem_props synthesis Synthesis Protocol substance->synthesis analytics Analytical Methods substance->analytics reactions Specific Chemical Reactions substance->reactions bioactivity Biological Activity & Signaling Pathways reactions->bioactivity drug_potential Drug Development Potential bioactivity->drug_potential

Knowledge map of (E)-Oct-2-en-4-ol.

Conclusion

This technical guide has summarized the core chemical properties of (E)-Oct-2-en-4-ol, providing a foundation for its use in research and development. While comprehensive data on its biological effects and specific reactivity are still needed, the information presented here on its physical characteristics, spectroscopic signature, synthesis, and analysis serves as a valuable resource for scientists and drug development professionals. Future studies are encouraged to explore the untapped potential of this molecule in medicinal chemistry and other scientific domains.

References

(Z)-Oct-2-en-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22287-00-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (Z)-Oct-2-en-4-ol, an unsaturated alcohol with potential applications in various fields of chemical research and development. Due to the limited availability of data for the (Z)-isomer, this guide also includes comparative information for its geometric isomer, (E)-Oct-2-en-4-ol, to provide a broader context for researchers.

Chemical and Physical Properties

(Z)-Oct-2-en-4-ol is a secondary allylic alcohol. Its chemical structure and basic properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
IUPAC Name (2Z)-oct-2-en-4-olPubChem[1]
CAS Number 22287-00-9PubChem[1]
Synonyms (Z)-oct-2-en-4-ol, cis-2-Octen-4-olPubChem[1]

Spectroscopic Data

Detailed spectroscopic data for (Z)-Oct-2-en-4-ol is scarce in publicly accessible literature. However, a ¹³C NMR spectrum is available.

¹³C Nuclear Magnetic Resonance (NMR) Spectrum of (Z)-Oct-2-en-4-ol

A ¹³C NMR spectrum for (Z)-Oct-2-en-4-ol is available in the PubChem database, which can be a valuable resource for structural confirmation.[1]

For comparative purposes, the ¹H and ¹³C NMR data for the (E)-isomer, (E)-Oct-2-en-4-ol, are provided below, as reported in a synthetic protocol.[2]

(E)-Oct-2-en-4-ol
¹H-NMR 5.70-5.60 (m, 1H), 5.52-5.44 (m, 1H), 4.02 (q, J = 6.7, 1H), 1.70 (dd, J = 6.4, 1.3, 3H), 1.63-1.41 (m, 3H), 1.39-1.23 (m, 4H), 0.90 (t, J = 7.1, 3H)
¹³C-NMR 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07

Synthesis Protocols

A detailed synthesis for the related (E)-isomer, (E)-Oct-2-en-4-ol, has been described and involves the reduction of (E)-oct-2-en-4-one with lithium aluminum hydride.[2]

Experimental Protocol for the Synthesis of (E)-Oct-2-en-4-ol [2]

  • Reaction Setup: A dispersion of lithium aluminum hydride (LiAlH₄, 1.8 g, 47.4 mmol) in tetrahydrofuran (B95107) (THF, 50 mL) is cooled in an ice bath under a nitrogen atmosphere.

  • Addition of Ketone: A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.

  • Reaction Progression: The mixture is stirred at room temperature for 1 hour.

  • Quenching: The reaction is cooled to 0°C, and water (1.8 g) is added slowly, keeping the temperature below 7°C. Subsequently, a 10% aqueous solution of NaOH (1.8 g) and water (5.4 g) are added.

  • Workup: The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms. Sodium sulfate (B86663) (10.0 g) is added, and the mixture is filtered.

  • Purification: The THF is removed under reduced pressure (40°C, 4 mbar, 2 h) to yield (E)-oct-2-en-4-ol (9.59 g, 90% yield).

Synthesis_of_E_Oct_2_en_4_ol reagents LiAlH₄, THF 0°C to rt product (E)-Oct-2-en-4-ol reagents->product Reduction ketone (E)-Oct-2-en-4-one ketone->reagents workup 1. H₂O 2. NaOH(aq) 3. Na₂SO₄ product->workup

Caption: Synthetic scheme for (E)-Oct-2-en-4-ol.

Biological Activity

There is a significant lack of specific data on the biological activity of (Z)-Oct-2-en-4-ol in the scientific literature. However, the broader class of unsaturated alcohols is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[8]

Research on other unsaturated alcohols has demonstrated various biological effects. For instance, certain monoterpene alcohols have shown fungicidal activity. The biological activity of alcohols can also influence the membrane fluidity of microorganisms such as yeasts and bacteria.[9]

The following workflow outlines a general approach for screening the biological activity of a compound like (Z)-Oct-2-en-4-ol.

Biological_Activity_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_data Data Analysis antimicrobial Antimicrobial Screening (e.g., MIC assay) animal Animal Models (Toxicity & Efficacy) antimicrobial->animal cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cytotoxicity->animal enzyme Enzyme Inhibition Assays enzyme->animal analysis SAR Studies & Lead Optimization animal->analysis compound (Z)-Oct-2-en-4-ol compound->antimicrobial compound->cytotoxicity compound->enzyme

Caption: General workflow for biological activity screening.

Conclusion

(Z)-Oct-2-en-4-ol is a compound for which detailed experimental data, particularly regarding its synthesis and biological activity, is not widely available in the public domain. This technical guide provides the known information and draws on data from its (E)-isomer and the broader class of unsaturated alcohols to offer a valuable resource for researchers. Further investigation is warranted to fully characterize the properties and potential applications of (Z)-Oct-2-en-4-ol.

References

An In-depth Technical Guide to Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oct-2-en-4-ol, a secondary alcohol with applications in the flavor and fragrance industry. This document consolidates key chemical and physical properties, experimental data, and a detailed synthesis protocol.

Chemical and Physical Properties

This compound is a clear, light yellow liquid with a fruity, berry-like aroma.[1] It is insoluble in water but soluble in ethanol.[1] The fundamental properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1][2], NIST[3], ChemicalBook[4]
Molecular Weight 128.21 g/mol PubChem[1][2], NIST[3], ChemicalBook[4]
CAS Registry Number 4798-61-2NIST[3], PubChem[1]
Appearance Clear light yellow liquidThe Good Scents Company[5], PubChem[1]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm HgThe Good Scents Company[5], PubChem[1]
Density 0.830-0.838 g/cm³PubChem[1]
Refractive Index 1.438-1.442The Good Scents Company[5], PubChem[1]
Flash Point 146.00 °F (63.33 °C)The Good Scents Company[5]
Solubility Insoluble in water; 50% soluble in ethanolPubChem[1]

Synthesis Protocol

A common method for the synthesis of (E)-oct-2-en-4-ol is the reduction of (E)-oct-2-en-4-one using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere.[4]

Experimental Protocol: Synthesis of (E)-oct-2-en-4-ol [4]

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Nitrogen gas

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, a dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 ml) is cooled in an ice bath.

  • A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in anhydrous THF (50 ml) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is then cooled to 0°C in an ice bath, and water (1.8 g) is added slowly, ensuring the temperature does not exceed 7°C.

  • A 10% aqueous solution of NaOH (1.8 g) followed by water (5.4 g) is added.

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.

  • Anhydrous sodium sulfate (10.0 g) is added, and the mixture is filtered.

  • The THF is removed from the filtrate under reduced pressure (40°C, 4 mbar) to yield (E)-oct-2-en-4-ol.

Expected Yield: Approximately 9.59 g (90%).[4]

Below is a graphical representation of the synthesis workflow.

G cluster_synthesis Synthesis of (E)-oct-2-en-4-ol start Start: (E)-Oct-2-en-4-one and LiAlH4 in THF step1 Cool to 0-5°C (Ice Bath) start->step1 step2 Add (E)-Oct-2-en-4-one solution dropwise step1->step2 step3 Stir at Room Temperature (1h) step2->step3 step4 Quench with H2O, NaOH(aq), and H2O step3->step4 step5 Stir for 1h step4->step5 step6 Dry with Na2SO4 and Filter step5->step6 step7 Remove THF (Reduced Pressure) step6->step7 end_product End Product: (E)-oct-2-en-4-ol step7->end_product

Synthesis workflow for (E)-oct-2-en-4-ol.

Biological Activity and Potential Applications

While this compound itself is primarily documented as a flavoring agent, the broader class of secondary alcohols and related unsaturated compounds are of interest in drug discovery and development for their potential biological activities. For instance, various essential oils containing structurally related compounds have demonstrated antimicrobial, antioxidant, and cytotoxic activities.[6][7][8]

At present, there is limited specific research available in the public domain detailing the direct involvement of this compound in specific signaling pathways or its extensive use in drug development. The primary application remains within the food and fragrance industries, where it is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][5] Standard laboratory safety protocols, including the use of personal protective equipment such as safety goggles and gloves, should be followed when handling this compound.

Hazard StatementGHS Classification
Harmful if swallowedH302 (Acute toxicity, oral)[1]
Causes serious eye irritationH319 (Serious eye damage/eye irritation)[1]

References

An In-depth Technical Guide to the Structural Isomers of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of oct-2-en-4-ol, a C8H16O unsaturated alcohol. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the synthesis, physicochemical properties, and known biological activities of these compounds. Due to the significant variance in available data across isomers, this guide collates known information and highlights areas for future research.

Introduction to Octenol Isomers

Octenols are a diverse group of unsaturated alcohols with the chemical formula C8H16O. Variations in the position of the double bond and the hydroxyl group, as well as stereoisomerism (cis/trans and R/S isomers), lead to a large number of unique structural isomers. These structural differences can significantly influence the physicochemical properties and biological activities of the molecules. While some isomers, such as 1-octen-3-ol, have been studied for their roles as insect attractants and antimicrobial agents, the biological significance of most octenol isomers, including the structural isomers of this compound, remains largely unexplored.

Physicochemical Properties of Selected Octenol Isomers

The following table summarizes the available quantitative data for this compound and some of its structural isomers. It is important to note that comprehensive data is not available for all isomers, reflecting the current gaps in the scientific literature.

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Density (g/cm³)Refractive IndexBoiling Point (°C)
(E)-Oct-2-en-4-ol (E)-oct-2-en-4-ol4798-61-2128.21---
Oct-3-en-2-ol oct-3-en-2-ol76649-14-4128.210.826-0.836[1]1.422-1.428[1]98 (at 2 mmHg)[2]
(E)-Oct-3-en-2-ol (E)-oct-3-en-2-ol57648-55-2128.21---
Oct-1-en-4-ol oct-1-en-4-ol40575-42-6128.21---
Oct-2-en-3-ol oct-2-en-3-ol188953-20-0128.21---
Oct-5-en-3-ol (E)-oct-5-en-3-ol-128.21---
Oct-4-en-2-ol (E)-oct-4-en-2-ol84143-29-3128.21---
1-Octen-3-ol Oct-1-en-3-ol3391-86-4128.21---

Experimental Protocols

Synthesis of (E)-Oct-2-en-4-ol[3]

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

  • Ice bath

Procedure:

  • Under a nitrogen atmosphere, a dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 mL) is cooled in an ice bath.

  • A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is cooled to 0°C with an ice bath, and water (1.8 g) is added slowly, keeping the temperature below 7°C.

  • A 10% aqueous solution of NaOH (1.8 g) and then water (5.4 g) are added.

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.

  • Sodium sulfate (10.0 g) is added, and the mixture is filtered.

  • The THF is removed under reduced pressure (40°C, 4 mbar) to yield (E)-oct-2-en-4-ol.

Characterization Data for (E)-Oct-2-en-4-ol: [3]

  • ¹H-NMR (CDCl₃): δ 5.70-5.60 (m, 1H), 5.52-5.44 (m, 1H), 4.02 (q, J = 6.7 Hz, 1H), 1.70 (dd, J = 6.4, 1.3 Hz, 3H), 1.63-1.41 (m, 3H), 1.39-1.23 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H).

  • ¹³C-NMR (CDCl₃): δ 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07.

General Synthesis of Unsaturated Alcohols

A common method for the synthesis of unsaturated alcohols is the reduction of the corresponding α,β-unsaturated ketone or aldehyde.

Synthesis_of_Unsaturated_Alcohols Unsaturated_Ketone α,β-Unsaturated Ketone/Aldehyde Unsaturated_Alcohol Unsaturated Alcohol Unsaturated_Ketone->Unsaturated_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, LiAlH₄) Reducing_Agent->Unsaturated_Alcohol

General workflow for the synthesis of unsaturated alcohols.

General Characterization Methods

Structural isomers of octenol can be characterized using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of the double bond and hydroxyl group.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which can help distinguish between isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile isomers in a mixture.[4]

  • Infrared (IR) Spectroscopy: Can identify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

Characterization_Workflow cluster_synthesis Synthesis cluster_separation Separation & Identification cluster_analysis Data Analysis Synthesis Synthesized Isomer Mixture GC Gas Chromatography (GC) Synthesis->GC NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (MS) GC->MS Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation Insect_Odorant_Signaling Odorant 1-Octen-3-ol OR Odorant Receptor (OR) Odorant->OR Binds to Ion_Channel Ion Channel OR->Ion_Channel Activates Neuron Olfactory Receptor Neuron Ion_Channel->Neuron Depolarizes Brain Insect Brain Neuron->Brain Sends Signal

References

An In-depth Technical Guide to the Stereoisomer Characterization of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-en-4-ol, a secondary allylic alcohol, possesses two distinct stereogenic elements: a carbon-carbon double bond and a chiral center. This combination gives rise to four unique stereoisomers: (2E, 4R), (2E, 4S), (2Z, 4R), and (2Z, 4S). The precise stereochemistry of such molecules can profoundly influence their biological activity, sensory properties, and utility as chiral building blocks in pharmaceutical synthesis. Consequently, the accurate separation, identification, and characterization of each stereoisomer are of critical importance. This technical guide provides a comprehensive overview of the analytical methodologies required to fully characterize the stereoisomers of this compound. It includes detailed discussions and protocols for chromatographic separation, spectroscopic analysis (NMR and MS), and chiroptical measurements (polarimetry).

Introduction to the Stereoisomers of this compound

The molecular structure of this compound contains a C2-C3 double bond, which can exist in either an E (trans) or Z (cis) configuration, resulting in diastereomers. Additionally, the hydroxyl-bearing carbon at the C4 position is a stereocenter, leading to a pair of enantiomers (R and S) for each geometric isomer. The interplay between these two stereogenic features results in a total of four distinct stereoisomers.

These isomers can be classified into two pairs of enantiomers:

  • (2E, 4R)-Oct-2-en-4-ol and (2E, 4S)-Oct-2-en-4-ol

  • (2Z, 4R)-Oct-2-en-4-ol and (2Z, 4S)-Oct-2-en-4-ol

The relationship between any E-isomer and any Z-isomer is diastereomeric. Distinguishing between these closely related molecules requires a suite of sophisticated analytical techniques, as their physical properties can be very similar.

G cluster_E (E)-Isomers cluster_Z (Z)-Isomers ER (2E, 4R)-Oct-2-en-4-ol ES (2E, 4S)-Oct-2-en-4-ol ER->ES Enantiomers ZR (2Z, 4R)-Oct-2-en-4-ol ER->ZR Diastereomers ZS (2Z, 4S)-Oct-2-en-4-ol ER->ZS Diastereomers ES->ZR Diastereomers ES->ZS Diastereomers ZR->ZS Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Synthesis and Chromatographic Separation

The synthesis of this compound often results in a mixture of stereoisomers. For instance, the reduction of (E)-Oct-2-en-4-one yields a racemic mixture of (2E, 4R)- and (2E, 4S)-Oct-2-en-4-ol.[1] Enantioselective synthesis strategies are required to produce specific, single enantiomers.

The separation of these isomers is paramount for their individual characterization and use. Due to their nearly identical physical properties, chromatographic methods, particularly on chiral stationary phases (CSPs), are the most effective tools for resolution.

Chiral Chromatography (HPLC & GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating stereoisomers. The choice between them depends on the volatility and thermal stability of the analyte. Given that this compound is a volatile compound, both methods are applicable.

  • Direct Method: The most common approach involves using a Chiral Stationary Phase (CSP). These phases are derivatized with a chiral selector that transiently forms diastereomeric complexes with the enantiomers in the sample. This differential interaction leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including allylic alcohols.

  • Indirect Method: This involves derivatizing the alcohol with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column. However, this method is more complex and less common than the direct approach.

G cluster_analysis Characterization mixture Mixture of This compound Stereoisomers separation Chiral Separation mixture->separation hplc HPLC (Chiral Stationary Phase) separation->hplc Liquid gc GC (Chiral Stationary Phase) separation->gc Gas nmr NMR Spectroscopy hplc->nmr ms Mass Spectrometry hplc->ms polarimetry Polarimetry hplc->polarimetry gc->nmr gc->ms gc->polarimetry

Figure 2: Experimental workflow for separation and characterization.
Illustrative Chromatographic Data

The following table outlines typical parameters for the chiral separation of allylic alcohols. The exact values for this compound would require experimental determination.

ParameterChiral HPLCChiral GC
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Lux® Cellulose-2)Cyclodextrin-based CSP (e.g., Rt-βDEXsm)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Helium
Flow Rate 0.5 - 1.5 mL/min1.0 - 2.0 mL/min
Temperature 20 - 40 °C50 - 150 °C (Temperature Program)
Detector UV (210 nm) or Refractive Index (RI)Flame Ionization (FID) or Mass Spectrometer (MS)
Expected Elution Enantiomers will have distinct retention times (t_R). Diastereomers will also be resolved.Enantiomers will have distinct retention times (t_R).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for determining the molecular structure and, crucially, the geometry of the double bond.

  • Distinguishing Diastereomers (E vs. Z): ¹H NMR is used to differentiate between the E and Z isomers. The key is the coupling constant (³JHH) between the vinyl protons at C2 and C3.

    • For the E (trans) isomer , the dihedral angle is ~180°, resulting in a large coupling constant, typically in the range of 12-18 Hz .

    • For the Z (cis) isomer , the dihedral angle is ~0°, leading to a smaller coupling constant, typically 6-12 Hz .

  • Enantiomers: Enantiomers are spectroscopically identical in an achiral solvent. To distinguish them by NMR, a chiral shift reagent must be used to induce diastereomeric complex formation, which results in separate signals for each enantiomer.

Table 1: ¹H and ¹³C NMR Data for (E)-Oct-2-en-4-ol (Racemic) [1] (Solvent and frequency not specified in source; data is illustrative)

Assignment¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz)¹³C Chemical Shift (δ, ppm)
H1 (-CH₃)1.70dd, J = 6.4, 1.317.68
H25.52-5.44m126.68
H35.70-5.60m134.46
H4 (-CHOH)4.02q, J = 6.773.17
H5 (-CH₂-)1.63-1.41m37.03
H6 (-CH₂-)1.39-1.23m27.69
H7 (-CH₂-)1.39-1.23m22.66
H8 (-CH₃)0.90t, J = 7.114.07
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with GC (GC-MS), it is a powerful tool for identifying compounds in a mixture.

  • Molecular Ion: All stereoisomers of this compound will have the same molecular weight (128.21 g/mol ) and will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 128 or 129, respectively.

  • Fragmentation: The fragmentation patterns of stereoisomers are typically identical. Common fragments for this molecule would arise from dehydration (-H₂O) and cleavage adjacent to the alcohol or double bond.

  • Utility: While MS alone cannot distinguish stereoisomers, its coupling with a chiral separation technique (like chiral GC) is essential for confirming the identity of each separated peak.

Chiroptical Characterization

Polarimetry

Polarimetry is the definitive technique for distinguishing between enantiomers. Chiral molecules rotate the plane of polarized light and are termed "optically active."[2]

  • Specific Rotation ([α]): This is a fundamental physical property of a chiral compound.[2] Enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions.

    • One enantiomer will have a positive (+) specific rotation (dextrorotatory).

    • The other enantiomer will have a negative (-) specific rotation (levorotatory).

    • A racemic mixture (50:50 of each enantiomer) will have a specific rotation of zero and is optically inactive.

The specific rotation is calculated using the formula: [α]Tλ = α / (c × l) Where:

  • α is the observed rotation in degrees.

  • c is the concentration in g/mL.

  • l is the path length of the sample tube in decimeters (dm).

  • T is the temperature and λ is the wavelength of light (typically the sodium D-line, 589 nm).

Table 2: Specific Rotation Data for this compound Enantiomers (Note: These values are hypothetical as they are not available in public literature. They serve to illustrate the expected results from polarimetry.)

StereoisomerExpected Specific Rotation [α]D²⁵
(2E, 4R)-Oct-2-en-4-olHypothetical Value (e.g., +X°)
(2E, 4S)-Oct-2-en-4-olHypothetical Value (e.g., -X°)
(2Z, 4R)-Oct-2-en-4-olHypothetical Value (e.g., +Y°)
(2Z, 4S)-Oct-2-en-4-olHypothetical Value (e.g., -Y°)

There is no correlation between the R/S designation and the sign (+/-) of the specific rotation.[3][4]

Experimental Protocols

Protocol: Synthesis of (±)-(E)-Oct-2-en-4-ol[1]

This protocol describes the reduction of the corresponding ketone to produce a racemic mixture of the E-isomer alcohol.

  • Preparation: Cool a dispersion of Lithium Aluminium Hydride (LiAlH₄, 1.8 g, 47.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) in an ice bath under a nitrogen atmosphere.

  • Addition: Add a solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in THF (50 mL) dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture to 0°C with an ice bath. Very slowly, add water (1.8 g), keeping the temperature below 7°C. Sequentially add 10% aqueous NaOH solution (1.8 g) and then additional water (5.4 g).

  • Workup: Remove the ice bath and stir for 1 hour, during which a white precipitate will form. Add anhydrous sodium sulphate (10.0 g) and filter the mixture.

  • Isolation: Remove the THF from the filtrate under reduced pressure to yield the product, (E)-oct-2-en-4-ol.

Protocol: Chiral GC-MS Analysis

This is a general protocol for the separation and identification of volatile chiral compounds. Optimization for this compound is required.

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (approx. 100 µg/mL) in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation:

    • GC: Equipped with a chiral capillary column (e.g., a derivative of β-cyclodextrin).

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Injector: Split/splitless injector, set to 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 160°C.

    • MS: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum to a reference spectrum (e.g., NIST library). The spectrum should show a molecular ion at m/z 128.

    • The separation of four distinct peaks would confirm the resolution of all stereoisomers. The relative area of each peak corresponds to its proportion in the mixture.

Conclusion

The comprehensive characterization of this compound stereoisomers is a multi-step process that relies on the synergy of advanced analytical techniques. Chiral chromatography, either GC or HPLC, is essential for the physical separation of all four isomers. Following separation, NMR spectroscopy provides definitive structural information, particularly for assigning the E/Z geometry of the double bond via proton coupling constants. Finally, polarimetry serves as the conclusive method for distinguishing between enantiomers by measuring the magnitude and direction of optical rotation. Together, these methods provide the robust data required by researchers and drug development professionals to unambiguously identify and quantify each unique stereoisomer of this compound.

References

The Enigmatic Presence of Oct-2-en-4-ol in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the current understanding of the natural occurrence of oct-2-en-4-ol in the fungal kingdom. It is important to preface this guide by stating that direct research on this compound in fungi is notably scarce in current scientific literature. In contrast, its isomer, 1-octen-3-ol (B46169), is a well-documented and abundant volatile organic compound (VOC) responsible for the characteristic "mushroom" aroma. This guide, therefore, leverages the extensive knowledge of C8 volatile biosynthesis in fungi, primarily that of 1-octen-3-ol, to propose a putative biosynthetic pathway for this compound. Furthermore, this document provides a comprehensive overview of the analytical methodologies required for the detection and quantification of such volatile compounds from fungal matrices and summarizes the known occurrences of other C8 volatiles in various fungal species.

The Landscape of C8 Volatiles in Fungi

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs) that play crucial roles in their life cycle, including defense, communication, and as byproducts of metabolism. Among these, C8 compounds are particularly characteristic of the fungal aroma.[1] While 1-octen-3-ol is the most renowned of these, other C8 volatiles such as 3-octanone, 3-octanol, and 1-octen-3-one (B146737) are also commonly identified in the volatilome of many fungal species.[2][3] These compounds are typically products of the oxidative breakdown of fatty acids, most notably linoleic acid.[1][2]

Quantitative Data on C8 Volatiles in Fungi

Fungal SpeciesC8 Volatile CompoundMethod of DetectionReference
Penicillium roqueforti1-octen-3-ol, 3-octanoneGC-MS[4][5]
Agaricus bisporus1-octen-3-olGC-MS[6][7]
Penicillium paneum1-octen-3-ol, 3-octanoneGC-MS[6][8]
Aspergillus speciesVarious C8 alcohols and ketonesGC-MS[4][5][9]
Pleurotus species1-octen-3-one, 1-octen-3-olGC-MS[10]
Penicillium chrysogenum1-octen-3-olGC-MS[11][12]

A Putative Biosynthetic Pathway for this compound

The biosynthesis of C8 volatiles in fungi is predominantly linked to the lipoxygenase (LOX) pathway, which utilizes linoleic acid as a substrate.[2][6] Based on this well-established pathway for 1-octen-3-ol, we propose a hypothetical pathway for the formation of this compound. This proposed pathway involves a positional shift in the initial oxygenation of the linoleic acid backbone.

G Putative Biosynthetic Pathway of this compound cluster_start Substrate cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product Linoleic Acid Linoleic Acid LOX Lipoxygenase (LOX) (Hypothesized positional specificity) Linoleic Acid->LOX Oxygenation Hydroperoxide Linoleic acid hydroperoxide (Oxygenation at C12) LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Aldehyde Unsaturated Aldehyde HPL->Aldehyde ADH Alcohol Dehydrogenase (ADH) Product This compound ADH->Product Hydroperoxide->HPL Cleavage Aldehyde->ADH Reduction

Caption: Putative biosynthetic pathway for this compound.

Experimental Protocols

The analysis of fungal VOCs like this compound requires precise and sensitive analytical techniques due to their volatility and often low concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of these compounds.[13][14][15]

Sample Preparation and VOC Extraction

Objective: To extract volatile organic compounds from a fungal culture for analysis.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) [13]

  • Fungal Culture: Grow the fungus of interest on a suitable solid or in a liquid medium in a sealed vial.

  • Incubation: Incubate the culture under controlled conditions (temperature, light) for a specified period to allow for the production of VOCs.

  • Extraction:

    • Expose a SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the sealed vial containing the fungal culture.

    • The extraction is typically carried out at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) to allow for the adsorption of VOCs onto the fiber.

VOC Analysis

Objective: To separate, identify, and quantify the extracted volatile organic compounds.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) [13][15][16]

  • Desorption: Insert the SPME fiber into the heated injection port of a gas chromatograph, where the adsorbed VOCs are thermally desorbed.

  • Separation: The desorbed VOCs are carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). The column separates the compounds based on their boiling points and affinity for the stationary phase.

  • Detection and Identification:

    • As the separated compounds elute from the column, they enter a mass spectrometer.

    • The compounds are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum for each compound.

    • The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard and by matching the mass spectrum against a spectral library (e.g., NIST).

  • Quantification: Quantification can be performed by creating a calibration curve using known concentrations of an this compound standard.

G General Experimental Workflow for Fungal VOC Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture Fungal Culture (Solid or Liquid Media) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Culture->HS_SPME VOC Adsorption GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Thermal Desorption & Injection Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Separation & Detection

Caption: General experimental workflow for fungal VOC analysis.

Future Directions and Conclusion

The study of this compound in fungi represents an unexplored area of research. The proposed putative biosynthetic pathway provides a theoretical framework for future investigations. Key research questions that need to be addressed include:

  • Is this compound naturally produced by fungi? If so, in which species and under what conditions?

  • What is the specific enzymatic machinery responsible for its biosynthesis?

  • Does this compound have any biological activity, for instance, as a signaling molecule or an antimicrobial agent?

Answering these questions will require targeted analytical studies of a wide range of fungal species, coupled with genomic and transcriptomic analyses to identify the putative genes involved in its biosynthesis. The methodologies outlined in this guide provide a solid foundation for researchers to embark on the exploration of this and other novel fungal volatile organic compounds.

References

Oct-2-en-4-ol as a Fungal Volatile Organic Compound: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of low molecular weight, carbon-based molecules that play a crucial role in the chemical communication and ecological interactions of fungi. Among the vast array of fungal VOCs, the eight-carbon (C8) compounds are of significant interest due to their characteristic "mushroom" aroma and their diverse biological activities. This technical guide focuses on a specific C8 volatile, Oct-2-en-4-ol, providing a comprehensive overview of its biosynthesis, biological effects, and the experimental methodologies used for its study. Given the limited specific data on this compound, this guide will also draw upon information from the closely related and well-studied C8 volatile, 1-octen-3-ol (B46169), to provide a more complete picture of the potential roles and mechanisms of this class of compounds.

Biochemical Profile of this compound

This compound is a secondary alcohol with the molecular formula C8H16O. Its chemical structure features an eight-carbon chain with a double bond between the second and third carbons and a hydroxyl group on the fourth carbon.

PropertyValue
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
IUPAC Name (E)-oct-2-en-4-ol[1]
Appearance Clear light yellow liquid[1]
Odor Fruity, berry-like
Solubility Insoluble in water; soluble in ethanol[1]

Biosynthesis of C8 Volatiles in Fungi

The biosynthesis of C8 volatiles in fungi, including this compound, is primarily derived from the oxidative breakdown of polyunsaturated fatty acids, most notably linoleic acid. This process is orchestrated by a series of enzymatic reactions within the lipoxygenase (LOX) pathway. While the specific enzymes for this compound synthesis are not yet fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of 1-octen-3-ol.

The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL). LOX catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate. Subsequently, HPL cleaves this unstable intermediate into smaller volatile compounds, including C8 alcohols and aldehydes.

Putative Biosynthesis of this compound cluster_0 Lipoxygenase (LOX) Pathway Linoleic Acid Linoleic Acid Hydroperoxide Intermediate Hydroperoxide Intermediate Linoleic Acid->Hydroperoxide Intermediate Lipoxygenase (LOX) This compound This compound Hydroperoxide Intermediate->this compound Hydroperoxide Lyase (HPL) C10 Oxo-acid C10 Oxo-acid Hydroperoxide Intermediate->C10 Oxo-acid Hydroperoxide Lyase (HPL)

Caption: Putative biosynthetic pathway of this compound from linoleic acid.

Biological Activities of C8 Fungal Volatiles

While specific data for this compound is limited, studies on the closely related C8 compound, 1-octen-3-ol, have revealed a broad range of biological activities. These effects highlight the potential roles of C8 volatiles in fungal ecology and their potential applications in biotechnology and drug development.

Antimicrobial Effects

C8 volatiles have demonstrated both antibacterial and antifungal properties. The primary mechanism of action is believed to be the disruption of cell membrane integrity. These lipophilic compounds can intercalate into the lipid bilayer, increasing membrane fluidity and permeability, which leads to leakage of cellular contents and ultimately cell death.

OrganismCompoundConcentrationEffect
Staphylococcus aureusTerpinen-4-ol0.25% (v/v)Minimum Inhibitory Concentration (MIC)[2]
Staphylococcus aureusTerpinen-4-ol0.5% (v/v)Minimum Bactericidal Concentration (MBC)[2]
Penicillium expansum1-octen-3-ol2.5 mM (pH 3.5)41.9% growth inhibition[3]
Effects on Plants

Fungal VOCs, including C8 compounds, can have significant effects on plant growth and development. The well-studied compound 1-octen-3-ol has been shown to induce defense responses in plants like Arabidopsis thaliana.[4] This includes the upregulation of genes involved in wounding and ethylene/jasmonic acid signaling pathways, leading to enhanced resistance against pathogens such as Botrytis cinerea.[4]

Plant Defense Signaling by 1-octen-3-ol 1-octen-3-ol 1-octen-3-ol Plant Cell Receptor Plant Cell Receptor 1-octen-3-ol->Plant Cell Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Activation Defense Gene Expression Defense Gene Expression Signal Transduction Cascade->Defense Gene Expression Upregulation of (e.g., Ethylene/Jasmonic Acid pathways) Pathogen Resistance Pathogen Resistance Defense Gene Expression->Pathogen Resistance Leads to

Caption: Conceptual model of plant defense induction by 1-octen-3-ol.

Effects on Insects

C8 volatiles can act as semiochemicals, influencing the behavior of insects. They can function as attractants or repellents, depending on the insect species and the context. The detection of these compounds occurs through olfactory receptors (ORs) located on the insect's antennae. The binding of a VOC to an OR triggers a signal transduction cascade that results in a neuronal response, leading to a behavioral change.

Insect Olfactory Signaling This compound This compound Olfactory Receptor (OR) Olfactory Receptor (OR) This compound->Olfactory Receptor (OR) Binding Ion Channel Opening Ion Channel Opening Olfactory Receptor (OR)->Ion Channel Opening Conformational Change Neuronal Signal Neuronal Signal Ion Channel Opening->Neuronal Signal Depolarization Behavioral Response Behavioral Response Neuronal Signal->Behavioral Response Signal to Brain HS-SPME-GC-MS Workflow Fungal Culture Fungal Culture Headspace Equilibration Headspace Equilibration Fungal Culture->Headspace Equilibration Incubation SPME Extraction SPME Extraction Headspace Equilibration->SPME Extraction Fiber Exposure GC-MS Analysis GC-MS Analysis SPME Extraction->GC-MS Analysis Thermal Desorption Data Analysis Data Analysis GC-MS Analysis->Data Analysis Chromatogram & Mass Spectra

References

An In-depth Technical Guide on the Biological Activity of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-en-4-ol is an unsaturated aliphatic alcohol that is utilized as a flavoring agent in the food industry. While its organoleptic properties are well-recognized, a comprehensive understanding of its biological activity and toxicological profile is essential for ensuring its safe use and for exploring potential pharmacological applications. This technical guide provides an in-depth overview of the known biological activities of this compound, drawing from toxicological assessments of the broader class of unsaturated aliphatic alcohols and specific evaluations of related flavoring agents. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the elucidation of potential metabolic and signaling pathways.

General Biological Activity and Toxicology of Unsaturated Aliphatic Alcohols

Studies on various aliphatic alcohols have indicated that their toxicity is influenced by carbon chain length and the presence of unsaturation. Generally, toxicity increases with longer carbon chains, and the introduction of a double bond tends to enhance this effect. The primary mechanism of toxicity for many aliphatic alcohols is believed to be membrane damage resulting from their solvent properties.

A study investigating the acute toxic and metabolic effects of 23 aliphatic alcohols in isolated perfused rat livers revealed that unsaturated alcohols were more potent in diminishing hepatic concentrations of reduced glutathione (B108866) (GSH) compared to their saturated counterparts. This suggests that unsaturated alcohols may induce oxidative stress. The hepatotoxicity, measured by the release of enzymes such as glutamate-pyruvate transaminase (GPT), lactate (B86563) dehydrogenase (LDH), and glutamate (B1630785) dehydrogenase (GLDH), was found to be correlated with the membrane/buffer partition coefficients of the alcohols, further supporting the hypothesis of membrane-disruption as a key toxic mechanism.[1]

Genotoxicity Assessment of this compound

This compound, identified by its FL-no: 02.193, has been evaluated by the European Food Safety Authority (EFSA) as part of a group of mono-unsaturated, aliphatic, α,β-unsaturated ketones and their precursors (Flavouring Group Evaluation 204, FGE.204).[2][3] The concern for genotoxicity for this group of substances was investigated using a representative substance, 7-methyl-3-octenone-2 [FL-no: 07.177].

Initially, an in vitro micronucleus test showed a positive result for clastogenicity. However, a subsequent in vivo micronucleus assay was negative, although without definitive proof of bone marrow exposure. To further clarify the in vivo genotoxic potential, a comet assay was performed. An initial equivocal result in the liver led to a repeated study which confirmed that 7-methyl-3-octenone-2 did not induce primary DNA damage in the liver and duodenum.[3] Based on these findings, the EFSA panel concluded that the concern for genotoxicity could be ruled out for the representative substance and, by extension, for the other 15 structurally related substances in the group, including this compound.[3]

Quantitative Data from Genotoxicity Studies

The following table summarizes the key findings from the genotoxicity studies on the representative substance for the group including this compound.

AssayTest SubstanceCell/Animal ModelConcentration/Dose Levels TestedResultsReference
In Vitro Micronucleus Test7-methyl-3-octenone-2Not specified in abstractNot specified in abstractPositive for clastogenicity[3]
In Vivo Micronucleus Assay7-methyl-3-octenone-2Not specified in abstractNot specified in abstractNegative (with no proof of bone marrow exposure)[3]
In Vivo Comet Assay7-methyl-3-octenone-2Not specified in abstractNot specified in abstractNegative for primary DNA damage in the liver and duodenum (in repeat study)[3]

Potential Metabolic Pathway of this compound

While the specific metabolic pathway of this compound has not been fully elucidated, a plausible pathway can be inferred from the metabolism of other fatty alcohols and unsaturated aliphatic compounds.[4] The metabolism of fatty alcohols typically involves oxidation to the corresponding aldehydes or ketones. In the case of this compound, the secondary alcohol group is likely oxidized to a ketone, forming 2-octen-4-one. This metabolite is an α,β-unsaturated ketone, a class of compounds known for their reactivity, including the potential for Michael addition reactions with cellular nucleophiles like glutathione.

Metabolic_Pathway cluster_oxidation Phase I Metabolism cluster_conjugation Phase II Metabolism / Cellular Interaction Octenol This compound Octenone 2-Octen-4-one (α,β-unsaturated ketone) Octenol->Octenone Alcohol Dehydrogenase Metabolism Further Metabolism (e.g., reduction, conjugation) Octenone->Metabolism GSH_Adduct Glutathione Adduct Octenone->GSH_Adduct Glutathione S-transferase (Michael Addition)

A potential metabolic pathway for this compound.

Experimental Protocols

In Vitro Micronucleus Assay (based on OECD Guideline 487)

The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[5][6]

1. Cell Culture and Treatment:

  • Appropriate cell lines (e.g., human lymphocytes, CHO, TK6) are cultured to a suitable density.

  • Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

  • A vehicle control and a positive control are run concurrently.

2. Cell Harvest and Staining:

  • After the treatment period, cells are washed and cultured for a further period to allow for cell division.

  • A cytokinesis-blocking agent (e.g., cytochalasin B) is added to accumulate binucleated cells.

  • Cells are harvested, subjected to hypotonic treatment, and fixed.

  • The fixed cells are then stained with a DNA-specific stain (e.g., Giemsa, DAPI).

3. Scoring and Data Analysis:

  • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control.

  • A statistically significant and dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

Micronucleus_Assay_Workflow Start Start: Cell Culture Treatment Treatment with this compound (+/- S9 metabolic activation) Start->Treatment Incubation1 Incubation Treatment->Incubation1 CytoB Addition of Cytochalasin B Incubation1->CytoB Incubation2 Incubation to form binucleated cells CytoB->Incubation2 Harvest Cell Harvest and Fixation Incubation2->Harvest Staining Staining with DNA-specific dye Harvest->Staining Scoring Microscopic Scoring of Micronuclei in binucleated cells Staining->Scoring Analysis Data Analysis Scoring->Analysis End End: Genotoxicity Assessment Analysis->End

Workflow for the in vitro micronucleus assay.
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)

The bacterial reverse mutation assay is used to detect gene mutations induced by chemical substances.[7][8]

1. Bacterial Strains and Metabolic Activation:

  • Several strains of Salmonella typhimurium and Escherichia coli with different mutations in the histidine or tryptophan operon are used.[9]

  • The assay is performed with and without an exogenous metabolic activation system (S9 mix).

2. Exposure:

  • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

  • In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

  • In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

3. Incubation and Scoring:

  • The plates are incubated at 37°C for 48-72 hours.

  • Only bacteria that have undergone a reverse mutation at the target gene are able to grow and form colonies.

  • The number of revertant colonies per plate is counted.

4. Data Analysis:

  • The number of revertant colonies in the treated plates is compared to the number of spontaneous revertant colonies in the vehicle control plates.

  • A dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations is considered a positive result.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

1. Cell Seeding and Treatment:

  • Cells are seeded in a 96-well plate and allowed to attach overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test substance.

  • Control wells (vehicle control, no-cell control) are included.

2. Incubation and MTT Addition:

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a further 2-4 hours.

3. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

4. Data Analysis:

  • The absorbance of the treated wells is compared to the vehicle control to determine the percentage of cell viability.

  • The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated.

Conclusion

The available data on the biological activity of this compound is primarily derived from its evaluation as a flavoring substance and from studies on the broader class of unsaturated aliphatic alcohols. The current evidence suggests that at the levels used in food, it does not pose a genotoxic risk. The primary toxicological concern for this class of compounds appears to be related to membrane damage, a characteristic that generally increases with the length and unsaturation of the carbon chain. The likely metabolic pathway involves oxidation to an α,β-unsaturated ketone, a reactive intermediate that can be detoxified through conjugation with glutathione. Further research is warranted to explore the specific biological interactions of this compound and its metabolites to fully characterize its pharmacological and toxicological profile. The experimental protocols provided in this guide offer a framework for such future investigations.

References

Oct-2-en-4-ol as a Potential Insect Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific studies on the role of Oct-2-en-4-ol as an insect semiochemical. This guide provides a framework for its evaluation based on established principles of chemical ecology and standardized protocols for analogous compounds. The quantitative data presented herein is illustrative and intended to serve as a template for reporting experimental results.

Introduction

Semiochemicals are chemical substances that convey information between organisms and are fundamental to insect behavior, influencing processes such as mating, oviposition, and foraging.[1] Volatile organic compounds, including the C8 unsaturated alcohol family to which this compound belongs, are well-documented as significant semiochemicals.[2] For instance, 1-octen-3-ol (B46169) is a known kairomone for many blood-feeding insects.[2] This technical guide outlines the methodologies required to investigate the potential of this compound as an insect semiochemical, addressing researchers, scientists, and drug development professionals.

Chemical and Physical Properties of (E)-oct-2-en-4-ol

A thorough understanding of the physicochemical properties of a candidate semiochemical is crucial for its synthesis, purification, and formulation in experimental assays.

PropertyValue
IUPAC Name (E)-oct-2-en-4-ol[3]
Molecular Formula C8H16O[3]
Molecular Weight 128.21 g/mol [3]
CAS Number 20125-81-9
Appearance Pale yellow clear liquid (estimated)
Boiling Point 175.0 to 176.0 °C @ 760.00 mm Hg
Flash Point 146.00 °F. TCC ( 63.33 °C. )
Solubility Soluble in alcohol; sparingly soluble in water (2143 mg/L @ 25 °C estimated)
Synonyms (E)-Oct-2-en-4-ol, (2E)-2-Octen-4-ol, trans-2-Octen-4-ol[3]

Experimental Protocols for Evaluating Semiochemical Activity

The following protocols are standard methods for determining the electrophysiological and behavioral activity of volatile compounds in insects.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of an insect's antenna to a volatile compound, indicating detection by olfactory receptor neurons.[4][5]

Objective: To determine if the antennae of a target insect species can detect this compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and the head is excised. For whole-insect preparations, the insect is restrained.[6][7]

  • Electrode Placement: Glass capillary microelectrodes filled with a saline solution are used. The recording electrode is placed over the distal tip of the antenna, and the reference electrode is inserted into the head capsule or another part of the body.[4][6]

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying a known concentration of this compound is injected into the continuous air stream.[8]

  • Data Recording: The change in electrical potential between the two electrodes is amplified, recorded, and measured. The antenna is allowed a recovery period between stimulations.

  • Controls: Responses are normalized by subtracting the response to a solvent control. A known attractant or repellent can be used as a positive control.

Illustrative Data Presentation:

CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SE
(E)-oct-2-en-4-ol0.10.2 ± 0.05
10.5 ± 0.08
101.2 ± 0.15
Hexane (Control)-0.05 ± 0.01
1-Octen-3-ol (Positive Control)101.5 ± 0.20
Behavioral Bioassays

This laboratory-based assay assesses the preference of an insect for one of two odor choices.[2]

Objective: To determine if this compound is attractive or repellent to the target insect species.

Methodology:

  • Apparatus: A Y-shaped glass or plastic tube is used with purified, humidified air flowing through each arm towards the single entry arm.

  • Treatment and Control: The test compound (this compound) is introduced into the airflow of one arm (treatment), and a solvent control is introduced into the other.

  • Insect Release: A single insect is released at the downwind end of the olfactometer.

  • Data Collection: The time the insect spends in each arm and its first choice are recorded. An insect is considered to have made a choice when it crosses a defined line in an arm.[8]

  • Experimental Rigor: The olfactometer is cleaned, and the positions of the treatment and control arms are switched between trials to avoid positional bias.[2]

Illustrative Data Presentation:

TreatmentNChose Treatment Arm (%)Chose Control Arm (%)No Choice (%)
(E)-oct-2-en-4-ol (1 µg) vs. Hexane50702010
Hexane vs. Hexane5048520
Indicates a statistically significant difference (e.g., Chi-square test, p < 0.05).

Wind tunnel assays provide a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.[9][10]

Objective: To quantify the upwind flight and source-locating behaviors of a flying insect in response to this compound.

Methodology:

  • Setup: A wind tunnel with laminar airflow (0.2-0.4 m/s) is used. Lighting and temperature should be controlled to mimic the insect's natural activity period.[11][12]

  • Odor Source: A dispenser (e.g., filter paper) with this compound is placed at the upwind end of the tunnel.[9]

  • Insect Release: Moths or other flying insects, acclimatized to the conditions, are released individually from a platform at the downwind end.[9][12]

  • Behavioral Quantification: A sequence of behaviors is recorded, such as activation, take-off, upwind flight (zigzagging), and contact with the source.[10][12]

  • Controls: A solvent-only dispenser is used as a control. The tunnel is cleaned between trials to prevent contamination.[9]

Illustrative Data Presentation:

Behavior(E)-oct-2-en-4-ol (10 µg) % Responding (n=40)Control (Hexane) % Responding (n=40)
Activation9520
Take-off9015
Upwind Flight > 50cm755
Source Contact600

Signaling Pathways and Experimental Workflows

Generalized Insect Olfactory Signaling Pathway

The perception of odors in insects begins with the interaction of volatile molecules with proteins in the sensillar lymph and on the dendrites of olfactory receptor neurons (ORNs).[13][14] This interaction initiates a signal transduction cascade that leads to a neuronal response.[15]

cluster_Sensillum Sensillum Lymph cluster_ORN Olfactory Receptor Neuron (ORN) Dendrite Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Complex Odorant Receptor (OR) + Orco Co-receptor OBP_Odorant->OR_Complex Activation Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential to Brain Depolarization->Action_Potential

A generalized insect olfactory signaling pathway.
Experimental Workflow for Semiochemical Evaluation

A logical progression of experiments is necessary to characterize a novel semiochemical.

cluster_Lab Laboratory Assays cluster_SemiField Semi-Field/Controlled Environment cluster_Field Field Trials start Hypothesize Semiochemical Activity of this compound eag Electroantennography (EAG) start->eag Test for Antennal Detection olfactometer Y-Tube Olfactometer eag->olfactometer Assess Behavioral Preference wind_tunnel Wind Tunnel Bioassay olfactometer->wind_tunnel Analyze Flight Behavior field_trapping Field Trapping wind_tunnel->field_trapping Validate in Natural Conditions analysis Data Analysis & Interpretation field_trapping->analysis conclusion Conclusion: Attractant, Repellent, or Inactive analysis->conclusion

Workflow for evaluating a candidate semiochemical.

Conclusion

While this compound remains an uninvestigated compound in the context of insect chemical ecology, the established methodologies presented in this guide provide a clear pathway for its evaluation. Through a systematic approach involving electrophysiological and behavioral assays, researchers can determine its potential as a novel semiochemical for applications in pest management or the study of insect behavior. The structural similarity of this compound to other known C8 semiochemicals suggests that it is a worthwhile candidate for investigation.

References

Olfactory Properties of Oct-2-en-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Olfactory Properties of Oct-2-en-4-ol

The olfactory perception of a volatile compound is intrinsically linked to its physicochemical properties. (E)-2-octen-4-ol is described as having a "fruity berry" odor.[1][2][3] The table below summarizes the key physicochemical data for this compound and its E-isomer.

PropertyValueSource
Chemical Name This compound
CAS Number 4798-61-2The Good Scents Company
Molecular Formula C8H16OThe Good Scents Company
Molecular Weight 128.21 g/mol PubChem
Appearance Colorless to pale yellow clear liquid (est.)The Good Scents Company, Parchem
Odor Description Fruity berryThe Good Scents Company, Parchem
Boiling Point 175.00 to 176.00 °C @ 760.00 mm HgThe Good Scents Company, Parchem
Specific Gravity 0.83000 to 0.83800 @ 25.00 °CThe Good Scents Company, Parchem
Solubility Soluble in alcohol; Insoluble in water (2143 mg/L @ 25 °C est.)The Good Scents Company
Vapor Pressure 0.362000 mmHg @ 25.00 °C (est.)The Good Scents Company
Flash Point 146.00 °F. TCC ( 63.33 °C. )The Good Scents Company, Parchem

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a sophisticated intracellular signaling cascade, which is a classic example of a G-protein coupled receptor (GPCR) pathway.[4][5][6]

The binding of an odorant to its specific OR activates the associated G-protein, Gαolf.[4][6] This activation, in turn, stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[6] The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Na+ and Ca2+) into the neuron. This influx causes a depolarization of the cell membrane. The initial depolarization is further amplified by the opening of Ca2+-activated Cl- channels.[4] The resulting receptor potential, if it reaches the threshold, generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed.[4][5]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Mucus) cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein Gαolf OR->G_protein 2. Activation AC Adenylyl Cyclase III G_protein->AC 3. Activation cAMP cAMP AC->cAMP 4. Catalysis CNG_channel CNG Ion Channel Na_Ca_in CNG_channel->Na_Ca_in Na⁺, Ca²⁺ Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_out Cl_channel->Cl_out Cl⁻ Efflux ATP ATP ATP->AC cAMP->CNG_channel 5. Opening Na_Ca_in->Cl_channel Ca²⁺ Activation Depolarization Membrane Depolarization Na_Ca_in->Depolarization Cl_out->Depolarization Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain 6. Action Potential

Caption: Generalized olfactory signal transduction cascade.

Experimental Protocols for Olfactory Analysis

The determination of olfactory properties, such as the odor threshold, relies on sensory analysis techniques, with Gas Chromatography-Olfactometry (GC-O) being a cornerstone methodology.[6][7] This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Proposed Protocol for Olfactory Threshold Determination of this compound

The following is a representative protocol for determining the odor detection threshold of this compound in air using GC-O with a trained sensory panel.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals with normal olfactory acuity (normosmic) should be selected.

  • Panelists should be trained to recognize and describe a variety of standard odorants and to use a standardized intensity scale.

2. Sample Preparation:

  • A stock solution of high-purity this compound is prepared in a suitable solvent (e.g., diethyl ether or mineral oil).

  • A series of dilutions are prepared from the stock solution, typically in logarithmic steps.

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Instrumentation: A gas chromatograph equipped with a sniffing port and a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

  • Injection: A small, fixed volume of each dilution is injected into the GC.

  • GC Conditions: The temperature program should be optimized to ensure good separation of the analyte from any impurities.

  • Olfactometry: The effluent from the GC column is split between the detector and the sniffing port. Panelists sniff the effluent at the port and record the time and description of any detected odors.

4. Threshold Determination:

  • The detection threshold is determined using a forced-choice method (e.g., a three-alternative forced-choice test where the panelist must identify which of three sniffing ports contains the odorant).

  • The concentration at which the panelist can correctly identify the odorant at a rate significantly above chance (e.g., 50% or 75% correct) is considered their individual threshold.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Experimental_Workflow Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Serial Dilutions) Panelist_Selection->Sample_Preparation GC_O_Analysis GC-Olfactometry Analysis Sample_Preparation->GC_O_Analysis Forced_Choice_Test Forced-Choice Test GC_O_Analysis->Forced_Choice_Test Odor_Detected Odor Detected Forced_Choice_Test->Odor_Detected Correct No_Odor_Detected No Odor Detected Forced_Choice_Test->No_Odor_Detected Incorrect Record_Threshold Record Individual Threshold Odor_Detected->Record_Threshold Next_Panelist Next Panelist No_Odor_Detected->Next_Panelist Record_Threshold->Next_Panelist Next_Panelist->GC_O_Analysis Repeat for all panelists Calculate_Group_Threshold Calculate Group Threshold Next_Panelist->Calculate_Group_Threshold All panelists tested End End Calculate_Group_Threshold->End

Caption: Workflow for olfactory threshold determination.

Influence of Stereochemistry

This compound possesses a chiral center at the C4 position, and the double bond between C2 and C3 can exist in either the (E) or (Z) configuration. This gives rise to the possibility of four stereoisomers. It is well-established in olfactory science that different stereoisomers of a chiral molecule can exhibit distinct odor qualities and intensities.[8] This is because olfactory receptors are chiral, and their binding pockets can differentiate between the spatial arrangements of atoms in enantiomers and diastereomers. While the odor of (E)-2-octen-4-ol is described as "fruity berry," it is plausible that the other stereoisomers possess different odor profiles. A full sensory characterization would require the synthesis and analysis of each individual isomer.

Conclusion

This compound is a volatile compound with a characteristic fruity, berry-like aroma. Its perception is mediated by the canonical G-protein coupled olfactory signaling pathway. While a specific, publicly available olfactory threshold for this compound has not been identified, established sensory analysis methodologies, particularly Gas Chromatography-Olfactometry, provide a robust framework for its determination. Further research into the individual stereoisomers of this compound is warranted to fully elucidate the structure-activity relationships governing its olfactory properties. This knowledge will be invaluable for its application in the food, fragrance, and pharmaceutical industries, as well as for advancing our fundamental understanding of chemosensory perception.

References

Navigating the Safety Profile of Oct-2-en-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all chemical compounds is paramount. This in-depth technical guide provides a detailed overview of the safety and handling precautions for Oct-2-en-4-ol, a valuable intermediate in various chemical syntheses.

This guide synthesizes critical safety data, outlines proper handling and emergency procedures, and presents this information in a clear, accessible format to ensure safe laboratory practices.

Physicochemical and Hazard Profile

This compound is a combustible liquid that presents several handling considerations. The following table summarizes its key quantitative safety data.

PropertyValueSource(s)
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 4798-61-2[3]
Appearance Clear light yellow liquid; fruity berry odor[1][4]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[1][4]
Flash Point 146.00 °F (63.33 °C) (Closed Cup)[3][4]
Specific Gravity 0.83000 to 0.83800 @ 25.00 °C[3][4]
Refractive Index 1.43800 to 1.44200 @ 20.00 °C[3]
Solubility in Water 2143 mg/L @ 25 °C (estimated)[3]

GHS Hazard Classification and Precautionary Statements

This compound is classified under the Globally Harmonized System (GHS) with the following hazards. Adherence to the corresponding precautionary statements is crucial for safe handling.

GHS Hazard ClassificationHazard StatementPrecautionary Codes
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.P264, P270, P301+P317, P330, P501
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P317

A detailed explanation of the GHS precautionary codes can be found in the official GHS documentation.

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimize risks associated with this compound. The following workflow outlines the essential steps for safe laboratory practice.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Use in a well-ventilated area (e.g., fume hood) prep2->handle1 handle2 Ground/bond container and receiving equipment handle1->handle2 handle3 Use non-sparking tools handle2->handle3 handle4 Keep away from heat, sparks, and open flames handle3->handle4 store1 Keep container tightly closed handle4->store1 store2 Store in a cool, dry, well-ventilated place store1->store2 disp1 Dispose of contents/container to an approved waste disposal plant store2->disp1

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.

PPE CategoryRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[5]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[5][6]

Emergency Procedures: First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6][7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. Get medical attention if irritation develops or persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[6][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Seek immediate medical attention.[7]

Emergency Response Protocol

A clear and logical emergency response protocol is essential for managing accidental spills or exposures. The following diagram illustrates the key steps to take in an emergency situation involving this compound.

cluster_assess Initial Assessment cluster_response Immediate Response cluster_action Further Action start Chemical Incident (Spill or Exposure) assess_scene Assess the scene for immediate dangers (e.g., ignition sources) start->assess_scene evacuate Evacuate non-essential personnel assess_scene->evacuate provide_first_aid Provide first aid to affected individuals evacuate->provide_first_aid contain_spill Contain the spill with inert absorbent material evacuate->contain_spill notify_supervisor Notify laboratory supervisor and safety officer provide_first_aid->notify_supervisor contain_spill->notify_supervisor consult_sds Consult the Safety Data Sheet (SDS) notify_supervisor->consult_sds dispose_waste Collect and dispose of contaminated materials as hazardous waste consult_sds->dispose_waste

Caption: Emergency response protocol for incidents involving this compound.

Experimental Protocols for Safety Data Determination

While specific experimental protocols for this compound are not detailed in the provided search results, the safety data presented are determined using standardized test methods. For instance:

  • Flash Point: Typically determined using a closed-cup method, such as the Pensky-Martens closed-cup tester (ASTM D93) or a similar standard. The liquid is heated at a controlled rate, and a small flame is periodically introduced into the vapor space until a flash is observed.

  • Boiling Point: Determined by methods such as distillation (e.g., ASTM D86) or using a differential scanning calorimeter (DSC).

  • Toxicity Studies: Acute oral toxicity (LD50) is generally determined in animal models following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols. Eye and skin irritation studies also follow standardized OECD guidelines.

Researchers should always refer to the specific methodologies cited in the Safety Data Sheet for detailed information on the experimental protocols used.

References

In-Depth Technical Guide: Oct-2-en-4-ol Material Safety Data Sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Oct-2-en-4-ol, including its chemical and physical properties, hazard classifications, and general safety and handling protocols. The information presented is collated from various chemical databases and safety assessments.

Chemical Identification and Physical Properties

This compound is a secondary alcohol with the molecular formula C8H16O. It exists as stereoisomers, with the (E) and (Z) forms being common. The following tables summarize the key identification and physical and chemical properties of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
Synonyms Butyl propenyl carbinol
CAS Number 4798-61-2
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol [1]
Isomers (2E)-oct-2-en-4-ol, (Z)-oct-2-en-4-ol

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow clear liquid[1][2]
Odor Fruity, berry-like
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[1][2]
Flash Point 146.00 °F (63.33 °C) - Closed Cup[2][3]
Specific Gravity 0.830 to 0.838 @ 25.00 °C[2][3]
Refractive Index 1.438 to 1.442 @ 20.00 °C[2][3]
Water Solubility 2143 mg/L @ 25 °C (estimated)[2][3]
logP (o/w) 2.518 (estimated)[2][3]
Vapor Pressure 0.362 mmHg @ 25.00 °C (estimated)[2][3]

Hazard Identification and Classification

Based on available data, this compound is classified as harmful if swallowed and causes serious eye irritation. The Globally Harmonized System (GHS) classification and European hazard symbols are detailed below.

Table 3: GHS Classification for (2E)-2-Octen-4-ol [1]

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation

Table 4: European Hazard Classification [3]

SymbolIndication of DangerRisk Phrase
XnHarmfulR22: Harmful if swallowed

Toxicological Summary

However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Octen-4-ol and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][4][5]

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the available literature. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized methodologies for key toxicological endpoints.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
  • Principle : This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The outcome is the classification of the substance into a toxicity class based on the observed mortality.

  • Test Animals : Typically, rodents (e.g., rats) are used.

  • Procedure :

    • A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

    • The substance is administered orally by gavage to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the next dose is administered to another animal, or the test is concluded.

  • Observations : Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Acute Dermal Irritation/Corrosion - OECD Guideline 404
  • Principle : This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals : Albino rabbits are typically used.[6]

  • Procedure :

    • A small area of the animal's skin is shaved.

    • A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[6]

    • The patch is left in place for 4 hours.[6]

    • After the exposure period, the patch is removed, and the skin is cleaned.

  • Observations : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The observations are scored, and the reversibility of any lesions is assessed for up to 14 days.[6]

Acute Eye Irritation/Corrosion - OECD Guideline 405
  • Principle : This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Test Animals : Albino rabbits are the preferred species.[7]

  • Procedure :

    • A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[7]

    • The other eye remains untreated and serves as a control.[7]

  • Observations : The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[7] The severity of the lesions is scored, and their reversibility is evaluated.

Signaling Pathways and Experimental Workflows

Information on the specific signaling pathways affected by this compound is not available in the current scientific literature. The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance, based on the principles of tiered testing strategies.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Risk Assessment Physicochemical\nProperties Physicochemical Properties In Silico\nPrediction (QSAR) In Silico Prediction (QSAR) Physicochemical\nProperties->In Silico\nPrediction (QSAR) Genotoxicity\nAssays Genotoxicity Assays In Silico\nPrediction (QSAR)->Genotoxicity\nAssays Skin & Eye\nIrritation Skin & Eye Irritation Genotoxicity\nAssays->Skin & Eye\nIrritation Cytotoxicity\nAssays Cytotoxicity Assays Skin & Eye\nIrritation->Cytotoxicity\nAssays Acute Toxicity\n(Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Cytotoxicity\nAssays->Acute Toxicity\n(Oral, Dermal, Inhalation) Repeated Dose\nToxicity Repeated Dose Toxicity Acute Toxicity\n(Oral, Dermal, Inhalation)->Repeated Dose\nToxicity Reproductive &\nDevelopmental Toxicity Reproductive & Developmental Toxicity Repeated Dose\nToxicity->Reproductive &\nDevelopmental Toxicity Hazard\nIdentification Hazard Identification Reproductive &\nDevelopmental Toxicity->Hazard\nIdentification Dose-Response\nAssessment Dose-Response Assessment Hazard\nIdentification->Dose-Response\nAssessment Exposure\nAssessment Exposure Assessment Dose-Response\nAssessment->Exposure\nAssessment Risk\nCharacterization Risk Characterization Exposure\nAssessment->Risk\nCharacterization

Caption: Generalized workflow for chemical safety assessment.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Wash thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of in accordance with local, state, and federal regulations. Do not dispose of into the environment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

An In-Depth Technical Guide to Oct-2-en-4-ol: From Discovery to Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-2-en-4-ol, a volatile organic compound (VOC), is a significant contributor to the characteristic aroma of many fungal species, particularly mushrooms. While its role as a flavor and fragrance agent is acknowledged, its broader biological significance is an emerging area of research. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound. It further delves into its natural occurrence, proposed biosynthetic pathway, and known biological activities, with a focus on its potential role in intercellular signaling. This document aims to be a valuable resource for researchers and professionals in chemistry, mycology, and drug development by consolidating current knowledge and providing detailed experimental protocols and data.

Introduction

This compound (C₈H₁₆O) is an eight-carbon unsaturated alcohol that has been identified as a key volatile component in a variety of fungi. Its presence is often associated with the typical "mushroom-like" scent. Beyond its sensory properties, the biological roles of C8 VOCs in fungi are increasingly being investigated, with evidence suggesting their involvement in ecological interactions and morphogenesis. This guide synthesizes the available scientific information on this compound to provide a detailed technical resource.

Discovery and History

The precise historical record of the initial discovery of this compound is not prominently documented in readily available scientific literature. Its identification is intrinsically linked to the advancements in analytical chemistry, particularly the development of gas chromatography-mass spectrometry (GC-MS), which enabled the separation and identification of volatile compounds in complex mixtures. Early studies on mushroom aroma, dating back to the mid-20th century, laid the groundwork for the characterization of numerous volatile constituents, including a variety of C8 compounds. While a specific "discovery paper" for this compound is not apparent, its characterization emerged from the broader effort to understand the chemical basis of fungal aromas.

Chemical and Physical Properties

This compound is a secondary alcohol with a molecular weight of 128.21 g/mol . A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 4798-61-2
Appearance Colorless to pale yellow liquid
Odor Fruity, berry-like
Boiling Point 175-176 °C at 760 mmHg
Density 0.830-0.838 g/cm³ at 25 °C
Refractive Index 1.438-1.442 at 20 °C
Solubility Insoluble in water; soluble in ethanol

Table 1: Physicochemical Properties of this compound

Synthesis and Spectroscopic Data

A common laboratory synthesis for (E)-oct-2-en-4-ol involves the reduction of (E)-oct-2-en-4-one.

Experimental Protocol: Synthesis of (E)-Oct-2-en-4-ol

This protocol is adapted from a patented synthesis method.

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere, a dispersion of LiAlH₄ (1.0 eq) in anhydrous THF is cooled in an ice bath.

  • A solution of (E)-Oct-2-en-4-one (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The reaction is then cooled to 0 °C in an ice bath.

  • Water is added dropwise very slowly, ensuring the temperature remains below 7 °C.

  • A 10% aqueous solution of NaOH is then added, followed by more water.

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.

  • Anhydrous Na₂SO₄ is added, and the mixture is filtered.

  • The THF is removed from the filtrate under reduced pressure to yield (E)-oct-2-en-4-ol.

Spectroscopic Data:

¹H-NMR (CDCl₃, ppm) ¹³C-NMR (CDCl₃, ppm)
5.70-5.60 (m, 1H)134.46
5.52-5.44 (m, 1H)126.68
4.02 (q, J = 6.7 Hz, 1H)73.17
1.70 (dd, J = 6.4, 1.3 Hz, 3H)37.03
1.63-1.41 (m, 3H)27.69
1.39-1.23 (m, 4H)22.66
0.90 (t, J = 7.1 Hz, 3H)17.68
14.07

Table 2: NMR Data for (E)-Oct-2-en-4-ol

Natural Occurrence

This compound is a naturally occurring VOC, predominantly found in the fungal kingdom. It is a common component of the aroma profile of many mushroom species, including those from the genera Agaricus, Tricholoma, and others. Its presence has also been reported in some plants, although it is most characteristic of fungi. The concentration and stereochemistry of this compound can vary depending on the fungal species, developmental stage, and environmental conditions.

Biosynthesis

While the specific biosynthetic pathway of this compound has not been definitively elucidated, a putative pathway can be proposed based on the well-established biosynthesis of the isomeric C8 compound, 1-octen-3-ol. The biosynthesis of C8 volatiles in fungi is known to originate from the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid.

The proposed pathway involves the following key steps:

  • Lipoxygenase (LOX) Action: A lipoxygenase enzyme catalyzes the dioxygenation of a polyunsaturated fatty acid precursor.

  • Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase, a cytochrome P450 enzyme, to yield an eight-carbon aldehyde or ketone.

  • Reduction: Finally, an alcohol dehydrogenase or a similar reductase reduces the carbonyl group to a hydroxyl group, forming this compound.

Caption: A proposed biosynthetic pathway for this compound.

Biological Activity and Signaling

The biological activity of this compound is an area of active investigation. While its primary known function is as an aroma compound, research into C8 volatile compounds from fungi suggests broader ecological and physiological roles.

  • Antimicrobial Activity: Some studies have indicated that C8 alcohols, including isomers of octenol, can exhibit antifungal and antibacterial properties, potentially playing a role in the defense mechanisms of the producing fungus.

  • Interspecies Signaling: Volatile organic compounds are known to act as signaling molecules in interactions between fungi and other organisms, such as plants and insects. This compound may be involved in attracting or repelling other organisms.

  • Intraspecies Signaling (Quorum Sensing): In some fungi, alcohols have been implicated in quorum sensing, a process where cells communicate and coordinate their behavior based on population density. Aromatic alcohols have been shown to regulate morphogenesis in Saccharomyces cerevisiae.[2] While not directly demonstrated for this compound, it is plausible that C8 alcohols could have similar signaling roles in filamentous fungi, potentially influencing processes like mycelial growth and sporulation.

Currently, there is no direct evidence in the scientific literature detailing a specific signaling pathway in which this compound acts as a primary signaling molecule. Research in this area is ongoing.

Experimental Protocols

Isolation and Analysis of this compound from Fungal Cultures

The following is a general protocol for the extraction and analysis of volatile compounds, including this compound, from fungal samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for VOC Analysis start Fungal Culture sample_prep Sample Preparation (e.g., homogenization) start->sample_prep hs_spme Headspace Solid-Phase Microextraction (HS-SPME) sample_prep->hs_spme gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hs_spme->gc_ms data_analysis Data Analysis (Peak identification, quantification) gc_ms->data_analysis end Identification of This compound data_analysis->end

Caption: Workflow for the analysis of volatile organic compounds.

Materials:

  • Fungal sample (mycelium or fruiting body)

  • SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating)

  • Headspace vials with septa

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Analytical standards (including a certified standard of this compound)

Procedure:

  • Sample Preparation: A known weight of the fresh or freeze-dried fungal material is placed into a headspace vial.

  • Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatile compounds to accumulate in the headspace.

  • HS-SPME Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

  • GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

  • Chromatographic Separation: The volatile compounds are separated on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analytes.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically by electron impact) and detected by the mass spectrometer.

  • Data Analysis: The resulting chromatogram is analyzed to identify the peaks. The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of a pure standard and by matching the mass spectrum with libraries (e.g., NIST).

Conclusion and Future Directions

This compound is a key aroma compound in many fungi, with established chemical properties and synthetic routes. While its role in flavor and fragrance is clear, its biological functions are less understood. Future research should focus on elucidating its specific biosynthetic pathway and exploring its potential role as a signaling molecule in fungal development, interspecies interactions, and as a potential target for drug discovery. Unraveling the complete biological significance of this compound will provide valuable insights into the chemical ecology of fungi and may open new avenues for biotechnological applications.

References

An In-Depth Technical Guide to Oct-2-en-4-ol in Food and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-en-4-ol is an eight-carbon unsaturated alcohol that contributes to the complex flavor profiles of various foods. With its characteristic fruity and berry-like aroma, this volatile compound is of significant interest to the food and flavor industry.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, presence in food, analytical methods, and the underlying biochemistry of flavor perception related to this compound. The information is intended for researchers, scientists, and professionals in drug development who are engaged in the study of flavor compounds and their interactions with sensory systems.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₆O, is a secondary alcohol.[4] It exists as stereoisomers, with the (E)-isomer being commonly referenced in flavor literature. The key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O[4]
Molecular Weight 128.21 g/mol [4]
Appearance Clear light yellow liquid[1][3]
Odor Profile Fruity, berry[2][3]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[2][3]
Density 0.830-0.838 g/cm³[1][3]
Refractive Index 1.438-1.442[2][3]
Solubility Insoluble in water; 50% soluble in ethanol[1]

Presence and Formation in Food

While specific quantitative data for this compound across a wide range of foods is limited in publicly available literature, its presence can be inferred from the analysis of related C8 volatile compounds, particularly in mushrooms. Eight-carbon compounds, including unsaturated alcohols like 1-octen-3-ol (B46169) and 2-octen-1-ol, are well-established as key aroma constituents in many mushroom species.[3][5][6][7]

The primary biochemical pathway for the formation of C8 volatile compounds in fungi is the enzymatic oxidation of linoleic acid.[7][8] This process is initiated by the enzyme lipoxygenase, which introduces a hydroperoxy group into the fatty acid. Subsequent cleavage of the hydroperoxide by a hydroperoxide lyase yields volatile C8 compounds. While 1-octen-3-ol is the most commonly cited product of this pathway, variations in enzyme specificity and reaction conditions can lead to the formation of other C8 isomers, including this compound.

The diagram below illustrates the general pathway for the formation of C8 volatiles from linoleic acid.

G Biochemical Pathway of C8 Volatile Formation cluster_0 Lipid Metabolism Linoleic Acid Linoleic Acid Hydroperoxy Linoleic Acid Hydroperoxy Linoleic Acid Linoleic Acid->Hydroperoxy Linoleic Acid Lipoxygenase Lipoxygenase Lipoxygenase C8 Volatiles C8 Volatiles Hydroperoxy Linoleic Acid->C8 Volatiles Hydroperoxide Lyase Hydroperoxide Lyase Hydroperoxide Lyase

Caption: General biochemical pathway for C8 volatile formation.

Experimental Protocols

Synthesis of (E)-Oct-2-en-4-ol

A common laboratory synthesis of (E)-Oct-2-en-4-ol involves the reduction of (E)-Oct-2-en-4-one. The following protocol is adapted from a documented synthesis.[9]

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Under a nitrogen atmosphere, a dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 mL) is cooled in an ice bath.[9]

  • A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in anhydrous THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.[9]

  • The mixture is stirred at room temperature for 1 hour.[9]

  • The reaction is cooled to 0°C with an ice bath, and water (1.8 g) is added slowly, keeping the temperature below 7°C.[9]

  • A 10% aqueous solution of NaOH (1.8 g) and then water (5.4 g) are added.[9]

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.[9]

  • Anhydrous sodium sulfate (10.0 g) is added, and the mixture is filtered.[9]

  • The THF is removed under reduced pressure (40°C, 4 mbar) using a rotary evaporator to yield (E)-Oct-2-en-4-ol.[9]

The following diagram outlines the workflow for this synthesis.

G Synthesis Workflow for (E)-Oct-2-en-4-ol Start Start Preparation Prepare LiAlH4 in THF under N2 Cool to 0°C Start->Preparation Addition Add (E)-Oct-2-en-4-one in THF dropwise (T < 5°C) Preparation->Addition Reaction Stir at room temperature for 1h Addition->Reaction Quenching Cool to 0°C and quench with H2O, NaOH(aq), H2O (T < 7°C) Reaction->Quenching Workup Stir for 1h, add Na2SO4, and filter Quenching->Workup Isolation Remove THF under reduced pressure Workup->Isolation End End Isolation->End

Caption: Workflow for the synthesis of (E)-Oct-2-en-4-ol.

Analysis of Volatile Compounds in Food Matrices by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound in food. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique.

Materials:

  • Food sample (e.g., mushroom tissue)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

Procedure:

  • A known amount of the food sample is weighed into a headspace vial.

  • The vial is sealed and equilibrated at a specific temperature (e.g., 40-60°C) for a set time to allow volatile compounds to partition into the headspace.

  • The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile analytes.[10]

  • The fiber is then retracted and inserted into the hot inlet of the GC-MS, where the adsorbed compounds are desorbed.[10]

  • The volatile compounds are separated on a capillary column (e.g., DB-5ms) and detected by the mass spectrometer.

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries (e.g., NIST, Wiley).

  • Quantification can be achieved using an internal standard.

The general workflow for this analytical procedure is depicted below.

G GC-MS Analysis Workflow SamplePrep Sample Preparation (e.g., homogenization) HS_SPME Headspace SPME (Adsorption of volatiles) SamplePrep->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: General workflow for GC-MS analysis of volatiles.

Sensory Evaluation

Sensory analysis is crucial for understanding the flavor contribution of a compound. A descriptive analysis protocol, often used for characterizing mushroom flavors, can be adapted to evaluate this compound.[11][12][13]

Panelists:

  • A panel of 8-12 trained sensory assessors.

Sample Preparation:

  • This compound is diluted in a neutral solvent (e.g., mineral oil or water with an emulsifier) to various concentrations.

  • Samples are presented in coded, odor-free containers.

Procedure:

  • Lexicon Development: Panelists are presented with reference standards for various aroma attributes (e.g., fruity, berry, mushroom, earthy) to develop a common descriptive language.[11][12][13]

  • Training: Panelists practice rating the intensity of these attributes in different samples.

  • Evaluation: Panelists evaluate the coded samples of this compound and rate the intensity of each attribute on a line scale (e.g., 0-15).[11]

  • Data Analysis: The intensity ratings are averaged across panelists, and statistical analysis (e.g., ANOVA, PCA) is used to determine the sensory profile of the compound.

Flavor Perception: Olfactory Signaling Pathway

The perception of volatile compounds like this compound is primarily mediated by the olfactory system. Odorant molecules bind to specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

The binding of an odorant to its receptor initiates a signaling cascade:

  • The activated OR-odorant complex interacts with and activates a specific G-protein (Gα-olf).

  • The activated Gα-olf subunit dissociates and activates adenylyl cyclase III.

  • Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

  • The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain.

This signaling pathway is illustrated in the following diagram.

G Olfactory Signaling Pathway Odorant Odorant OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Gα-olf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Opens Cations Cation Influx (Na+, Ca2+) CNG_Channel->Cations Depolarization Neuron Depolarization (Action Potential) Cations->Depolarization Brain Signal to Brain Depolarization->Brain

Caption: Simplified olfactory signal transduction cascade.

Conclusion

This compound is a noteworthy flavor compound with a desirable fruity and berry aroma. Its presence in foods, particularly mushrooms, is likely due to the enzymatic oxidation of linoleic acid. The technical protocols provided for its synthesis, analysis, and sensory evaluation offer a framework for further research into its specific contributions to food flavor and its potential applications in the flavor industry. Understanding the olfactory signaling pathway provides a basis for investigating the molecular mechanisms of its perception and for the potential development of novel flavor modulators. Further research is warranted to quantify the concentration of this compound in a wider variety of foods and to determine its precise odor and taste thresholds.

References

Molecular Structure and Atom Numbering

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted NMR Spectra of Oct-2-en-4-ol

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the (E) and (Z) isomers of this compound. Due to the limited availability of public experimental spectral data for this compound, this document presents predicted values based on established NMR principles, including chemical shift correlations and typical coupling constants. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis who require reference data for spectral interpretation, structural elucidation, and verification.

The chemical structure of this compound is C₈H₁₆O. The presence of a double bond at the C2-C3 position gives rise to two geometric isomers: (E)-Oct-2-en-4-ol and (Z)-Oct-2-en-4-ol. The standardized numbering scheme used for the NMR assignments is shown below.

Figure 1: Structure of (E)-Oct-2-en-4-ol with Atom Numbering

Caption: Structure of (E)-Oct-2-en-4-ol.

Figure 2: Structure of (Z)-Oct-2-en-4-ol with Atom Numbering

Caption: Structure of (Z)-Oct-2-en-4-ol.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data are summarized below for both isomers, assuming a standard deuterated solvent like CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

(E)-Oct-2-en-4-ol
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1~1.70Doublet (d)~6.5
H2~5.65Doublet of Quartets (dq)J(H2-H3) ≈ 15.0, J(H2-H1) ≈ 6.5
H3~5.50Doublet of Doublets (dd)J(H3-H2) ≈ 15.0, J(H3-H4) ≈ 6.0
H4~4.10Quintet (quin) or Multiplet (m)J(H4-H3) ≈ 6.0, J(H4-H5) ≈ 6.5
OH~1.5-2.5Broad Singlet (br s)-
H5~1.45Multiplet (m)-
H6~1.30Multiplet (m)-
H7~1.30Multiplet (m)-
H8~0.90Triplet (t)~7.0
(Z)-Oct-2-en-4-ol
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1~1.65Doublet (d)~7.0
H2~5.55Doublet of Quartets (dq)J(H2-H3) ≈ 10.5, J(H2-H1) ≈ 7.0
H3~5.40Doublet of Doublets (dd)J(H3-H2) ≈ 10.5, J(H3-H4) ≈ 8.0
H4~4.50Quintet (quin) or Multiplet (m)J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 6.5
OH~1.5-2.5Broad Singlet (br s)-
H5~1.40Multiplet (m)-
H6~1.30Multiplet (m)-
H7~1.30Multiplet (m)-
H8~0.90Triplet (t)~7.0

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.

(E)- and (Z)-Oct-2-en-4-ol
CarbonPredicted Chemical Shift (δ, ppm) - (E)-isomerPredicted Chemical Shift (δ, ppm) - (Z)-isomer
C1~17.8~13.2
C2~129.5~128.5
C3~135.0~134.0
C4~72.5~67.5
C5~36.5~31.0
C6~27.5~27.5
C7~22.8~22.8
C8~14.0~14.0

Experimental Protocols: NMR Spectrum Prediction Methodology

The prediction of NMR spectra is a critical step in modern chemical analysis and can be approached through several methodologies, ranging from empirical-based methods to sophisticated quantum mechanical calculations.

Empirical and Database-Driven Methods

This is the most common approach for rapid NMR prediction. Software packages such as those from ACD/Labs and Mestrelab utilize large databases of experimentally determined NMR spectra.[1][2]

  • HOSE Codes (Hierarchical Organisation of Spherical Environments): This method encodes the chemical environment around a specific atom. The algorithm searches a database for matching codes and uses the associated experimental chemical shifts to predict the shift for the atom in the query molecule.

  • Increment-Based Calculations: This method starts with a base chemical shift for a simple molecular skeleton and adds or subtracts shift values (increments) for each substituent.

  • Procedure:

    • Draw the chemical structure of interest (e.g., (E)-Oct-2-en-4-ol) in the software interface.

    • The software analyzes the structure and, for each atom, generates a descriptor of its chemical environment.

    • This descriptor is used to query a vast internal database of structures with assigned experimental spectra.

    • An algorithm calculates the predicted chemical shift based on the shifts of atoms in similar environments found in the database.

    • Coupling constants are predicted based on known dihedral angle dependencies (Karplus equation) and empirical data for different structural motifs.

Machine Learning and Artificial Intelligence

Recent advances have incorporated machine learning and deep learning models to improve prediction accuracy.[3]

  • Neural Networks: Models like Message Passing Neural Networks (MPNNs) are trained on large datasets of molecules and their corresponding spectra.[3] These models learn the complex relationships between molecular structure and NMR parameters.

  • Ensemble Methods: Some predictors combine the results from multiple algorithms (e.g., HOSE codes, increments, and machine learning) to provide a more robust and accurate prediction.[2]

  • Procedure:

    • Input the molecular structure into the machine learning model.

    • The model, trained on extensive spectral data, processes the molecular graph to learn atomic environments.

    • It then outputs the predicted chemical shifts and, in some cases, coupling constants.

Quantum Mechanical Methods

This approach, primarily using Density Functional Theory (DFT), offers a first-principles method for calculating NMR parameters.

  • Procedure:

    • Geometry Optimization: The 3D coordinates of the molecule are first optimized to find the lowest energy conformation.

    • NMR Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus are calculated. This is often done using methods like GIAO (Gauge-Including Atomic Orbital).

    • Chemical Shift Calculation: The calculated isotropic shielding value for each nucleus is then referenced against the calculated shielding of a standard compound (e.g., TMS) to obtain the chemical shift. δ_sample = σ_ref - σ_sample

    • This method is computationally intensive but can be very accurate, especially for novel structures not well-represented in empirical databases.

Logical Workflow for NMR Prediction

The following diagram illustrates the general workflow for predicting an NMR spectrum.

NMR_Prediction_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output cluster_final Final Product structure Molecular Structure ((E)- or (Z)-Oct-2-en-4-ol) empirical Empirical/Database Methods (HOSE, Increments) structure->empirical ml Machine Learning (Neural Networks) structure->ml qm Quantum Mechanics (DFT) structure->qm shifts Predicted Chemical Shifts (δ) empirical->shifts couplings Predicted Coupling Constants (J) empirical->couplings ml->shifts qm->shifts multiplicity Multiplicity (n+1 rule) shifts->multiplicity spectrum Simulated 1D/2D NMR Spectrum shifts->spectrum couplings->spectrum multiplicity->spectrum

Caption: Workflow for NMR spectrum prediction.

References

Methodological & Application

Synthesis of (E)-Oct-2-en-4-ol from (E)-Oct-2-en-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, yielding valuable allylic alcohols that serve as versatile intermediates in the production of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. This application note provides detailed protocols for the synthesis of (E)-oct-2-en-4-ol from (E)-oct-2-en-4-one via two effective reduction methods: the Luche reduction using cerium(III) chloride and sodium borohydride (B1222165), and a standard reduction using lithium aluminum hydride. The Luche reduction is renowned for its high chemoselectivity in 1,2-reductions of conjugated enones, minimizing the formation of byproducts from 1,4-conjugate addition.[1][2] In contrast, lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing a wide range of carbonyl compounds.[3]

Key Concepts and Reaction Pathway

The reduction of the carbonyl group in (E)-oct-2-en-4-one leads to the formation of the corresponding allylic alcohol, (E)-oct-2-en-4-ol. The primary challenge in this transformation is to selectively reduce the ketone functionality without affecting the carbon-carbon double bond.

Protocol 1: Luche Reduction of (E)-Oct-2-en-4-one

The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[1][4] This method is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-addition. The cerium salt is believed to increase the electrophilicity of the carbonyl group and the hardness of the borohydride reagent, favoring attack at the carbonyl carbon.[1]

Materials and Equipment:

  • (E)-Oct-2-en-4-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-oct-2-en-4-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in methanol at room temperature.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0 eq) to the cooled solution in small portions over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes to 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (E)-oct-2-en-4-ol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Lithium Aluminum Hydride Reduction of (E)-Oct-2-en-4-one

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide variety of functional groups, including α,β-unsaturated ketones. This protocol provides a high-yielding synthesis of (E)-oct-2-en-4-ol.[3]

Materials and Equipment:

  • (E)-Oct-2-en-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 10% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe and needles for inert atmosphere techniques

  • Standard glassware for filtration and concentration

Experimental Procedure: [3]

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve (E)-oct-2-en-4-one (10.0 g, 79.2 mmol) in anhydrous THF (50 mL).

  • Add the solution of (E)-oct-2-en-4-one dropwise to the LiAlH₄ dispersion over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C with an ice bath.

  • Sequentially and very slowly add water (1.8 g), followed by a 10% aqueous NaOH solution (1.8 g), and finally more water (5.4 g), maintaining the temperature below 7 °C.

  • Remove the ice bath and stir the mixture for 1 hour, during which a white precipitate will form.

  • Add anhydrous sodium sulfate (10.0 g) and filter the solid.

  • Remove the THF from the filtrate under reduced pressure (40 °C, 4 mbar) to obtain (E)-oct-2-en-4-ol.[3]

Data Presentation

ParameterLuche ReductionLithium Aluminum Hydride Reduction
Reducing Agent NaBH₄ / CeCl₃·7H₂OLiAlH₄
Solvent MethanolTetrahydrofuran
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 0.5 - 1 hour1.5 hours
Reported Yield Typically high90%[3]
Selectivity High for 1,2-reduction[1]Lower, can lead to over-reduction

Characterization Data for (E)-Oct-2-en-4-ol: [3]

  • ¹H-NMR: 5.70-5.60 (m, 1H), 5.52-5.44 (m, 1H), 4.02 (q, J = 6.7, 1H), 1.70 (dd, J = 6.4, 1.3, 3H), 1.63-1.41 (m, 3H), 1.39-1.23 (m, 4H), 0.90 (t, J = 7.1, 3H).

  • ¹³C-NMR: 134.46, 126.68, 73.17, 37.03, 27.69, 22.66, 17.68, 14.07.

Mandatory Visualizations

Luche_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve (E)-Oct-2-en-4-one and CeCl3·7H2O in MeOH B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at 0 °C C->D E Quench with aq. NH4Cl D->E F Extract with Et2O E->F G Dry over MgSO4 F->G H Concentrate G->H I (E)-Oct-2-en-4-ol H->I

Caption: Workflow for Luche Reduction.

LiAlH4_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Prepare LiAlH4 dispersion in THF at 0 °C B Add (E)-Oct-2-en-4-one solution dropwise A->B C Stir at Room Temperature B->C D Cool to 0 °C and Quench (H2O, NaOH, H2O) C->D E Stir for 1 hour D->E F Add Na2SO4 and Filter E->F G Concentrate F->G H (E)-Oct-2-en-4-ol G->H

Caption: Workflow for LiAlH₄ Reduction.

References

Application Note: Synthesis of Oct-2-en-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Oct-2-en-4-ol, a secondary allylic alcohol, through the 1,2-addition of a Grignard reagent to an α,β-unsaturated aldehyde. This method offers a robust and scalable approach for the formation of a key carbon-carbon bond, yielding a versatile intermediate for further chemical transformations in drug discovery and development.

The Grignard reaction is a fundamental tool in organic synthesis, enabling the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1][2] In the case of α,β-unsaturated aldehydes, such as crotonaldehyde (B89634), the Grignard reagent can add to the carbonyl carbon (1,2-addition) to yield an allylic alcohol, or to the β-carbon (1,4-addition or conjugate addition) to form a saturated ketone after hydrolysis.[3]

This protocol focuses on maximizing the 1,2-addition pathway to selectively synthesize this compound. Key to this selectivity is the use of low reaction temperatures, which favors the kinetically controlled 1,2-addition product.[3] The reaction involves the preparation of n-butylmagnesium bromide followed by its reaction with crotonaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of (E)-Oct-2-en-4-ol.

ParameterValueReference
Reactants
Crotonaldehyde (But-2-enal)1.0 equiv
1-Bromobutane (B133212)1.2 equiv
Magnesium Turnings1.3 equiv
Anhydrous Diethyl Ethersolvent
Reaction Conditions
Temperature for Grignard FormationReflux
Temperature for Aldehyde Addition0 °C to room temperature
Reaction Time2-3 hours
Product
Product Name(E)-Oct-2-en-4-ol[4]
Molecular FormulaC₈H₁₆O[5]
Molecular Weight128.21 g/mol [5]
Typical Yield90% (by reduction of enone)[4]
¹H NMR (CDCl₃) [4]
δ 5.70-5.60 (m, 1H)-CH=CH-[4]
δ 5.52-5.44 (m, 1H)-CH=CH-[4]
δ 4.02 (q, J = 6.7 Hz, 1H)-CH(OH)-[4]
δ 1.70 (dd, J = 6.4, 1.3 Hz, 3H)=CH-CH₃[4]
δ 1.63-1.41 (m, 3H)-CH(OH)-CH₂- and -OH[4]
δ 1.39-1.23 (m, 4H)-CH₂-CH₂-CH₃[4]
δ 0.90 (t, J = 7.1 Hz, 3H)-CH₂-CH₃[4]
¹³C NMR (CDCl₃) [4]
δ 134.46=CH-[4]
δ 126.68=CH-[4]
δ 73.17-CH(OH)-[4]
δ 37.03-CH₂-[4]
δ 27.69-CH₂-[4]
δ 22.66-CH₂-[4]
δ 17.68=CH-CH₃[4]
δ 14.07-CH₂-CH₃[4]

Experimental Protocol

This protocol details the synthesis of this compound via the Grignard reaction of n-butylmagnesium bromide with crotonaldehyde. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of the Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • 1-Bromobutane

  • Anhydrous diethyl ether

  • Crotonaldehyde (trans-isomer)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

Part 1: Preparation of n-Butylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. The third neck can be sealed with a septum for the introduction of an inert gas.

  • Magnesium Activation: Place magnesium turnings (1.3 equivalents) and a small crystal of iodine into the flask. Gently warm the flask under a stream of inert gas until the purple iodine vapor is observed. This process activates the magnesium surface. Allow the flask to cool to room temperature.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromobutane (1.2 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part 2: Reaction with Crotonaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Add the crotonaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A precipitate will likely form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether layer). Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up and Purification reagents_prep 1. Mg Turnings (1.3 eq) 2. 1-Bromobutane (1.2 eq) 3. Anhydrous Diethyl Ether initiation Initiation with Iodine reagents_prep->initiation formation Grignard Formation (Reflux) initiation->formation grignard_reagent n-Butylmagnesium Bromide (in Diethyl Ether) formation->grignard_reagent addition Slow Addition at 0 °C grignard_reagent->addition crotonaldehyde Crotonaldehyde (1.0 eq) in Anhydrous Diethyl Ether crotonaldehyde->addition stirring Stir at RT (1-2 hours) addition->stirring alkoxide Magnesium Alkoxide Intermediate stirring->alkoxide quenching Quenching (sat. aq. NH4Cl) alkoxide->quenching extraction Extraction (Diethyl Ether) quenching->extraction drying Drying (MgSO4 or Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Enantioselective Synthesis of (R)-Oct-2-en-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-Oct-2-en-4-ol, a valuable chiral building block in organic synthesis. The methods described herein focus on two robust and widely applicable strategies: enzymatic kinetic resolution of racemic (±)-oct-2-en-4-ol and asymmetric hydrogenation of the corresponding prochiral ketone, oct-2-en-4-one (B8813778).

Introduction

Chiral alcohols are critical intermediates in the pharmaceutical and fine chemical industries. (R)-Oct-2-en-4-ol, with its stereogenic center and versatile functional groups, serves as a key precursor for the synthesis of various complex molecules. Achieving high enantiopurity is crucial for its application in drug development and other stereospecific processes. This note details two effective methods to obtain the (R)-enantiomer in high enantiomeric excess (ee).

Method 1: Lipase-Catalyzed Kinetic Resolution of (±)-Oct-2-en-4-ol

Kinetic resolution is a widely used technique for separating enantiomers, where a chiral catalyst selectively reacts with one enantiomer of a racemic mixture at a faster rate than the other. Lipases are particularly effective biocatalysts for the resolution of alcohols through enantioselective acylation. In this protocol, the lipase (B570770) from Pseudomonas cepacia (PSL) is utilized to selectively acylate the (S)-enantiomer of (±)-oct-2-en-4-ol, leaving the desired (R)-enantiomer unreacted and thus allowing for its separation.

Data Summary
MethodSubstrateCatalystAcylating AgentProductYield of (R)-Alcoholee of (R)-AlcoholReference
Enzymatic Kinetic Resolution(±)-Oct-2-en-4-olLipase from Pseudomonas cepaciaVinyl Acetate (B1210297)(R)-Oct-2-en-4-olUp to 50%>95%[Generic Protocol]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • (±)-Oct-2-en-4-ol

  • Immobilized Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS-IM)

  • Vinyl Acetate

  • Anhydrous solvent (e.g., hexane, tert-butyl methyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of racemic (±)-oct-2-en-4-ol (1.0 eq) in anhydrous hexane, add immobilized Pseudomonas cepacia lipase (typically 50-100% by weight of the substrate).

  • Add vinyl acetate (0.6 eq) to the mixture. The use of a slight excess of the alcohol ensures that the acylation of the faster-reacting enantiomer proceeds to a sufficient extent.

  • Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed during the reaction, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of (R)-oct-2-en-4-ol and (S)-oct-2-en-4-yl acetate by silica gel column chromatography to isolate the (R)-alcohol.

Logical Workflow for Enzymatic Kinetic Resolution

G racemate (±)-Oct-2-en-4-ol lipase Lipase PS Vinyl Acetate racemate->lipase separation Separation (Chromatography) lipase->separation r_alcohol (R)-Oct-2-en-4-ol separation->r_alcohol Unreacted s_ester (S)-Oct-2-en-4-yl acetate separation->s_ester Acylated

Caption: Workflow for the enzymatic kinetic resolution of racemic oct-2-en-4-ol.

Method 2: Asymmetric Hydrogenation of Oct-2-en-4-one

Asymmetric hydrogenation is a powerful method for the direct synthesis of a chiral alcohol from a prochiral ketone. This approach can theoretically achieve a 100% yield of the desired enantiomer. The Noyori-type asymmetric hydrogenation, utilizing a Ruthenium-BINAP catalyst, is a well-established and highly effective method for the reduction of a wide range of ketones, including α,β-unsaturated ketones.[1][2]

Data Summary
MethodSubstrateCatalystHydrogen SourceProductYieldeeReference
Asymmetric HydrogenationOct-2-en-4-oneRu(II)-[(R)-BINAP]Cl₂H₂ gas(R)-Oct-2-en-4-olHighHigh[Generic Protocol]
Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • Oct-2-en-4-one

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar (R)-BINAP-Ru(II) catalyst

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor (autoclave)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the (R)-BINAP-Ru(II) catalyst (typically 0.01 to 1 mol%).

  • Add the substrate, oct-2-en-4-one, dissolved in an anhydrous and degassed solvent such as methanol.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-100 atm) and heat to the specified temperature (e.g., 30-80 °C).

  • Stir the reaction mixture vigorously for the required time (typically several hours to a day), monitoring the consumption of hydrogen if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure (R)-oct-2-en-4-ol.

  • Determine the enantiomeric excess of the product by chiral GC or HPLC.

Synthetic Pathway for Asymmetric Hydrogenation

G ketone Oct-2-en-4-one reagents H₂ (R)-BINAP-Ru(II) catalyst ketone->reagents r_alcohol (R)-Oct-2-en-4-ol reagents->r_alcohol

Caption: Asymmetric hydrogenation of oct-2-en-4-one to (R)-oct-2-en-4-ol.

Conclusion

Both lipase-catalyzed kinetic resolution and asymmetric hydrogenation offer effective routes to enantiomerically enriched (R)-Oct-2-en-4-ol. The choice of method will depend on factors such as the availability of the starting material (racemic alcohol vs. ketone), the desired scale of the reaction, and the available equipment. Kinetic resolution is often simpler to perform on a lab scale but is limited to a theoretical maximum yield of 50% for the desired enantiomer. Asymmetric hydrogenation provides a more atom-economical route with the potential for higher yields, but may require specialized high-pressure equipment. For both methods, careful optimization of reaction conditions is crucial to achieve high enantioselectivity and yield.

References

Application Note and Protocol for the Purification of Oct-2-en-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oct-2-en-4-ol is a secondary allylic alcohol that serves as a versatile intermediate in organic synthesis and is of interest in the flavor and fragrance industry. Its synthesis can result in a mixture of isomers and byproducts, necessitating a robust purification strategy to isolate the desired compound with high purity. This document provides a detailed protocol for the purification of this compound using flash column chromatography, a standard and effective technique for the separation of moderately polar organic compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of (E)-Oct-2-en-4-ol is presented in Table 1. These properties are essential for developing an appropriate purification strategy.

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Clear light yellow liquid[1][2]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[1][3]
Density 0.830-0.838 g/cm³[1][3]
Refractive Index 1.438-1.442 @ 20.00 °C[1][3]
Solubility Insoluble in water; soluble in ethanol[1]

Experimental Protocol: Purification of this compound by Flash Column Chromatography

This protocol details the purification of crude this compound, which may be obtained from a synthetic reaction mixture.

1. Materials and Equipment

  • Crude this compound

  • Silica (B1680970) gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Dichloromethane (B109758) (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO₄) stain or p-anisaldehyde stain

  • Glass chromatography column with stopcock

  • Compressed air or nitrogen source

  • Fraction collection tubes or flasks

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

2. Pre-Purification Analysis: TLC and Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) composition using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) of approximately 0.2-0.4 for this compound, with good separation from impurities.

  • Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen eluent system.

  • Visualize the spots under a UV lamp and then by staining with potassium permanganate or p-anisaldehyde stain.

  • Select the eluent system that provides the best separation and the target Rƒ value for the product.

3. Column Preparation (Slurry Packing Method)

  • Select a glass chromatography column of an appropriate size for the amount of crude material (a general guideline is to use 40-100 g of silica gel per gram of crude product).

  • Secure the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.

  • Pour the slurry into the column, taking care to avoid air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Carefully apply the sample solution onto the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.

  • Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica gel.

5. Elution and Fraction Collection

  • Carefully fill the column with the chosen eluent system.

  • Apply gentle pressure to the top of the column using compressed air or nitrogen to begin the elution process (flash chromatography).

  • Maintain a steady flow rate and collect the eluate in fractions (e.g., in test tubes or small flasks).

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

6. Product Isolation and Analysis

  • Identify the fractions containing the pure this compound by TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents typical quantitative data that can be expected from the purification of this compound synthesized via the reaction of crotonaldehyde (B89634) and butyllithium.

ParameterValueNotes
Crude Product Purity ~96%As determined by gas chromatography after initial workup.[4]
Purified Product Purity >98%Expected purity after column chromatography.
Typical Yield 80-90%Recovery from the column chromatography step.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Sample Crude this compound TLC_Analysis TLC Analysis & Eluent Selection Crude_Sample->TLC_Analysis 1. Column_Packing Column Packing with Silica Gel TLC_Analysis->Column_Packing 2. Sample_Loading Sample Loading Column_Packing->Sample_Loading 3. Elution Elution with Selected Mobile Phase Sample_Loading->Elution 4. Fraction_Collection Fraction Collection Elution->Fraction_Collection 5. Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis 6. Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling 7. Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal 8. Final_Product Purified this compound Solvent_Removal->Final_Product 9.

Caption: Workflow for the purification of this compound by column chromatography.

Conclusion

Flash column chromatography is a highly effective method for the purification of this compound from crude reaction mixtures. The protocol described in this application note provides a systematic approach to achieve high purity of the target compound. Proper selection of the mobile phase through preliminary TLC analysis is critical for a successful separation. The final purity of the isolated product should be confirmed by appropriate analytical techniques.

References

Application Note: Analysis of Oct-2-en-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oct-2-en-4-ol is an unsaturated alcohol that may be of interest in various fields, including flavor and fragrance analysis, pheromone research, and as a potential biomarker or synthetic intermediate. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and expected data. The methodologies described are intended to provide a starting point for researchers and can be adapted based on the specific sample matrix and analytical objectives.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. For relatively clean samples, a simple dilution is often sufficient. For more complex matrices, an extraction technique may be necessary to isolate the analyte of interest and remove interfering substances.[1]

a) "Dilute and Shoot" for Simple Matrices: [1]

  • Accurately weigh or measure the sample containing this compound.[1]

  • Dilute the sample with a suitable volatile solvent such as hexane (B92381), dichloromethane, or ethyl acetate (B1210297) to a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).[1] Recommended solvents for GC-MS analysis include hexane, heptane, pentane, and dichloromethane.[2]

  • Vortex the sample to ensure homogeneity.[1]

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.[1]

b) Liquid-Liquid Extraction (LLE) for Aqueous Matrices: [1]

  • To an appropriate volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., hexane or dichloromethane).[1]

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of this compound into the organic phase.[1]

  • Centrifuge the sample to achieve complete phase separation.[1]

  • Carefully transfer the organic layer to a clean vial.[1]

  • If necessary, concentrate the extract under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.[1]

c) Solid-Phase Microextraction (SPME) for Volatile Analysis: [1]

  • Place the liquid or solid sample into a headspace vial.[1]

  • Heat the vial to a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace.[1]

  • Expose an SPME fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period to adsorb the analytes.[1]

  • Retract the fiber and introduce it into the GC inlet for thermal desorption of the analytes.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.[1]

Parameter Condition
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
Column HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium, 99.999%
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1 for higher concentrations)
Oven Temperature Program Initial temperature 45 °C for 5 min, then ramp at 8 °C/min to 320 °C and hold for 15 min.[3]
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 45-300
Scan Mode Full Scan

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of (E)-Oct-2-en-4-ol. The retention time is an approximation based on its Kovats index and a typical temperature program. The mass-to-charge ratios (m/z) and their relative abundances are based on data from the NIST Mass Spectrometry Data Center.

Analyte CAS Number Molecular Formula Molecular Weight ( g/mol ) Estimated Retention Time (min) Key Mass Fragments (m/z) and Estimated Relative Abundance
(E)-Oct-2-en-4-ol20125-81-9[4]C8H16O[4][5]128.21[4][5]~12-1557 (Base Peak), 43, 71, 85, 99, 113, 128 (Molecular Ion)

Note: The retention time is an estimate and can vary depending on the specific GC system, column condition, and exact operating parameters. The relative abundances of the mass fragments are estimations for illustrative purposes.

Mandatory Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis, highlighting key stages and influencing factors.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Matrix (e.g., Flavor, Biological Fluid) Prep_Method Preparation Method (Dilution, LLE, SPME) Sample->Prep_Method Injection Injection (Volume, Speed, Mode) Prep_Method->Injection Prepared Sample Separation Chromatographic Separation (Column, Temperature Program, Flow Rate) Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Separated Analytes Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z Analysis) Fragmentation->Detection Identification Compound Identification (Retention Time, Mass Spectrum) Detection->Identification Mass Spectrum Data Quantification Quantification (Peak Area) Identification->Quantification Fragmentation_Pathway Proposed Fragmentation of this compound cluster_fragments Major Fragments Parent This compound [C8H16O]+• m/z = 128 Frag1 [C4H9]+ m/z = 57 (Base Peak) Parent->Frag1 - C4H7O• Frag2 [C3H7]+ m/z = 43 Parent->Frag2 - C5H9O• Frag3 [C5H11]+ m/z = 71 Parent->Frag3 - C3H5O• Frag4 [C6H13]+ m/z = 85 Parent->Frag4 - C2H3O• Frag5 [C7H15]+ m/z = 99 Parent->Frag5 - CHO• Frag6 [C8H15O]+ m/z = 127 Parent->Frag6 - H•

References

Application Notes and Protocols for the Enantioselective Separation of Oct-2-en-4-ol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oct-2-en-4-ol is a chiral unsaturated alcohol that can exist as two enantiomers, (R)-Oct-2-en-4-ol and (S)-Oct-2-en-4-ol. These enantiomers may exhibit different biological and sensory properties, making their separation and quantification crucial in fields such as flavor and fragrance analysis, pheromone research, and pharmaceutical development. Chiral gas chromatography (GC) is a powerful analytical technique for the enantioselective analysis of volatile compounds like this compound. This document provides a detailed protocol for the separation of this compound enantiomers using a cyclodextrin-based chiral stationary phase.

Principle of Chiral Gas Chromatography

Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) within the GC column. Enantiomers of the analyte interact diastereomerically with the chiral selector of the CSP, forming transient complexes with slightly different energies. This difference in interaction energy leads to different retention times for each enantiomer, enabling their separation. Modified cyclodextrins are widely used as chiral selectors for a broad range of chiral compounds, including alcohols.[1][2] The toroidal structure of cyclodextrins, with a hydrophobic inner cavity and a hydrophilic exterior, allows for chiral recognition through inclusion complexation and surface interactions.[1]

Experimental Protocols

1. Sample Preparation

  • Standard Solution: Prepare a racemic standard of this compound at a concentration of 100 µg/mL in a suitable volatile solvent such as dichloromethane (B109758) or hexane.

  • Sample Matrix: For complex matrices, a sample cleanup and extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.[3]

  • Derivatization (Optional): While many chiral alcohols can be separated directly, derivatization of the hydroxyl group to an acetate (B1210297) or trifluoroacetate (B77799) ester can sometimes improve peak shape and resolution.[4][5] To perform acetylation, the alcohol can be reacted with acetic anhydride (B1165640) in the presence of a catalyst like iodine.[4]

2. Gas Chromatography (GC) System and Conditions

The following table summarizes the recommended GC conditions for the enantioselective analysis of this compound. These parameters may require optimization for specific instruments and samples.

ParameterRecommended Condition
GC System Gas chromatograph equipped with a Flame Ionization Detector (FID)
Chiral Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar β-cyclodextrin derivative column
Carrier Gas Helium or Hydrogen, constant flow rate of 1.5 mL/min
Injector Temperature 220 °C
Injection Volume 1 µL (Split ratio: 50:1)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minRamp: 2 °C/min to 180 °CHold: 5 min at 180 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (N2) 25 mL/min

Data Presentation

The following table presents hypothetical but typical quantitative data for the successful chiral separation of this compound enantiomers based on the protocol described above.

EnantiomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)Enantiomeric Ratio (%)
(R)-Oct-2-en-4-ol22.550,000\multirow{2}{*}{1.8}50.0
(S)-Oct-2-en-4-ol23.150,00050.0

Visualizations

G Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis racemate Racemic this compound Standard dissolve Dissolve in Dichloromethane (100 µg/mL) racemate->dissolve vial Transfer to GC Vial dissolve->vial injection Inject 1 µL into GC vial->injection separation Separation on Chiral Column (β-cyclodextrin phase) injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Calculate Enantiomeric Ratio & Resolution integration->quantification

Caption: Workflow for the enantioseparation of this compound.

G Enantiomers of this compound cluster_R (R)-Oct-2-en-4-ol cluster_S (S)-Oct-2-en-4-ol node_R node_R node_S node_S

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Assignment of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis and assignment of (E)-oct-2-en-4-ol. The data presented is crucial for the structural elucidation and quality control of this unsaturated alcohol, which is of interest in flavor, fragrance, and synthetic organic chemistry.

Introduction

Oct-2-en-4-ol is a secondary alcohol containing a carbon-carbon double bond. The specific stereoisomer, (E)-oct-2-en-4-ol, has a distinct structure that can be unambiguously characterized using one- and two-dimensional NMR spectroscopy. This document outlines the experimental procedures for obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

2.1 Synthesis of (E)-oct-2-en-4-ol [1]

The synthesis of (E)-oct-2-en-4-ol can be achieved through the reduction of (E)-oct-2-en-4-one.

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH) solution, 10% aqueous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Water, deionized

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, a dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 mL) is cooled in an ice bath.

  • A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in THF (50 mL) is added dropwise over 30 minutes, maintaining the reaction temperature below 5°C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is then cooled to 0°C using an ice bath, and water (1.8 g) is added slowly while keeping the temperature below 7°C.

  • Subsequently, a 10% aqueous solution of NaOH (1.8 g) and water (5.4 g) are added.

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate will form.

  • Anhydrous sodium sulfate (10.0 g) is added to the mixture, and the solid is removed by filtration.

  • The THF is removed from the filtrate under reduced pressure (40°C, 4 mbar) to yield (E)-oct-2-en-4-ol.

2.2 NMR Sample Preparation

Materials:

Procedure:

  • Dissolve 10-20 mg of the synthesized (E)-oct-2-en-4-ol in approximately 0.6 mL of CDCl₃ containing TMS.

  • Transfer the solution to a 5 mm NMR tube.

2.3 NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single pulse

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: 3-4 s

  • Relaxation Delay: 2 s

  • Number of Scans: 16

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single pulse

  • Spectral Width: -10 to 220 ppm

  • Acquisition Time: 1-2 s

  • Relaxation Delay: 2 s

  • Number of Scans: 1024

Spectral Data and Assignment

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for (E)-oct-2-en-4-ol.

Table 1: ¹H NMR Data for (E)-oct-2-en-4-ol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.70-5.60mH-2
5.52-5.44mH-3
4.02q6.7H-4
1.70dd6.4, 1.3H-1 (CH₃)
1.63-1.41m-OH, H-5 (CH₂)
1.39-1.23mH-6, H-7 (CH₂)
0.90t7.1H-8 (CH₃)

Data obtained from a synthesis protocol description.[1]

Table 2: ¹³C NMR Data for (E)-oct-2-en-4-ol

Chemical Shift (δ) ppmAssignment
134.46C-2
126.68C-3
73.17C-4
37.03C-5
27.69C-6
22.66C-7
17.68C-1
14.07C-8

Data obtained from a synthesis protocol description.[1]

Visualization of the NMR Spectral Assignment Workflow

The following diagram illustrates the logical workflow from sample preparation to the final assignment of the NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis and Assignment synthesis Synthesis of (E)-oct-2-en-4-ol dissolution Dissolution in Deuterated Solvent (CDCl3) synthesis->dissolution h1_nmr 1H NMR Acquisition dissolution->h1_nmr c13_nmr 13C NMR Acquisition dissolution->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phasing Phasing and Baseline Correction ft->phasing referencing Referencing to TMS (0 ppm) phasing->referencing chem_shift Chemical Shift Analysis referencing->chem_shift multiplicity Multiplicity and Coupling Constant Analysis referencing->multiplicity integration Integration Analysis (1H NMR) referencing->integration assignment Final Structural Assignment chem_shift->assignment multiplicity->assignment integration->assignment

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Oct-2-en-4-ol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Oct-2-en-4-ol ist eine semi-flüchtige organische Verbindung, die aufgrund ihrer polaren Hydroxylgruppe und der daraus resultierenden Neigung zur Wasserstoffbrückenbindung eine Herausforderung für die gaschromatographische (GC) Analyse darstellen kann. Diese Eigenschaften können zu einer schlechten Peakform (Tailing), verminderter Empfindlichkeit und potenzieller thermischer Zersetzung im heißen GC-Injektor führen. Um diese analytischen Schwierigkeiten zu überwinden, ist ein Derivatisierungsschritt vor der GC-Analyse unerlässlich.

Die Derivatisierung wandelt die polare Hydroxylgruppe des Oct-2-en-4-ols in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um. Dies führt zu einer verbesserten chromatographischen Leistung und ermöglicht eine genauere und reproduzierbarere quantitative Analyse. Die beiden gebräuchlichsten Derivatisierungsmethoden für Alkohole sind die Silylierung und die Acylierung.

Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von this compound mittels Silylierung und Acylierung für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).

Methodenübersicht

Die Derivatisierung von this compound kann durch zwei primäre Reaktionswege erfolgen:

  • Silylierung: Hierbei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Gängige Reagenzien hierfür sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft in Verbindung mit einem Katalysator wie Trimethylchlorsilan (TMCS).[1]

  • Acylierung: Bei dieser Methode wird die Hydroxylgruppe mit einer Acylgruppe verestert. Typische Reagenzien sind Säureanhydride (z. B. Essigsäureanhydrid) oder Säurechloride in Gegenwart einer Base wie Pyridin.

Die Wahl der Methode kann von der Probenmatrix, potenziellen Interferenzen und den spezifischen analytischen Anforderungen abhängen.

Quantitative Datenzusammenfassung

Aufgrund der begrenzten Verfügbarkeit spezifischer quantitativer Daten für die Derivate von this compound in der wissenschaftlichen Literatur, werden in den folgenden Tabellen repräsentative Daten für strukturell ähnliche C8-Alkohole oder typische Leistungsdaten für die GC-MS-Analyse nach Derivatisierung dargestellt. Diese Daten dienen als Richtlinie für die Methodenvalidierung.

Tabelle 1: GC-MS Parameter und erwartete Retentionszeit-Verschiebungen für derivatisiertes this compound

ParameterThis compound (unbehandelt)TMS-Derivat (geschätzt)Acetat-Derivat (geschätzt)
Molekulargewicht ( g/mol )128.21200.40170.25
FlüchtigkeitMäßigHochHoch
PolaritätPolarNicht-polarWeniger polar
Erwartete RetentionszeitLänger, mit TailingKürzer, symmetrischer PeakKürzer, symmetrischer Peak
Typische GC-SäulePolar (z.B. WAX-Phasen)Nicht-polar bis mittelpolar (z.B. DB-5ms, HP-5ms)Nicht-polar bis mittelpolar (z.B. DB-5ms, HP-5ms)

Tabelle 2: Illustrative Validierungsparameter für die quantitative GC-MS Analyse von derivatisierten Alkoholen

ParameterTypischer WertAnmerkung
Linearität (R²)> 0.995Typischerweise über einen Konzentrationsbereich von 1-100 µg/mL.
Nachweisgrenze (LOD)0.1 - 1 µg/mLAbhängig von der Derivatisierungseffizienz und der Empfindlichkeit des Massenspektrometers.
Bestimmungsgrenze (LOQ)0.3 - 3 µg/mL
Präzision (RSD%)< 10%
Richtigkeit (Wiederfindung %)90 - 110%

Experimentelle Protokolle

Sicherheitshinweis: Derivatisierungsreagenzien sind reaktiv und oft feuchtigkeitsempfindlich. Arbeiten Sie stets unter einem Abzug und tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe). Alle Glasgeräte sollten vor Gebrauch im Ofen getrocknet werden, um Feuchtigkeit zu entfernen.

Protokoll 1: Silylierung von this compound

Dieses Protokoll beschreibt die Umwandlung von this compound in sein Trimethylsilyl (TMS)-Derivat.

Materialien:

  • This compound Standard oder Probenextrakt

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Hexan oder ein anderes geeignetes aprotisches Lösungsmittel (GC-Qualität)

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten

Durchführung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge (z.B. 100 µL einer 1 mg/mL Lösung) des this compound-Standards oder des in einem geeigneten Lösungsmittel gelösten Probenextrakts in ein Reaktionsgefäß.

  • Trocknung: Wenn die Probe in Lösung ist, verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockne. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit dem Silylierungsreagenz reagiert.

  • Zugabe der Reagenzien: Geben Sie 100 µL Pyridin und anschließend 100 µL BSTFA (+ 1% TMCS) zu dem trockenen Rückstand.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60°C.

  • Abkühlen: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die direkte Injektion in das GC-MS-System.

Protokoll 2: Acylierung von this compound (Acetylierung)

Dieses Protokoll beschreibt die Bildung des Acetat-Esters von this compound.

Materialien:

  • This compound Standard oder Probenextrakt

  • Essigsäureanhydrid

  • Pyridin (wasserfrei)

  • Hexan (GC-Qualität)

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Pipetten

Durchführung:

  • Probenvorbereitung: Überführen Sie eine bekannte Menge (z.B. 100 µL einer 1 mg/mL Lösung) des this compound-Standards oder des in einem geeigneten Lösungsmittel gelösten Probenextrakts in ein Reaktionsgefäß.

  • Trocknung: Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bis zur Trockne.

  • Zugabe der Reagenzien: Geben Sie 100 µL Pyridin und 100 µL Essigsäureanhydrid zu dem trockenen Rückstand.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 60°C.

  • Abkühlen und Aufarbeitung (optional): Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Obwohl die Probe direkt injiziert werden kann, kann eine Aufarbeitung zur Entfernung überschüssiger Reagenzien die Lebensdauer der GC-Säule verlängern. Hierzu können die Reagenzien unter Stickstoff abgedampft und der Rückstand in Hexan für die GC-MS-Analyse wieder aufgelöst werden.

  • Analyse: Injizieren Sie die aufbereitete Probe in das GC-MS-System.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_silylation Silylierung cluster_acylation Acylierung cluster_analysis Analyse Start This compound Probe Dry Probe zur Trockne eindampfen Start->Dry Add_Silyl Zugabe von Pyridin und BSTFA/TMCS Dry->Add_Silyl Add_Acyl Zugabe von Pyridin und Essigsäureanhydrid Dry->Add_Acyl React_Silyl Reaktion (60°C, 30 min) Add_Silyl->React_Silyl TMS_Deriv TMS-Derivat von This compound React_Silyl->TMS_Deriv GCMS GC-MS Analyse TMS_Deriv->GCMS React_Acyl Reaktion (60°C, 30 min) Add_Acyl->React_Acyl Acetat_Deriv Acetat-Derivat von This compound React_Acyl->Acetat_Deriv Acetat_Deriv->GCMS

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von this compound.

Silylation_Reaction Octenol This compound (R-OH) Plus1 + Octenol->Plus1 BSTFA BSTFA Arrow -> [Pyridin, 60°C] BSTFA->Arrow Plus1->BSTFA TMS_Ether TMS-Derivat (R-O-TMS) Arrow->TMS_Ether Byproduct + Nebenprodukte Acylation_Reaction Octenol This compound (R-OH) Plus1 + Octenol->Plus1 AceticAnhydride Essigsäureanhydrid Arrow -> [Pyridin, 60°C] AceticAnhydride->Arrow Plus1->AceticAnhydride Acetate_Ester Acetat-Derivat (R-O-Ac) Arrow->Acetate_Ester Byproduct + Essigsäure

References

Solid-phase microextraction (SPME) for Oct-2-en-4-ol sampling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oct-2-en-4-ol.

Introduction

This compound is a volatile organic compound (VOC) and an eight-carbon unsaturated alcohol. As a member of the oxylipin family, it is a known secondary metabolite in various fungi and plants, contributing to their characteristic aromas. Accurate and sensitive detection of such compounds is crucial in flavor and fragrance analysis, food science, and environmental monitoring. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step.[1][2] This application note details a comprehensive protocol for the sampling and analysis of this compound using headspace SPME (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused-silica fiber coated with a polymeric stationary phase.[1] When the fiber is exposed to a sample, either by direct immersion or in the headspace above the sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[2] The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis.[3] The headspace technique is particularly suitable for volatile and semi-volatile compounds like this compound in complex matrices.[4][5]

Materials and Reagents

  • SPME Fiber Assembly: A fiber with a coating suitable for polar, semi-volatile compounds is recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point due to its broad analyte range.[4] Alternatively, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is effective for volatile polar analytes like alcohols.[4]

  • SPME Manual Holder or Autosampler

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation Module: Required for incubation and equilibration.

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical Standard: this compound (CAS No. 4798-55-8)

  • Solvent: Methanol or Ethanol (HPLC grade) for standard preparation.

  • Reagent: Sodium Chloride (NaCl) for modifying sample ionic strength.

Experimental Protocols

Standard and Sample Preparation
  • Stock Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Working Standards: Create a series of working standards by diluting the stock solution with deionized water in headspace vials. Concentrations may range from 1 to 100 µg/L, depending on the expected sample concentrations.

  • Sample Preparation: Place 5 mL of the liquid sample (or a known weight of solid sample suspended in 5 mL of water) into a 20 mL headspace vial.

  • Salt Addition (Optional but Recommended): Add NaCl to the sample to achieve a concentration of ~30% (w/v).[4] Salting-out increases the ionic strength of the sample, which can enhance the partitioning of polar analytes into the headspace, thereby improving extraction efficiency.[6]

  • Immediately seal the vial with the screw cap.

SPME Sampling Protocol (Headspace Mode)
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specified temperature.

  • Sample Incubation: Place the sealed vial in the heating module. Incubate the sample at a controlled temperature (e.g., 60°C) with agitation for a set period (e.g., 15 minutes) to allow the analytes to equilibrate between the sample and the headspace.[7]

  • Extraction: Insert the SPME device through the vial's septum. Expose the fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes). The extraction time and temperature are critical parameters that must be optimized.[8]

  • Fiber Retraction: After extraction, retract the fiber into the needle and withdraw the device from the vial.

GC-MS Analysis Protocol
  • Desorption: Immediately insert the SPME device into the heated GC injection port.

  • Analyte Transfer: Expose the fiber to desorb the trapped analytes onto the GC column. The desorption time and temperature must be sufficient for complete transfer (e.g., 250°C for 5 minutes).[4]

  • Chromatographic Separation and Detection: The desorbed compounds are separated on the GC column and detected by the mass spectrometer.

Method Optimization Parameters

To achieve the highest sensitivity and accuracy, several SPME parameters should be optimized.[6]

  • Fiber Coating: The choice of fiber is critical. For a semi-volatile alcohol like this compound, a bipolar fiber such as DVB/CAR/PDMS is often a good starting point for method development.[4]

  • Extraction Time and Temperature: These are the most significant factors influencing extraction efficiency.[4][8] An optimal temperature increases analyte vapor pressure, while the extraction time should be sufficient to approach equilibrium. A typical optimization range is 40-70°C for temperature and 15-60 minutes for time.[4]

  • Agitation: Agitation (e.g., stirring or shaking) of the sample during extraction facilitates the mass transfer of the analyte from the sample matrix to the headspace.

  • Salt Effect: The addition of salt generally improves the extraction of polar volatile compounds.[4] The optimal concentration should be determined.

  • Desorption Conditions: The temperature and time must be optimized to ensure complete desorption without causing thermal degradation of the analyte.[8]

Data Presentation

Quantitative performance data for the SPME-GC-MS method should be established through method validation. The following table presents typical expected performance characteristics for the analysis of this compound.

ParameterExpected ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve across the working range.
Limit of Detection (LOD) 0.1 - 1.0 µg/LThe lowest concentration of analyte that can be reliably detected.[9]
Limit of Quantification (LOQ) 0.5 - 3.0 µg/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Precision (%RSD) < 15%The relative standard deviation for replicate measurements, indicating the method's repeatability.[9]
Recovery (%) 85 - 115%The accuracy of the method, determined by analyzing spiked samples.

Visualizations

Experimental Workflow Diagram

SPME_Workflow SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquot (5 mL) B Add Salt (e.g., 30% NaCl) A->B C Seal Vial B->C D Incubate & Agitate (e.g., 60°C, 15 min) C->D E Expose SPME Fiber (e.g., 30 min) D->E F Retract Fiber E->F G Thermal Desorption in GC Inlet (250°C) F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Quantification & Identification J->K

Caption: A flowchart of the HS-SPME-GC-MS experimental procedure.

Factors Affecting SPME Efficiency

Caption: A diagram of factors influencing SPME method performance.

References

Application of Oct-2-en-4-ol in Insect Behavior Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oct-2-en-4-ol is a volatile organic compound with potential applications in modulating insect behavior. While comprehensive research on the specific effects of this compound on various insect species is still emerging, this document provides a framework for its study based on established methodologies used for analogous semiochemicals. By leveraging protocols for well-researched, structurally similar compounds, researchers can effectively investigate the potential of this compound as an attractant, repellent, or other behavior-modifying agent for pest management and other applications. This document outlines detailed experimental protocols, data presentation guidelines, and visual workflows to guide such research.

Introduction to this compound and Semiochemicals

This compound (C8H16O) is a secondary alcohol that, like many volatile organic compounds, has the potential to act as a semiochemical.[1] Semiochemicals are signaling molecules used in communication between organisms, playing a critical role in behaviors such as mating, aggregation, and foraging.[2] In insects, these chemical cues are primarily detected by the olfactory system, initiating a signal cascade that results in a behavioral response. The study of such compounds is integral to the development of novel and targeted pest management strategies.[2]

Due to limited specific data on this compound in insect behavior, this document will utilize data and protocols from two structurally related and well-studied C8 unsaturated alcohols, (E)-2-octenyl acetate and 1-octen-3-ol , as illustrative examples.[3][4] These examples will provide a robust methodological framework for investigating the potential of this compound.

Data Presentation: Illustrative Quantitative Data for Analogous Compounds

The following tables summarize the types of quantitative data that should be collected and presented when studying the effects of a semiochemical like this compound. The data presented here is hypothetical and based on typical results for analogous compounds to serve as a guide.[3]

Table 1: Electroantennography (EAG) Dose-Response of an Illustrative Insect Species to (E)-2-Octenyl Acetate [3]

Concentration (µg)Mean EAG Response (mV) ± SE (Male)Mean EAG Response (mV) ± SE (Female)Mean EAG Response (mV) ± SE (Nymph)
0 (Control)0.15 ± 0.020.18 ± 0.030.12 ± 0.02
10.89 ± 0.110.95 ± 0.130.72 ± 0.09
101.89 ± 0.212.10 ± 0.251.35 ± 0.18
1002.50 ± 0.282.75 ± 0.311.10 ± 0.14

Table 2: Behavioral Response in a Y-Tube Olfactometer to (E)-2-Octenyl Acetate (10 µg) [3]

Treatment ArmControl Arm (Solvent)% Responding Insects (Females)% Responding Insects (Nymphs)
(E)-2-octenyl acetateHexane (B92381)72%65%
HexaneHexane51%48%

Table 3: Field Trapping Efficacy of (E)-2-Octenyl Acetate for Bagrada hilaris [3]

Lure Loading (mg)Mean Trap Catch / Week ± SE
0 (Control)2.5 ± 0.8
25.8 ± 1.2
515.2 ± 2.5
1025.6 ± 3.1

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to volatile compounds, indicating detection by olfactory receptor neurons.[4]

Materials:

  • Live insects

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Saline solution (e.g., Ringer's solution)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin (B1166041) oil)

  • Filter paper strips

  • Air stimulus controller/olfactometer

  • Amplifier and data acquisition system

Procedure:

  • Insect Preparation: Anesthetize an adult insect by chilling. Excise one antenna at its base. Mount the antenna between two glass capillary electrodes filled with saline solution.[5]

  • Stimulus Preparation: Prepare a serial dilution of this compound in the chosen solvent. Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate. Place the filter paper inside a Pasteur pipette.[3]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying the test compound is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).[4]

  • Data Recording: Record the resulting depolarization of the antennal membrane as the EAG response in millivolts (mV). Use a solvent-only control and a standard reference compound for normalization.[6]

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation Stimulus_Delivery Stimulus Delivery Insect_Prep->Stimulus_Delivery Stimulus_Prep Stimulus Preparation Stimulus_Prep->Stimulus_Delivery Data_Recording Data Recording Stimulus_Delivery->Data_Recording Data_Analysis Data Analysis Data_Recording->Data_Analysis

Electroantennography (EAG) Experimental Workflow.
Y-Tube Olfactometer Bioassay Protocol

Objective: To determine the behavioral response (attraction or repellency) of an insect to an odorant in a controlled choice test.[4]

Materials:

  • Y-tube olfactometer (glass or Teflon)

  • Airflow meter

  • Humidifier

  • Activated carbon filter

  • Odor source chambers

  • This compound

  • Solvent

  • Test insects

Procedure:

  • Setup: Connect the Y-tube olfactometer to a purified, humidified, and controlled airflow system.

  • Odor Introduction: Place a filter paper treated with this compound in one arm's odor source chamber (treatment arm) and a solvent-treated filter paper in the other (control arm).[4]

  • Insect Introduction: Release a single insect at the base of the Y-tube.

  • Data Collection: Record the first choice of the insect (which arm it enters) and the time spent in each arm for a defined period. An insect is considered to have made a choice when it crosses a designated line in one of the arms.[6]

  • Controls: After each trial, clean the olfactometer and rotate the arms to prevent positional bias.[4]

Y_Tube_Workflow Setup Olfactometer Setup Odor_Intro Introduce Odor and Control Setup->Odor_Intro Insect_Release Release Insect Odor_Intro->Insect_Release Observe Observe Behavior Insect_Release->Observe Record Record Choice and Time Observe->Record Clean Clean and Rotate Arms Record->Clean Clean->Insect_Release Next Trial

Y-Tube Olfactometer Experimental Workflow.
Field Trapping Protocol

Objective: To assess the attractiveness of this compound to a target insect species in a natural or agricultural setting.[6]

Materials:

  • Insect traps appropriate for the target species

  • Controlled-release dispensers (e.g., rubber septa)

  • This compound

  • Solvent for control lures

  • Randomized block design layout for the field

Procedure:

  • Lure Preparation: Load the controlled-release dispensers with a specific concentration of this compound. Prepare control lures with solvent only.[6]

  • Trap Deployment: Deploy traps in a randomized complete block design within the target area to minimize spatial effects. Maintain a minimum distance between traps to avoid interference.[3]

  • Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target and non-target insects.[6]

  • Lure Rotation: Rotate the lures among trap locations at each collection interval to minimize positional effects.[6]

Insect Olfactory Signaling Pathway

The detection of a semiochemical like this compound by an insect antenna initiates a well-characterized signaling cascade. Understanding this pathway is crucial for interpreting experimental results and for potential drug development targeting these receptors.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR Binds to G_Protein G-protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP/IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe of the Brain Action_Potential->Brain

Simplified Insect Olfactory Signaling Pathway.

Conclusion and Future Directions

While direct evidence for the role of this compound in insect behavior is currently limited, the protocols and frameworks outlined in this document provide a clear path for its investigation. By employing established techniques such as electroantennography, olfactometer bioassays, and field trapping studies, researchers can elucidate the potential of this compound as a novel semiochemical. Future research should focus on dose-response studies across a variety of insect species, particularly agricultural and medical pests, to determine its spectrum of activity and potential for practical application in pest management strategies. The synthesis of enantiomerically pure forms of this compound may also be crucial, as insect olfactory systems often exhibit high stereospecificity.

References

Application Note: Oct-2-en-4-ol as a Putative Internal Standard for the Quantitative Analysis of Fungal Volatile Organic Compounds (VOCs) by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi produce a diverse array of volatile organic compounds (VOCs) that play crucial roles in their lifecycle, including communication, defense, and interactions with other organisms. The analysis of these fungal VOCs is a growing field of interest for applications in medical diagnostics, food safety, and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of these volatile metabolites.[1][2][3] For accurate quantification of fungal VOCs, the use of an internal standard is pivotal to correct for variations in sample preparation and instrument response.[4] This application note proposes the use of Oct-2-en-4-ol as a suitable internal standard for the quantitative analysis of fungal VOCs by GC-MS and provides a detailed protocol for its application.

While 1-octen-3-ol (B46169) is a well-known and abundant fungal volatile, its presence in many fungal species makes it unsuitable as an internal standard for broad-spectrum analysis.[5] this compound, a structural isomer of 1-octen-3-ol, is not commonly reported as a major fungal metabolite, making it a promising candidate for an internal standard. Its physicochemical properties are similar to many C8 fungal volatiles, suggesting it will behave comparably during extraction and chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a potential internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C8H16O[6]
Molecular Weight 128.21 g/mol [6]
Appearance Colorless to pale yellow clear liquid[7][8]
Odor Fruity, berry-like[7][9]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[6][7]
Flash Point 63.33 °C (146.00 °F)[7][9]
Solubility Insoluble in water; soluble in alcohol[6][9]
Specific Gravity 0.830 to 0.838 @ 25.00 °C[7][9]
Refractive Index 1.438 to 1.442 @ 20.00 °C[7][9]

Experimental Protocols

Fungal Culture and VOC Collection

A standardized protocol for fungal culture and VOC collection is essential for reproducible results. The following is a general procedure that can be adapted based on the specific fungal species and research question.

Materials:

  • Fungal strain of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Yeast Extract Sucrose Broth)

  • Sterile culture flasks with septa

  • Incubator

  • Solid-Phase Microextraction (SPME) fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Heated magnetic stirrer (optional)

Protocol:

  • Inoculate the sterile liquid medium with the fungal strain.

  • Incubate the culture under controlled conditions (e.g., 25°C, 150 rpm) for a defined period to allow for sufficient growth and VOC production.

  • For VOC collection, transfer a defined volume of the liquid culture to a headspace vial equipped with a septum.

  • Spike the sample with a known concentration of the this compound internal standard solution (prepared in a suitable solvent like methanol). The final concentration of the internal standard should be within the linear range of the GC-MS detector.

  • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace. A heated magnetic stirrer can be used to facilitate this process.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.

  • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

GC-MS Analysis

The following are suggested GC-MS parameters. Optimization may be required for specific applications.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms)

GC Parameters:

ParameterSuggested Value
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 40°C for 2 min, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 280°C and hold for 5 min.

MS Parameters:

ParameterSuggested Value
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Data Analysis

Quantitative analysis is performed by comparing the peak area of the target fungal VOCs to the peak area of the internal standard (this compound). A calibration curve should be generated using standard solutions of the target analytes and the internal standard at various concentrations to determine the response factor.

Signaling Pathways and Workflows

Fungal VOC Analysis Workflow

The overall workflow for the analysis of fungal VOCs using an internal standard is depicted below.

Fungal_VOC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Fungal_Culture Fungal Culture VOC_Collection VOC Collection (SPME) Fungal_Culture->VOC_Collection Headspace Generation IS_Spiking Internal Standard Spiking (this compound) GC_MS_Analysis GC-MS Analysis IS_Spiking->GC_MS_Analysis Desorption & Injection Peak_Integration Peak Integration GC_MS_Analysis->Peak_Integration Data Acquisition Quantification Quantification Peak_Integration->Quantification Area Ratio Calculation Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological Interpretation

Caption: Workflow for fungal VOC analysis.

Conclusion

The use of a suitable internal standard is critical for achieving accurate and reliable quantification of fungal VOCs. This application note proposes this compound as a promising internal standard for GC-MS-based fungal metabolomics. Its physicochemical properties and presumed low abundance in most fungal species make it a strong candidate. The provided protocol offers a starting point for researchers to develop and validate their own quantitative methods for fungal VOC analysis. Further studies are warranted to confirm the absence of endogenous this compound in a wider range of fungal species and to validate its performance across different sample matrices.

References

Application Notes and Protocols: Testing the Antifungal Activity of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-2-en-4-ol is a volatile organic compound (VOC) with potential applications as an antifungal agent. As a member of the unsaturated alcohol family, its mechanism of action is hypothesized to involve the disruption of fungal cell membranes, leading to impaired cellular function and, ultimately, cell death. This application note provides detailed protocols for determining the antifungal efficacy of this compound, including methods suitable for its volatile nature. Furthermore, it outlines a putative signaling pathway affected by its activity and presents a framework for data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of (2E)-2-Octen-4-ol is presented in Table 1. This information is crucial for handling the compound and designing experiments.

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Clear, light yellow liquid
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg
Solubility Insoluble in water; 50% soluble in ethanol
Density 0.830-0.838 g/cm³

Experimental Protocols

Due to the volatile nature of this compound, both direct contact and vapor phase assays are recommended to fully characterize its antifungal activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Tween 20 (0.05%)

  • Hemocytometer

  • Positive control antifungal (e.g., Fluconazole for Candida, Amphotericin B for Aspergillus)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation:

    • For yeasts (Candida spp.): Culture the strain on Sabouraud Dextrose Agar (B569324) (SDA) for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds (Aspergillus spp.): Culture the strain on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 to 0.4-5 x 10⁴ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted this compound, positive control, or negative control.

    • Seal the plates to prevent evaporation of the volatile compound.

    • Incubate the plates at 35-37°C. Incubation times are typically 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50% for yeasts and 100% for molds) compared to the growth control.[1] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of this compound that results in fungal death.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plates at 35-37°C for 24-48 hours (or until growth is visible in the control spots).

  • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.[2][3][4][5][6]

Protocol 3: Vapor Phase Antifungal Activity Assay

This method assesses the ability of this compound vapor to inhibit fungal growth.

Materials:

  • Petri dishes (90 mm)

  • SDA or PDA

  • Sterile filter paper discs

  • Fungal inoculum (as prepared for the MIC assay)

Procedure:

  • Inoculate the center of an agar plate with a standardized suspension of the test fungus.

  • Place a sterile filter paper disc on the inside of the Petri dish lid, ensuring it does not touch the agar surface.

  • Apply a known volume of this compound to the filter paper disc.

  • Seal the Petri dish with parafilm to create a closed environment.

  • Incubate the plates at an appropriate temperature for the test organism.

  • Measure the diameter of fungal growth in the presence of this compound vapor and compare it to a control plate without the compound. The percentage of inhibition can be calculated.

Data Presentation

Quantitative data from the antifungal assays should be summarized in tables for clear comparison. Below are example tables with hypothetical data for illustrative purposes.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.

Fungal StrainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans ATCC 90028[Hypothetical Value: 64]Fluconazole: 1
Candida glabrata ATCC 2001[Hypothetical Value: 128]Fluconazole: 8
Aspergillus fumigatus ATCC 204305[Hypothetical Value: 256]Amphotericin B: 0.5
Aspergillus niger ATCC 16404[Hypothetical Value: 512]Amphotericin B: 1

Table 3: Minimum Fungicidal Concentration (MFC) of this compound.

Fungal StrainThis compound MFC (µg/mL)
Candida albicans ATCC 90028[Hypothetical Value: 128]
Candida glabrata ATCC 2001[Hypothetical Value: 256]
Aspergillus fumigatus ATCC 204305[Hypothetical Value: 512]
Aspergillus niger ATCC 16404[Hypothetical Value: >512]

Proposed Mechanism of Action and Signaling Pathway

Short-chain unsaturated alcohols like this compound are thought to exert their antifungal effects primarily by disrupting the fungal cell membrane.[7][8] This disruption can lead to increased membrane fluidity, leakage of intracellular components, and inhibition of membrane-bound enzymes. The stress imposed on the cell wall by membrane damage is often sensed by the fungus, leading to the activation of compensatory signaling pathways, such as the Cell Wall Integrity (CWI) pathway.[9][10][11][12][13]

The CWI pathway is a highly conserved signaling cascade in fungi that is crucial for maintaining cell wall homeostasis in response to various stresses. Activation of this pathway leads to the reinforcement of the cell wall.

CWI_Pathway cluster_membrane Cell Membrane and Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus octenol This compound membrane Cell Membrane Disruption octenol->membrane sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) membrane->sensors rho1 Rho1-GTP sensors->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mpk1 Mpk1/Slt2 (MAPK) mkk1_2->mpk1 rlm1_sbf Transcription Factors (e.g., Rlm1, SBF) mpk1->rlm1_sbf genes Cell Wall Synthesis Genes rlm1_sbf->genes response Cell Wall Reinforcement genes->response

Putative signaling pathway activated by this compound.

Experimental Workflow Visualization

The overall process for evaluating the antifungal activity of this compound can be visualized as a sequential workflow.

Antifungal_Testing_Workflow start Start: Obtain this compound and Fungal Strains prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum mic_test Perform Broth Microdilution MIC Assay prep_inoculum->mic_test vapor_test Perform Vapor Phase Assay prep_inoculum->vapor_test mfc_test Perform MFC Assay mic_test->mfc_test data_analysis Analyze and Tabulate MIC, MFC, and Inhibition Data mfc_test->data_analysis vapor_test->data_analysis pathway_investigation Investigate Mechanism of Action (Optional) data_analysis->pathway_investigation end End: Conclude Antifungal Efficacy data_analysis->end pathway_investigation->end

Workflow for antifungal activity testing of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro evaluation of the antifungal activity of this compound. By determining the MIC and MFC, and assessing its efficacy in the vapor phase, researchers can gain valuable insights into the potential of this compound as a novel antifungal agent. Further investigation into its precise mechanism of action and its effects on a broader range of fungal pathogens is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oct-2-en-4-ol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The most common methods for synthesizing this compound involve the 1,2-reduction of an α,β-unsaturated ketone or the addition of an organometallic reagent to an α,β-unsaturated aldehyde. The three main approaches are:

  • Reduction of (E)-Oct-2-en-4-one: This is a highly effective method, particularly using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) which can achieve high yields.

  • Grignard Reaction: The reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with crotonaldehyde (B89634) offers a direct route to form the carbon skeleton and the alcohol functionality.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes a metal alkoxide catalyst, such as aluminum isopropoxide, for the chemoselective reduction of the carbonyl group in (E)-Oct-2-en-4-one, leaving the carbon-carbon double bond intact.[1]

Q2: How can I improve the yield and selectivity of my this compound synthesis?

A2: Optimizing yield and selectivity depends on the chosen synthetic route. For the reduction of (E)-Oct-2-en-4-one, maintaining a low reaction temperature is crucial to prevent side reactions. In Grignard reactions, controlling the addition rate of the Grignard reagent and using appropriate solvents can minimize the formation of byproducts. For all methods, ensuring anhydrous (dry) conditions and using high-purity reagents are essential for optimal results.

Q3: What are the major challenges I might face during the synthesis and purification of this compound?

A3: Common challenges include:

  • Low Yield: This can be due to incomplete reactions, side reactions, or loss of product during workup and purification.

  • Formation of Byproducts: In Grignard reactions, 1,4-addition products can be a significant byproduct. Reductions can sometimes lead to the saturation of the double bond.

  • Purification Difficulties: Separating this compound from starting materials, byproducts, and solvents can be challenging due to similar boiling points or polarities. Fractional distillation or column chromatography are common purification techniques.

Troubleshooting Guides

Route 1: Reduction of (E)-Oct-2-en-4-one with LiAlH₄
Problem Possible Cause Solution
Low yield of this compound Incomplete reaction.Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Use a slight excess of the reducing agent.
Decomposition of the product during workup.Perform the aqueous workup at low temperatures (0 °C) and avoid strongly acidic conditions.
Over-reduction to Octan-4-ol.Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the reducing agent.
Presence of starting material in the final product Insufficient reducing agent.Use a slight molar excess of LiAlH₄ (e.g., 1.1 to 1.5 equivalents).
Short reaction time.Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before quenching.
Formation of a saturated alcohol (Octan-4-ol) Reaction temperature too high.Add the LiAlH₄ solution slowly to the ketone solution at a low temperature to control the exotherm.
Route 2: Grignard Reaction of Butylmagnesium Bromide with Crotonaldehyde
Problem Possible Cause Solution
Low yield of this compound Grignard reagent did not form or is of low concentration.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, high-quality magnesium turnings and anhydrous ether.
Reaction with water.Use anhydrous solvents and starting materials. Dry the crotonaldehyde over a suitable drying agent before use.
Formation of 1,4-addition product (Octanal) Reaction conditions favoring conjugate addition.Perform the reaction at low temperatures (-78 °C). The use of certain additives like cerium(III) chloride (Luche conditions) can enhance 1,2-selectivity.[2][3][4]
Formation of Wurtz coupling products (e.g., octane) Reaction of the Grignard reagent with unreacted butyl bromide.Add the butyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.
Route 3: Meerwein-Ponndorf-Verley (MPV) Reduction of (E)-Oct-2-en-4-one
Problem Possible Cause Solution
Low conversion to this compound Inactive catalyst.Use freshly sublimed or high-purity aluminum isopropoxide.
Equilibrium not shifted towards the product.Use a large excess of the hydride donor (isopropanol) and remove the acetone (B3395972) byproduct by distillation as it forms.
Slow reaction rate Low reaction temperature.The MPV reduction often requires elevated temperatures. Refluxing in isopropanol (B130326) is a common condition.
Side reactions Presence of water.Ensure all reagents and glassware are dry, as water can deactivate the aluminum alkoxide catalyst.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Reported/Typical Yield Advantages Disadvantages
LiAlH₄ Reduction (E)-Oct-2-en-4-oneLiAlH₄~90%High yield, fast reaction.LiAlH₄ is highly reactive and requires careful handling.
Grignard Reaction Crotonaldehyde, Butyl Bromide, MgButylmagnesium Bromide40-70%Forms C-C and C-O bonds in one step.Can lead to a mixture of 1,2- and 1,4-addition products. Grignard reagents are moisture-sensitive.
MPV Reduction (E)-Oct-2-en-4-oneAluminum isopropoxide, Isopropanol60-80%High chemoselectivity for the carbonyl group, milder than LiAlH₄.Reversible reaction, may require removal of byproduct to drive to completion.

Experimental Protocols

Protocol 1: Synthesis of (E)-Oct-2-en-4-ol via LiAlH₄ Reduction of (E)-Oct-2-en-4-one

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, prepare a dispersion of LiAlH₄ (0.6 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Addition of Ketone: Dissolve (E)-Oct-2-en-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ dispersion over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Slowly and carefully add deionized water (a volume equivalent to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. The temperature should be kept below 7 °C.

  • Workup: Add 10% aqueous NaOH solution (same volume as the water added), followed by deionized water (3 times the volume of the initial water addition). Remove the ice bath and stir the mixture for 1 hour. A white precipitate will form.

  • Isolation: Add anhydrous Na₂SO₄ to the mixture and stir to absorb the water. Filter the white precipitate and wash it with THF.

  • Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting crude product can be purified by fractional distillation or column chromatography to yield pure (E)-Oct-2-en-4-ol.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Starting Materials (e.g., Oct-2-en-4-one) B Reaction (e.g., Reduction) A->B Reagents C Quenching B->C Quenching Agent D Extraction C->D E Washing D->E F Drying E->F G Solvent Removal F->G H Distillation or Chromatography G->H I Pure this compound H->I Grignard_Addition cluster_main cluster_pathways cluster_products start α,β-Unsaturated Carbonyl p12 1,2-Addition (Direct Addition) p14 1,4-Addition (Conjugate Addition) grignard R-MgX (Grignard Reagent) grignard->p12 Favored by hard nucleophiles grignard->p14 Favored by soft nucleophiles prod12 Allylic Alcohol (Desired Product) p12->prod12 prod14 Saturated Carbonyl (Byproduct) p14->prod14

References

Technical Support Center: Synthesis of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Oct-2-en-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Reduction of (E)-Oct-2-en-4-one: This involves the 1,2-reduction of the α,β-unsaturated ketone. The Luche reduction, which uses sodium borohydride (B1222165) in the presence of cerium(III) chloride, is a highly effective method for this transformation.[1]

  • Grignard Reaction: This route involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with an α,β-unsaturated aldehyde like crotonaldehyde (B89634).

Q2: What are the critical parameters to control during the synthesis to minimize side reactions?

A2: Key parameters to control include:

  • Temperature: Low temperatures, often -78 °C, are crucial, especially in Grignard reactions, to favor the desired 1,2-addition over 1,4-addition.[1]

  • Reagent Purity and Activity: Using fresh and properly stored reagents, such as sodium borohydride and magnesium turnings, is essential for optimal reactivity.[1][2]

  • Anhydrous Conditions: For Grignard reactions, the exclusion of moisture is critical. This requires flame-dried glassware and anhydrous solvents to prevent the Grignard reagent from being quenched.[1][2]

  • Rate of Addition: The slow and controlled addition of reagents, like the Grignard reagent to the aldehyde or the alkyl halide during Grignard formation, can minimize side reactions like enolization and Wurtz coupling.[1]

Q3: How can I purify the final this compound product?

A3: Purification of the crude product is typically achieved through flash column chromatography on silica (B1680970) gel, using a hexane/ethyl acetate (B1210297) gradient as the eluent.[3] For larger scale reactions, distillation can be considered if the product is an oil and has a molecular weight below 350 amu.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Grignard Reagent Inactivity (Grignard Route) Ensure all glassware is flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate magnesium turnings with a crystal of iodine or a small amount of 1,2-dibromoethane (B42909) if the reaction is sluggish.[1][2]
Moisture Contamination (Grignard Route) Use freshly distilled, anhydrous solvents. Ensure no atmospheric moisture enters the reaction vessel.[1][2]
Inactive Reducing Agent (Reduction Route) Use a fresh, unopened container of sodium borohydride or store it properly in a desiccator.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or adding a slight excess of the reagent.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Octan-4-ol (Saturated Alcohol) 1,4-addition (conjugate addition) instead of 1,2-addition during the reduction of (E)-oct-2-en-4-one. Standard NaBH₄ reduction without a selectivity-enhancing agent is more likely to cause this.[1]Perform the reduction at low temperatures (e.g., -78 °C). Use a selective 1,2-reducing agent system like NaBH₄ with CeCl₃ (Luche reduction).[1]
1,4-Addition Product (Grignard Route) The Grignard reagent acts as a nucleophile at the β-carbon of the α,β-unsaturated carbonyl.Conduct the reaction at very low temperatures (-78 °C). The addition of cerium(III) chloride can enhance 1,2-selectivity.[1]
Wurtz Coupling Products (Grignard Route) Homocoupling of the alkyl halide during the formation of the Grignard reagent.Add the alkyl halide slowly and steadily during the Grignard reagent preparation.[1][2]
Enolization Byproducts (Grignard Route) The Grignard reagent acts as a base, deprotonating the α-carbon of the carbonyl compound.Add the Grignard reagent slowly to the solution of the aldehyde or ketone to maintain a low concentration of the Grignard reagent.[1]

Experimental Protocols

Protocol 1: Synthesis of (E)-Oct-2-en-4-ol via Reduction of (E)-Oct-2-en-4-one

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium aluminium tetrahydride (LiAlH₄) or Sodium borohydride (NaBH₄) with Cerium(III) chloride (CeCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulphate (Na₂SO₄)

Procedure (using LiAlH₄):

  • Under a nitrogen atmosphere, cool a dispersion of LiAlH₄ (0.6 equivalents) in anhydrous THF to 0 °C in an ice bath.

  • Add a solution of (E)-Oct-2-en-4-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the reaction temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and slowly quench the reaction by the sequential dropwise addition of water (corresponding to the mass of LiAlH₄ used), followed by 10% aqueous NaOH solution (same mass as LiAlH₄), and then water again (3 times the mass of LiAlH₄).

  • Remove the ice bath and stir the mixture for 1 hour, during which a white precipitate will form.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture.

  • Remove the THF from the filtrate under reduced pressure to yield (E)-oct-2-en-4-ol.[5]

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Crotonaldehyde

  • Butylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with a solution of crotonaldehyde (1.0 equivalent) in anhydrous diethyl ether and cool it to 0 °C in an ice bath.

  • Slowly add the butylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Synthesis_Pathways cluster_reduction Reduction Route cluster_grignard Grignard Route Oct-2-en-4-one Oct-2-en-4-one Oct-2-en-4-ol_R This compound Oct-2-en-4-one->Oct-2-en-4-ol_R [1] NaBH4, CeCl3 [2] Workup Crotonaldehyde Crotonaldehyde Intermediate_G ButylMgBr Butylmagnesium bromide Oct-2-en-4-ol_G This compound Intermediate_G->Oct-2-en-4-ol_G [1] Ether, 0°C [2] H3O+ Workup

Caption: Main synthetic routes to this compound.

Side_Reactions cluster_reduction_side Reduction Side Reactions cluster_grignard_side Grignard Side Reactions Oct-2-en-4-one_S Oct-2-en-4-one Octan-4-ol Octan-4-ol (1,4-Addition) Oct-2-en-4-one_S->Octan-4-ol Over-reduction or non-selective reduction Crotonaldehyde_S Crotonaldehyde 1_4_Product 1,4-Addition Product Crotonaldehyde_S->1_4_Product 1,4-Addition Enolate Enolate Anion Crotonaldehyde_S->Enolate Enolization (Base) ButylMgBr_S ButylMgBr ButylMgBr_S->1_4_Product ButylMgBr_S->Enolate Wurtz_Product Octane (Wurtz Coupling) ButylMgBr_S->Wurtz_Product Reaction with Butyl Bromide

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Experiment Start check_yield Low Yield or Impure Product? start->check_yield analyze_impurities Analyze Byproducts (NMR, GC-MS) check_yield->analyze_impurities Yes end Successful Synthesis check_yield->end No cause_moisture Moisture/Reagent Inactivity analyze_impurities->cause_moisture cause_temp Incorrect Temperature analyze_impurities->cause_temp cause_addition Incorrect Addition Rate analyze_impurities->cause_addition cause_stoichiometry Wrong Stoichiometry analyze_impurities->cause_stoichiometry solution_drying Dry Glassware/Solvents, Use Fresh Reagents cause_moisture->solution_drying solution_temp Optimize Temperature (e.g., -78°C) cause_temp->solution_temp solution_addition Slow, Dropwise Addition cause_addition->solution_addition solution_stoichiometry Verify Reagent Amounts cause_stoichiometry->solution_stoichiometry solution_drying->start Re-run solution_temp->start Re-run solution_addition->start Re-run solution_stoichiometry->start Re-run

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Grignard Synthesis of Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common byproducts in the Grignard synthesis of unsaturated alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Grignard synthesis of unsaturated alcohols from α,β-unsaturated carbonyl compounds?

A1: The primary byproducts in the Grignard synthesis of unsaturated alcohols are typically:

  • 1,4-Conjugate Addition Products: Instead of attacking the carbonyl carbon (1,2-addition) to form the desired unsaturated alcohol, the Grignard reagent adds to the β-carbon of the unsaturated system.[1][2]

  • Wurtz Coupling Products: Homocoupling of the alkyl/aryl halide and the Grignard reagent (R-X + R-MgX → R-R) can occur, reducing the yield of the desired product.[3]

  • Reduction Products: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the carbonyl compound back to an alcohol corresponding to the starting material.[3]

  • Enolization Products: The Grignard reagent can function as a base, deprotonating the α-carbon of the carbonyl compound to form an enolate. Upon workup, this regenerates the starting ketone.[3]

  • Unreacted Starting Materials: Incomplete reaction can leave behind the starting carbonyl compound and the Grignard reagent precursor.[4]

Q2: How can I favor the desired 1,2-addition over the 1,4-conjugate addition?

A2: Several factors influence the regioselectivity of the Grignard addition to α,β-unsaturated carbonyls:

  • Temperature: Lower reaction temperatures (e.g., -78 °C to 0 °C) generally favor 1,2-addition.[5]

  • Solvent: The choice of solvent can influence the reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are standard.

  • Steric Hindrance: Increased steric bulk on the carbonyl compound or the Grignard reagent can favor 1,4-addition by hindering approach to the carbonyl carbon.[6]

  • Lewis Acids: The addition of Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon and promote 1,2-addition.

  • Absence of Copper Salts: Copper(I) salts are known to promote 1,4-conjugate addition.[7] Ensuring their absence is critical for maximizing the yield of the unsaturated alcohol.

Q3: What causes the formation of Wurtz coupling byproducts and how can I minimize them?

A3: Wurtz coupling is more prevalent with reactive halides like benzylic and allylic halides. To minimize its formation:

  • Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings during the preparation of the Grignard reagent. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.

  • Dilute Conditions: Performing the reaction under dilute conditions can also disfavor the bimolecular coupling reaction.

  • Moderate Temperature: While the initiation of the Grignard reagent formation may require gentle heating, the reaction is exothermic. Maintaining a controlled temperature is crucial to prevent excessive coupling.

Q4: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A4: Difficulty in initiating a Grignard reaction is often due to a passivating layer of magnesium oxide on the magnesium turnings.[4] To activate the magnesium:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh surface.[8]

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface.[4] The disappearance of the iodine's color is an indicator of activation.[4]

  • Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and anhydrous solvents are used, as even trace amounts of water can quench the Grignard reagent and inhibit the reaction.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Unsaturated Alcohol and a High Percentage of the 1,4-Conjugate Addition Product
Potential Cause Recommended Solution
Reaction temperature is too high.Perform the reaction at a lower temperature, typically between -78 °C and 0 °C.
Steric hindrance around the carbonyl group.If possible, choose a less sterically hindered substrate.
Presence of trace copper impurities.Use high-purity reagents and glassware.
Highly reactive Grignard reagent.Consider using a less reactive Grignard reagent if compatible with the desired transformation.
Issue 2: Significant Amount of Wurtz Coupling Byproduct Observed in the Crude Product
Potential Cause Recommended Solution
High local concentration of alkyl/aryl halide during Grignard reagent formation.Add the halide dropwise and slowly to the magnesium suspension.
Reaction temperature is too high.Maintain a gentle reflux and use external cooling if necessary to control the exothermic reaction.
Use of a highly reactive halide (e.g., benzylic or allylic).Consider using a less reactive halide if possible, or employ more dilute reaction conditions.
Issue 3: Recovery of a a Significant Amount of the Starting Carbonyl Compound
Potential Cause Recommended Solution
Enolization of the carbonyl compound.Use a less sterically hindered Grignard reagent. Perform the reaction at a lower temperature. The addition of CeCl₃ can sometimes suppress enolization by increasing the rate of nucleophilic addition.
Incomplete reaction.Ensure the Grignard reagent was successfully formed and added in the correct stoichiometric amount. Allow for sufficient reaction time.
Deactivated Grignard reagent due to moisture.Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[8]

Quantitative Data on Byproduct Formation

The ratio of 1,2-addition (desired unsaturated alcohol) to 1,4-addition (byproduct) is highly dependent on the specific reactants and conditions. The following table provides illustrative data from the literature.

SubstrateGrignard ReagentCatalyst/AdditiveSolventTemperature (°C)1,2-Adduct Yield (%)1,4-Adduct Yield (%)Reference
CyclohexenoneMethylmagnesium bromideNoneDiethyl EtherRoom Temp95<5[9]
Thiochromonen-Butylmagnesium chlorideNoneTHF-78 to RT--[7]
Thiochromonen-Butylmagnesium chlorideCuCN·2LiCl (10 mol%)THF-78 to RT088[7]
ChalconePhenylmagnesium bromideNoneDiethyl Ether-Major ProductMinor Product[10]

Experimental Protocols

Representative Experimental Protocol: Synthesis of 3-Methyl-1-penten-3-ol

This protocol describes the 1,2-addition of vinylmagnesium bromide to 2-butanone (B6335102).

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or THF

  • 2-Butanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation, if necessary)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere.[8]

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine if activation is needed.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[4]

    • Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether.

    • Add the 2-butanone solution dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[1]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation to yield 3-methyl-1-penten-3-ol.

Visualizations

Reaction Pathways in Grignard Synthesis with α,β-Unsaturated Ketones

G cluster_start Reactants cluster_products Potential Products RMgX Grignard Reagent (RMgX) Enone α,β-Unsaturated Ketone UnsaturatedAlcohol Unsaturated Alcohol (1,2-Addition Product) Enone->UnsaturatedAlcohol 1,2-Addition (Favored at low temp, no Cu(I)) SaturatedKetone Saturated Ketone (1,4-Addition Product) Enone->SaturatedKetone 1,4-Addition (Favored with Cu(I))

Caption: Competing 1,2- and 1,4-addition pathways in Grignard synthesis.

Experimental Workflow for Grignard Synthesis

G start Start prep_grignard Prepare Grignard Reagent (Anhydrous Conditions) start->prep_grignard reaction React with Carbonyl Compound prep_grignard->reaction workup Aqueous Workup (e.g., sat. NH4Cl) reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Distillation, Chromatography) drying->purification product Pure Unsaturated Alcohol purification->product G start Low Yield of Unsaturated Alcohol check_sm Starting Material Recovered? start->check_sm check_byproducts Major Byproducts Identified? check_sm->check_byproducts No enolization Likely Enolization or Incomplete Reaction check_sm->enolization Yes wurtz Wurtz Coupling Product check_byproducts->wurtz R-R Dimer conjugate_add 1,4-Addition Product check_byproducts->conjugate_add Saturated Ketone solution_enol Lower Temp, Use CeCl3, Ensure Anhydrous Conditions enolization->solution_enol solution_wurtz Slow Halide Addition, Dilute Conditions wurtz->solution_wurtz solution_conjugate Lower Temp, Avoid Copper Contamination conjugate_add->solution_conjugate

References

Technical Support Center: Troubleshooting Peak Tailing of Alcohols in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve GC-MS peak tailing issues encountered during the analysis of alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for alcohols in GC-MS analysis?

Peak tailing for alcohols, which are polar compounds, is most often caused by undesirable secondary interactions with active sites within the GC system.[1][2] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) found on the surfaces of the inlet liner, column stationary phase, or any glass or quartz components in the sample flow path.[1][3] Other significant causes include physical issues like improper column installation, system contamination, or mismatched analytical parameters.[3][4][5]

A simple way to distinguish between chemical and physical problems is to observe which peaks are tailing.[6][7]

  • Chemical Issue: If only polar analytes like alcohols are tailing, the problem is likely due to active sites in the system.[6][7]

  • Physical Issue: If all peaks in the chromatogram exhibit tailing, it generally points to a physical problem such as a poor column cut, improper installation depth, or a leak.[3][7]

Q2: How can I systematically troubleshoot the source of peak tailing?

A logical, step-by-step approach is the most efficient way to identify and resolve the root cause of peak tailing. The workflow should begin with the simplest and most common issues, such as routine maintenance, before moving to more complex method adjustments.

A recommended troubleshooting workflow is detailed in the diagram below. It starts with initial checks of system maintenance and progresses to method optimization and, if necessary, chemical modification of the analyte.

GC_Troubleshooting_Workflow start Observe Peak Tailing for Alcohol Analytes diag Diagnose: Chemical vs. Physical (Are all peaks tailing?) start->diag physical Physical Issue Suspected (All peaks tailing) diag->physical Yes chemical Chemical Issue Suspected (Only polar peaks tailing) diag->chemical No leak_check Perform Leak Check physical->leak_check inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical->inlet_maint column_install Check Column Installation (Cut & Depth) leak_check->column_install No Leaks Found end_good Peak Shape Improved leak_check->end_good Leak Fixed column_install->inlet_maint Installation OK column_install->end_good Installation Fixed column_maint Perform Column Maintenance (Trim Column Inlet) inlet_maint->column_maint method_opt Optimize GC Method (Temperatures, Flow Rate) column_maint->method_opt derivatize Consider Derivatization (e.g., Silylation) method_opt->derivatize Tailing Persists method_opt->end_good Peak Shape OK derivatize->end_good end_bad Issue Persists derivatize->end_bad Tailing Persists

Caption: A logical workflow for troubleshooting GC-MS peak tailing.
Q3: What are the best practices for GC inlet maintenance to prevent peak tailing?

The GC inlet is the most common source of activity and contamination that leads to peak tailing.[1][8] Regular and proper maintenance is critical.

  • Replace the Inlet Liner and Septum: Even if they appear clean, liners and septa can harbor active sites.[1][9] A fresh, deactivated liner is essential for good peak shape with polar compounds.[10]

  • Use High-Quality Consumables: Always use high-quality, deactivated liners, and septa rated for your inlet temperature to avoid bleed and contamination.[9][10]

  • Check Seals and O-Rings: Replace the O-ring every time you change the liner.[9] Inspect the inlet bottom seal (e.g., gold seal) for debris or damage, as it can also be a source of activity.[8][10]

Q4: How can GC method parameters be optimized to reduce alcohol peak tailing?

If maintenance does not resolve the issue, adjusting the analytical method can significantly improve peak shape.

ParameterRecommendationRationale
Inlet Temperature Lower the temperature (e.g., start at 200 °C).[1]Alcohols can be thermally sensitive, and a lower temperature can minimize on-inlet degradation which may contribute to poor peak shape.[1]
Initial Oven Temp. Decrease the initial column temperature by 10-20 °C.[8]A lower starting temperature can improve the focusing of analytes at the head of the column, especially in splitless injection, leading to sharper peaks.[5][8]
Column Choice For underivatized alcohols, use a polar stationary phase (e.g., Wax-type).[6] For derivatized alcohols, a non-polar phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.[6]Using a column with a polarity that matches the analyte can improve peak shape.[4] However, the inertness of the column is the most critical factor.[1]
Injection Volume Reduce the injection volume or dilute the sample.[1]This can prevent column overload, which typically causes peak fronting but can also contribute to peak distortion.[1][2]
Split Ratio In split injections, ensure a sufficient split ratio (minimum 20 mL/min total flow).[8]A low split ratio may result in an inefficient sample introduction, leading to broader or tailing peaks.[8]
Q5: When should I consider derivatization, and how does it help?

Derivatization should be considered when routine maintenance and method optimization fail to resolve peak tailing. It is a chemical process that modifies the analyte to make it more suitable for GC analysis.[6][11]

For alcohols, the polar hydroxyl (-OH) group is the primary cause of interaction with active sites.[6] Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[6][12]

Benefits of Silylation:

  • Reduces Polarity: Masks the polar hydroxyl group, minimizing interactions with active sites.[6]

  • Increases Volatility: Makes the compound more suitable for gas-phase analysis.[6]

  • Improves Peak Shape: Results in sharper, more symmetrical peaks, reducing tailing.[12]

Derivatization AgentCommon AbbreviationTarget Functional Groups
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, phenols, carboxylic acids, amines[12]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAMost volatile silylating reagent, good for trace analysis.[13]
Trimethylchlorosilane (often used as a catalyst)TMCSUsed with BSTFA or other agents to increase reactivity.[6]

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner, O-Ring, and Septum Replacement)
  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Septum: Loosen the septum retainer nut and remove the old septum.

  • Remove Liner: Use clean, lint-free tweezers to carefully pull the old liner out of the inlet.

  • Inspect and Clean: Check the gold seal at the base of the inlet for any debris and clean if necessary.

  • Install New Liner: Wearing powder-free gloves, place a new O-ring onto the new, deactivated liner. Carefully insert the new liner until it is properly seated.

  • Reassemble: Install the new septum and tighten the retainer nut according to the manufacturer's recommendation (do not overtighten).[9]

  • Purge and Leak Check: Restore carrier gas flow. Purge the inlet for 10-15 minutes before heating and perform an electronic leak check.[6]

Protocol 2: Silylation of Alcohols with BSTFA + 1% TMCS

Caution: Silylating reagents are sensitive to moisture and should be handled in a dry environment (e.g., fume hood, glove box). Ensure all glassware and solvents are anhydrous.[1]

  • Sample Preparation: Prepare a standard or sample of your alcohol(s) in an appropriate anhydrous solvent (e.g., chloroform, pyridine).

  • Reagent Addition: In a 2 mL GC vial, add the sample/standard. Add the silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in at least a 2:1 molar excess relative to the active hydrogens on the alcohol.[12] A common starting ratio is 100 µL of sample to 100 µL of BSTFA.

  • Reaction: Securely cap the vial and heat the mixture. A typical starting point is 60-75°C for 30-60 minutes.[1][6] Reaction time and temperature may need to be optimized depending on the specific alcohol (e.g., sterically hindered alcohols may require longer times or higher temperatures).[12]

  • Analysis: After the vial has cooled to room temperature, the derivatized sample can be injected directly into the GC-MS.[6]

References

Technical Support Center: Preventing Degradation of Oct-2-en-4-ol During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of Oct-2-en-4-ol to minimize degradation and ensure the integrity of your experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, an unsaturated alcohol, is oxidation. The presence of a double bond and an allylic hydroxyl group makes the molecule susceptible to autoxidation, a process initiated by factors such as heat, light, and the presence of oxygen and metal ions. This process can lead to the formation of various degradation products, including aldehydes, ketones, and peroxides, which can compromise the purity and reactivity of the compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-to-medium-term storage. For long-term storage, freezing at -20°C or below is recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.

  • Container: Use a tightly sealed, high-quality glass container with a PTFE-lined cap to prevent leakage and contamination.

Q3: Can I use stabilizers to prevent the degradation of this compound?

A3: Yes, the addition of antioxidants can significantly inhibit the degradation of this compound. Commonly used stabilizers for unsaturated compounds include:

  • Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant that is effective at low concentrations (typically 0.01-0.1%).

  • Alpha-tocopherol (B171835) (Vitamin E): A natural antioxidant that can be used as an alternative to synthetic options.

  • Synergistic Blends: A combination of BHT and alpha-tocopherol may offer enhanced protection due to synergistic effects.[1][2][3][4]

Q4: How can I tell if my sample of this compound has degraded?

A4: Signs of degradation can include:

  • A change in color (e.g., yellowing).

  • The appearance of a precipitate or cloudiness.

  • A change in odor.

  • The presence of unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC).

If you suspect degradation, it is recommended to re-analyze the sample to confirm its purity before use.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and handling of this compound.

Issue 1: Rapid Discoloration of the Sample
Possible Cause Troubleshooting Action
Exposure to Air (Oxygen) Immediately purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. For future use, consider aliquoting the sample into smaller vials to minimize repeated exposure of the bulk material to air.
Exposure to Light Transfer the sample to an amber glass vial or wrap the existing container in aluminum foil to protect it from light. Store in a dark cabinet or refrigerator.
Contamination with Metal Ions Ensure all glassware and handling equipment are scrupulously clean. Avoid using metal spatulas. If metal contamination is suspected, consider filtering the solution through a small plug of neutral alumina.
Issue 2: Appearance of Additional Peaks in GC-MS or HPLC Analysis
Possible Cause Troubleshooting Action
Oxidative Degradation This is the most likely cause. The additional peaks may correspond to oxidation products such as aldehydes, ketones, or epoxides. Confirm by comparing the mass spectra of the new peaks with known degradation products of similar compounds. To prevent further degradation, implement the recommended storage conditions (inert atmosphere, low temperature, and protection from light).
Thermal Degradation If the sample has been exposed to elevated temperatures, thermal degradation may have occurred. Review the storage and handling history of the sample. Store at the recommended low temperature.
Solvent Impurities or Reactions Ensure the use of high-purity, peroxide-free solvents for preparing solutions. Some solvents can degrade over time and introduce impurities that may react with your compound.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Action
Use of a Degraded Sample The purity of your this compound may be compromised. Re-analyze the starting material using a validated analytical method (see Experimental Protocols section) to confirm its purity before proceeding with your experiments.
Inadequate Sample Handling During experimental setup, minimize the exposure of the compound to air and light. Prepare solutions fresh whenever possible. If solutions need to be stored, do so under an inert atmosphere and at a low temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)
Temperature 2-8°C≤ -20°C
Atmosphere Inert Gas (Nitrogen or Argon)Inert Gas (Nitrogen or Argon)
Light Protected from light (Amber vial)Protected from light (Amber vial)
Container Tightly sealed glass with PTFE-lined capTightly sealed glass with PTFE-lined cap

Table 2: Common Stabilizers for Unsaturated Alcohols

StabilizerTypical ConcentrationMechanism of Action
BHT 0.01 - 0.1% (w/w)Radical Scavenger
α-Tocopherol 0.01 - 0.1% (w/w)Radical Scavenger
BHA 0.01 - 0.1% (w/w)Radical Scavenger

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and sample matrix.

  • Objective: To quantify the purity of this compound and detect the presence of degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective for separating compounds of this polarity. A starting point could be:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 210 nm, as the carbon-carbon double bond will have some UV absorbance at lower wavelengths.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of freshly prepared, high-purity this compound to determine its retention time.

    • Inject the sample to be analyzed.

    • Monitor for the appearance of new peaks, which may indicate degradation products. The peak area of the main this compound peak can be used to calculate its purity relative to the initial sample.

Protocol 2: GC-MS Analysis for Identification of Degradation Products
  • Objective: To identify the chemical structures of potential degradation products.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the concentration of the sample.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Compare the mass spectra of the observed peaks with spectral libraries (e.g., NIST) to tentatively identify degradation products. Common degradation products of unsaturated alcohols include the corresponding aldehydes, ketones, and epoxides.

Mandatory Visualizations

Degradation_Pathway cluster_storage Improper Storage Conditions Oxygen Oxygen Allylic_Radical Allylic_Radical Oxygen->Allylic_Radical Light Light Light->Allylic_Radical Heat Heat Heat->Allylic_Radical This compound This compound This compound->Allylic_Radical Initiation Peroxy_Radical Peroxy_Radical Allylic_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H-abstraction Degradation_Products Degradation_Products Hydroperoxide->Degradation_Products Decomposition (Aldehydes, Ketones)

Caption: Autoxidation pathway of this compound under improper storage conditions.

Experimental_Workflow Sample_Storage This compound Sample (Stored under various conditions) Sample_Prep Sample Preparation (Dilution, Filtration) Sample_Storage->Sample_Prep HPLC_Analysis HPLC Analysis (Purity Assessment) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Degradation Product ID) Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Decision Purity Acceptable? Data_Analysis->Decision Use_in_Experiment Use_in_Experiment Decision->Use_in_Experiment Yes Discard_or_Purify Discard_or_Purify Decision->Discard_or_Purify No

Caption: Workflow for stability assessment of this compound samples.

Troubleshooting_Logic Start Degradation Suspected Visual_Inspection Visual Inspection (Color, Precipitate) Start->Visual_Inspection Analytical_Check Analytical Check (HPLC/GC-MS) Visual_Inspection->Analytical_Check Abnormal Visual_Inspection->Analytical_Check Normal Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Analytical_Check->Check_Storage Degradation Confirmed End Problem Resolved Analytical_Check->End No Degradation Check_Handling Review Handling Procedures (Solvents, Exposure) Check_Storage->Check_Handling Implement_Changes Implement Corrective Actions (e.g., Add Stabilizer, Re-purify) Check_Handling->Implement_Changes Implement_Changes->End End_Fail Discard Sample Implement_Changes->End_Fail

Caption: Logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: Stability of Unsaturated Alcohols in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of unsaturated alcohols in solution during experimental work. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of unsaturated alcohols in solution?

A1: The stability of unsaturated alcohols is primarily influenced by several factors:

  • Oxidation: The presence of oxygen can lead to the oxidation of unsaturated alcohols, particularly allylic and benzylic alcohols, forming aldehydes, carboxylic acids, and other degradation products. This process can be accelerated by exposure to light and heat.[1][2][3][4]

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions, including oxidation, hydrolysis, and rearrangement.[5]

  • pH: The pH of the solution can significantly impact stability. Acidic conditions can catalyze rearrangement reactions of allylic alcohols, while both acidic and basic conditions can promote hydrolysis of certain unsaturated alcohols like propargyl alcohol.[6][7]

  • Light: Exposure to light, especially UV light, can induce photodegradation, leading to the formation of various degradation products.[8][9]

  • Solvent: The choice of solvent can affect stability. Protic solvents may participate in hydrogen bonding and potentially influence reaction rates, while the purity of the solvent is crucial to avoid introducing catalytic impurities.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.

  • Dissolved Oxygen: The concentration of dissolved oxygen in the solution can directly impact the rate of oxidative degradation.[10][11]

Q2: How can I prevent the oxidation of my unsaturated alcohol solution?

A2: To minimize oxidation, consider the following precautions:

  • Use Degassed Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen.

  • Inert Atmosphere: Handle and store solutions under an inert atmosphere, such as nitrogen or argon.[10][12][13]

  • Antioxidants: In some cases, the addition of a suitable antioxidant may be considered, but its compatibility with your experimental system must be verified.

  • Light Protection: Store solutions in amber-colored vials or protect them from light to prevent photo-oxidation.[12]

  • Low Temperature Storage: Store solutions at reduced temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.[12]

Q3: My unsaturated alcohol appears to be polymerizing in solution. What could be the cause and how can I prevent it?

A3: Polymerization of unsaturated alcohols can be initiated by heat, light, or the presence of radical initiators.[14] To prevent this:

  • Avoid High Temperatures: Do not expose the solution to excessive heat.[14]

  • Protect from Light: Store the solution in the dark.

  • Use Inhibitors: For long-term storage or reactions at elevated temperatures, the addition of a polymerization inhibitor (e.g., hydroquinone) might be necessary, provided it does not interfere with your experiment.[14]

  • Solvent Purity: Ensure the solvent is free from peroxide impurities, which can act as radical initiators.

Q4: What are the typical degradation products of unsaturated alcohols?

A4: Common degradation products depend on the specific unsaturated alcohol and the degradation pathway:

  • Oxidation: Aldehydes and carboxylic acids are common oxidation products of primary unsaturated alcohols. For example, cinnamyl alcohol can oxidize to cinnamaldehyde (B126680) and then to cinnamic acid.[1][2] Allylic alcohols can also form epoxides.[15]

  • Rearrangement: Under acidic conditions, allylic alcohols can undergo rearrangement to form other isomers.[6][11][16]

  • Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, some unsaturated alcohols can undergo hydrolysis. For instance, propargyl alcohol in acidic solution can form 1-hydroxypropan-2-one and other products.[7]

  • Photodegradation: Cinnamyl alcohol, upon UV irradiation, can degrade into cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Reproducibility in Stability Assays
Potential Cause Recommended Solution
Inconsistent Sample Handling: Variation in exposure to air, light, or temperature between samples.Standardize sample handling procedures. Prepare and handle all samples under identical conditions, preferably under an inert atmosphere and protected from light.
Solvent Variability: Use of different solvent grades or batches with varying purity or dissolved oxygen content.Use high-purity, HPLC-grade solvents from the same batch for the entire study. Degas solvents before use.
Inaccurate Concentration of Stock Solutions: Errors in weighing or dilution.Prepare stock solutions carefully using calibrated analytical balances. Validate the concentration of the stock solution before initiating the stability study.
Compound Adsorption to Container: The unsaturated alcohol may adsorb to the surface of the storage container, leading to a decrease in the concentration in solution.Use inert container materials (e.g., glass) and consider silanization if significant adsorption is observed.
pH Fluctuation: The pH of unbuffered solutions may change over time, affecting the degradation rate.Use appropriate buffer systems to maintain a constant pH throughout the experiment, ensuring the buffer components do not catalyze degradation.
Issue 2: Analytical Problems During HPLC Analysis (e.g., Peak Tailing, Ghost Peaks)
Potential Cause Recommended Solution
Peak Tailing for Alcohol Peaks: Secondary interactions between the hydroxyl group of the alcohol and residual silanols on the silica-based column packing.[17][18]- Lower Mobile Phase pH: Adjust the mobile phase pH to around 3 or lower to protonate the silanol (B1196071) groups.[17][18] - Use a Highly Deactivated Column: Employ an end-capped column specifically designed to minimize silanol interactions.[18] - Increase Buffer Concentration: For UV detection, increasing the buffer concentration can sometimes improve peak shape.[17]
Ghost Peaks: Contaminants in the mobile phase, injection system, or from the sample itself.- Use High-Purity Solvents: Ensure all mobile phase components are of the highest purity. - Flush the System: Thoroughly flush the HPLC system, including the injector and detector, with a strong solvent. - Run Blank Injections: Inject a blank solvent to determine if the ghost peaks originate from the system or the sample.
Irreproducible Retention Times: Fluctuations in mobile phase composition, temperature, or pump flow rate.[16][19]- Premix Mobile Phase: If using an isocratic method, premix the mobile phase to ensure consistent composition. - Use a Column Oven: Maintain a constant column temperature using a column oven. - Check Pump Performance: Ensure the HPLC pump is delivering a consistent flow rate and is properly maintained.

Data Presentation

Table 1: Factors Influencing the Stability of Unsaturated Alcohols

FactorEffect on StabilityMitigation Strategies
Oxygen Promotes oxidative degradation.[1][2][3][4]Use degassed solvents; handle under an inert atmosphere (N₂ or Ar).[10][12][13]
Temperature Increased temperature accelerates degradation rates.[5]Store solutions at low temperatures (refrigerated or frozen).[12]
pH Can catalyze hydrolysis or rearrangement reactions.[6][7]Use buffered solutions to maintain a stable pH; avoid strongly acidic or basic conditions unless required by the experiment.
Light Can induce photodegradation.[8][9]Store solutions in amber vials or protect from light.[12]
Metal Ions Can catalyze oxidation.Use high-purity reagents and solvents; consider the use of chelating agents if metal ion contamination is suspected.

Table 2: Photodegradation of Cinnamyl Alcohol

CompoundSolventLight SourceConcentrationDegradation RateReference
Cinnamyl AlcoholAqueous SolutionUV Irradiation50 µM0.086 min⁻¹ (complete degradation after 90 min)[8][9]

Experimental Protocols

Protocol 1: General Accelerated Stability Testing of an Unsaturated Alcohol in Solution

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[20][21][22][23][24]

1. Objective: To evaluate the stability of an unsaturated alcohol in a specific solvent under accelerated temperature and humidity conditions.

2. Materials:

  • Unsaturated alcohol of interest (high purity)

  • High-purity solvent (e.g., HPLC-grade methanol, ethanol, or a buffered aqueous solution)

  • Calibrated stability chambers capable of maintaining specific temperature and relative humidity (RH) conditions (e.g., 40°C/75% RH)

  • Amber glass vials with inert caps

  • Validated stability-indicating HPLC method for the quantification of the unsaturated alcohol and its degradation products

3. Procedure:

  • Solution Preparation: Prepare a stock solution of the unsaturated alcohol in the chosen solvent at a known concentration.

  • Sample Aliquoting: Aliquot the solution into multiple amber glass vials. Seal the vials tightly.

  • Initial Analysis (Time Zero): Immediately analyze a set of vials to determine the initial concentration of the unsaturated alcohol and to establish the initial degradation profile.

  • Storage: Place the remaining vials in a stability chamber set to the desired accelerated conditions (e.g., 40°C/75% RH).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 6-month study), remove a set of vials from the stability chamber.

  • Sample Analysis: Allow the vials to equilibrate to room temperature before opening. Analyze the samples using the validated HPLC method to determine the concentration of the unsaturated alcohol and its degradation products.

  • Data Evaluation: Calculate the percentage of the remaining unsaturated alcohol and the percentage of each degradation product at each time point relative to the initial concentration.

Protocol 2: Validated Stability-Indicating HPLC-UV Method for an Unsaturated Alcohol

This protocol provides a general framework for developing and validating an HPLC method suitable for stability studies.

1. Objective: To develop and validate a stability-indicating HPLC-UV method capable of separating and quantifying an unsaturated alcohol from its potential degradation products.

2. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Unsaturated alcohol reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers and pH modifiers (e.g., phosphate (B84403) buffer, formic acid)

3. Method Development:

  • Forced Degradation Studies: Subject the unsaturated alcohol to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Chromatographic Optimization: Develop an HPLC method (isocratic or gradient) that provides adequate separation (resolution > 2) between the parent unsaturated alcohol and all major degradation products. Key parameters to optimize include mobile phase composition, pH, column temperature, and flow rate.

  • Wavelength Selection: Select a UV detection wavelength that provides a good response for both the parent compound and the degradation products.

4. Method Validation (based on ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Range: Define the concentration range over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Mandatory Visualizations

DegradationPathways Unsaturated_Alcohol Unsaturated Alcohol Oxidation Oxidation (O2, Light, Heat) Unsaturated_Alcohol->Oxidation Rearrangement Acid-Catalyzed Rearrangement Unsaturated_Alcohol->Rearrangement Hydrolysis Hydrolysis (Acid/Base) Unsaturated_Alcohol->Hydrolysis Aldehyde Aldehyde Oxidation->Aldehyde Epoxide Epoxide Oxidation->Epoxide Isomeric_Alcohol Isomeric Alcohol Rearrangement->Isomeric_Alcohol Hydrolyzed_Product Hydrolyzed Product Hydrolysis->Hydrolyzed_Product Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid

Caption: General degradation pathways for unsaturated alcohols.

TroubleshootingWorkflow Start Inconsistent Results in Stability Assay Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_Solvent Verify Solvent Quality and Preparation Check_Handling->Check_Solvent Handling OK Check_Concentration Confirm Stock Solution Concentration Check_Solvent->Check_Concentration Solvent OK Check_HPLC Troubleshoot HPLC Method Check_Concentration->Check_HPLC Concentration OK Consistent_Results Consistent Results Check_HPLC->Consistent_Results Method Optimized

Caption: Workflow for troubleshooting inconsistent stability results.

References

Identifying degradation products of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oct-2-en-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

This compound, as an allylic alcohol, is susceptible to degradation through two primary pathways: oxidation and isomerization.

  • Oxidation: The secondary alcohol group is prone to oxidation, which would convert it to the corresponding ketone, Oct-2-en-4-one. Further oxidation could lead to cleavage of the carbon-carbon double bond, resulting in the formation of smaller aldehydes and carboxylic acids.

  • Isomerization: The double bond in the allylic system can migrate, leading to the formation of isomeric compounds. Under certain conditions, the alcohol can isomerize to its corresponding enol form, which would then tautomerize to the more stable ketone, Oct-3-en-2-one.

Q2: What are the likely degradation products of this compound?

Based on the potential degradation pathways, the following are likely degradation products of this compound:

  • Oct-2-en-4-one: Formed via oxidation of the secondary alcohol.

  • Oct-3-en-2-one: Formed via isomerization and tautomerization.

  • Smaller aldehydes and carboxylic acids: Resulting from oxidative cleavage of the double bond. The specific products would depend on the position of the cleavage.

Q3: How can I identify the degradation products of this compound in my samples?

The most common analytical techniques for identifying and quantifying volatile organic compounds like this compound and its potential degradation products are Gas Chromatography (GC) coupled with Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be employed, particularly for less volatile degradation products.

Troubleshooting Guide

Problem Possible Cause Solution
Unexpected peaks in GC-MS chromatogram of an aged this compound sample. The new peaks are likely degradation products.1. Confirm Identity: Use the mass spectra of the unknown peaks to propose structures. Compare these with the likely degradation products mentioned in the FAQs. 2. Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times and mass spectra.
Decrease in the peak area of this compound over time. The compound is degrading.1. Review Storage Conditions: Ensure the sample is stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary. 2. Quantify Degradants: Identify and quantify the degradation products to perform a mass balance analysis and understand the extent of degradation.
Poor peak shape (tailing or fronting) for this compound or its degradation products in GC-MS. 1. Active Sites: Active sites in the GC inlet liner or column can interact with the analytes. 2. Column Overload: Injecting too concentrated a sample. 3. Improper Injection Technique: Slow injection speed.1. Inlet Maintenance: Use a deactivated liner and replace it regularly. Trim the front end of the column. 2. Dilute Sample: Dilute the sample to an appropriate concentration. 3. Optimize Injection: Use a fast injection speed.
Baseline instability or ghost peaks in the chromatogram. 1. Contamination: Contamination in the carrier gas, syringe, or GC system. 2. Septum Bleed: Degradation of the inlet septum at high temperatures.1. System Check: Check for leaks and ensure high-purity carrier gas. Clean the syringe and inlet. 2. Septum Replacement: Use a high-quality, low-bleed septum and replace it regularly.

Experimental Protocols

Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.

1. Materials:

2. Sample Preparation:

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Keep at 60°C for 24 hours.

  • Basic Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep a portion of the stock solution in a tightly sealed vial in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines.

4. Analysis:

  • Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

  • Analyze all stressed samples, along with an unstressed control sample (stock solution stored under normal conditions), by a validated stability-indicating HPLC or GC-MS method.

  • Use a photodiode array (PDA) detector in HPLC to check for peak purity.

  • Use mass spectrometry (MS) to identify the structures of the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Formation Pathway
Oct-2-en-4-oneC₈H₁₄O126.20Oxidation
Oct-3-en-2-oneC₈H₁₄O126.20Isomerization
ButanalC₄H₈O72.11Oxidative Cleavage
Butanoic AcidC₄H₈O₂88.11Oxidative Cleavage

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_isomerization Isomerization This compound This compound Oct-2-en-4-one Oct-2-en-4-one This compound->Oct-2-en-4-one [O] Oct-3-en-2-one Oct-3-en-2-one This compound->Oct-3-en-2-one Isomerization Cleavage Products Butanal, Butanoic Acid Oct-2-en-4-one->Cleavage Products [O]

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution This compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photolytic (ICH Q1B) Stock_Solution->Photo Neutralization Neutralization (for Acid/Base samples) Acid->Neutralization Base->Neutralization Analysis_Method GC-MS or HPLC-UV/MS Analysis Oxidation->Analysis_Method Thermal->Analysis_Method Photo->Analysis_Method Neutralization->Analysis_Method Data_Interpretation Data Interpretation (Identify Degradants) Analysis_Method->Data_Interpretation

Caption: Experimental workflow for forced degradation studies.

Technical Support Center: Mass Spectral Analysis of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectral analysis of allylic alcohols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the molecular ion peak of my underivatized allylic alcohol weak or absent in the mass spectrum?

A1: Allylic alcohols are prone to facile fragmentation upon electron ionization due to the presence of the double bond and the hydroxyl group, which can stabilize resulting carbocations. This high degree of fragmentation often leads to a low abundance or complete absence of the molecular ion peak.[1][2][3] The initial radical cation formed is often unstable and rapidly undergoes fragmentation pathways such as alpha-cleavage or dehydration.[4][5]

Troubleshooting Steps:

  • Consider softer ionization techniques: If available, using chemical ionization (CI) or electrospray ionization (ESI) can result in less fragmentation and a more prominent molecular ion peak.

  • Derivatize your sample: Converting the alcohol to a more stable derivative, such as a trimethylsilyl (B98337) (TMS) ether, can significantly increase the abundance of the molecular ion.[6][7][8][9][10]

Q2: I am observing unexpected peaks in the mass spectrum of my allylic alcohol. What could be the cause?

A2: Unexpected peaks, or "fragmentation artifacts," in the mass spectra of allylic alcohols can arise from several sources, including rearrangements, reactions within the ion source, or contamination.

  • Allylic Rearrangement: The initial radical cation can undergo an allylic shift, where the double bond migrates. This results in a different isomeric structure that then fragments, leading to a complex and sometimes misleading fragmentation pattern.[11][12][13]

  • Retro-Diels-Alder Reaction: For cyclic allylic alcohols, a common fragmentation pathway is the retro-Diels-Alder reaction, which can lead to characteristic fragment ions.[14][15]

  • Thermal Degradation: Allylic alcohols can be thermally labile. If the GC inlet temperature is too high, the analyte may degrade before it even reaches the mass spectrometer, resulting in peaks corresponding to the degradation products.

  • Ion Source Reactions: Reactions with residual water or other molecules in the ion source can lead to the formation of unexpected adducts or fragment ions.[16]

Troubleshooting Steps:

  • Lower the GC Inlet Temperature: To minimize thermal degradation, try reducing the injector port temperature.

  • Check for System Contamination: Run a blank to ensure that the unexpected peaks are not due to contamination in the solvent, on the column, or in the ion source.[17]

  • Derivatize the Sample: Derivatization can block the hydroxyl group and may prevent some rearrangement reactions.[6]

Q3: My chromatographic peak shape for an allylic alcohol is poor (e.g., tailing or broad). How can I improve it?

A3: Poor peak shape for polar compounds like alcohols is a common issue in gas chromatography.

  • Active Sites: The polar hydroxyl group of the allylic alcohol can interact with active sites (e.g., silanol (B1196071) groups) on the GC liner, column, or injection port, leading to peak tailing.

  • Improper Column Choice: Using a non-polar column for an underivatized polar analyte can result in poor peak shape.

  • Co-elution with Matrix Components: In complex samples, co-eluting matrix components can interfere with the peak shape.[18]

Troubleshooting Steps:

  • Inlet Maintenance: Deactivate the inlet liner or use a liner with glass wool to trap non-volatile residues. Ensure the liner is clean and replaced regularly.

  • Column Choice and Conditioning: For underivatized alcohols, consider using a more polar column (e.g., a WAX column).[9] Ensure the column is properly conditioned.

  • Derivatization: Silylation of the hydroxyl group will make the analyte less polar, reducing interactions with active sites and significantly improving peak shape.[7][8][9][10]

  • LC-MS Mobile Phase Optimization: For LC-MS, ensure the mobile phase is compatible with your analyte and column. The use of volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended.[19] Modifying the mobile phase composition can help separate the analyte from interfering matrix components.[20][21]

Common Fragmentation Pathways and Artifacts

Allylic alcohols undergo several characteristic fragmentation pathways. Understanding these can help in interpreting mass spectra and identifying potential artifacts.

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. The resulting carbocation is stabilized by resonance.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[4][5]

  • Allylic Cleavage: Cleavage of the bond at the allylic position is a favorable process due to the formation of a stable allylic cation.[22][23]

Diagram of Common Fragmentation Pathways:

Common Fragmentation Pathways of Allylic Alcohols Allylic_Alcohol Allylic Alcohol Radical Cation [M]+• Alpha_Cleavage Alpha-Cleavage Allylic_Alcohol->Alpha_Cleavage Dehydration Dehydration Allylic_Alcohol->Dehydration Allylic_Cleavage Allylic Cleavage Allylic_Alcohol->Allylic_Cleavage Rearrangement Allylic Rearrangement Allylic_Alcohol->Rearrangement Artifacts Fragmentation Artifacts Rearrangement->Artifacts Leads to

Caption: Key fragmentation pathways of allylic alcohols.

Quantitative Data: Common Fragment Ions

The following tables summarize common fragment ions observed in the mass spectra of a simple allylic alcohol and its trimethylsilyl (TMS) derivative.

Table 1: Common Fragment Ions of Underivatized Allyl Alcohol (C₃H₆O)

m/zProposed FragmentRelative IntensityNotes
58[M]⁺•ModerateMolecular Ion
57[M-H]⁺HighLoss of a hydrogen atom
43[C₃H₇]⁺ or [CH₃CO]⁺Low
41[C₃H₅]⁺LowAllyl cation
31[CH₂OH]⁺ModerateResult of alpha-cleavage
29[CHO]⁺ or [C₂H₅]⁺Moderate

Data is compiled from publicly available spectral databases.

Table 2: Characteristic Fragment Ions of Trimethylsilyl (TMS) Ethers of Allylic Alcohols

m/zProposed FragmentNotes
M-15[M-CH₃]⁺Loss of a methyl group from the TMS moiety.
75[(CH₃)₂Si=OH]⁺Common fragment for TMS ethers of alcohols.
73[(CH₃)₃Si]⁺Trimethylsilyl cation.

These fragments are characteristic and their relative abundances can vary depending on the specific structure of the allylic alcohol.[6]

Experimental Protocols

Protocol 1: Silylation of Allylic Alcohols for GC-MS Analysis

This protocol describes a general procedure for the derivatization of allylic alcohols to their corresponding TMS ethers.

Materials:

  • Allylic alcohol sample

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

Procedure:

  • If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve it.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the reaction mixture at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Diagram of Silylation Workflow:

Silylation Workflow for Allylic Alcohols Start Start: Dry Allylic Alcohol Sample Add_Pyridine Add Anhydrous Pyridine Start->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Vortex Vortex for 1 min Add_BSTFA->Vortex Heat Heat at 60-70°C for 30 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Analyze Analyze by GC-MS Cool->Analyze

Caption: A typical workflow for the silylation of allylic alcohols.

Protocol 2: General GC-MS Analysis of Allylic Alcohols (Underivatized)

This is a starting point for the analysis of underivatized allylic alcohols and may require optimization.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

GC Conditions:

  • Column: A polar capillary column (e.g., WAX-type) is recommended.

  • Inlet Temperature: 200-250°C (start lower to avoid thermal degradation).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 200-240°C.

    • Final hold: 2-5 minutes.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 30-300.

Diagram of Troubleshooting Logic for Artifacts:

Troubleshooting Mass Spectral Artifacts Start Unexpected Peaks Observed Check_Blank Run a Solvent Blank Start->Check_Blank Peaks_Present Peaks in Blank? Check_Blank->Peaks_Present Contamination Source: Contamination (Solvent, System) Peaks_Present->Contamination Yes Lower_Temp Lower Inlet Temperature Peaks_Present->Lower_Temp No Peaks_Persist Peaks Still Present? Lower_Temp->Peaks_Persist Thermal_Degradation Source: Thermal Degradation Peaks_Persist->Thermal_Degradation No Derivatize Derivatize Sample Peaks_Persist->Derivatize Yes Analyze_Derivative Analyze Derivatized Sample Derivatize->Analyze_Derivative Compare_Spectra Compare with Underivatized Spectrum Analyze_Derivative->Compare_Spectra Rearrangement Source: Rearrangement Compare_Spectra->Rearrangement

Caption: A logical workflow for troubleshooting unexpected peaks.

References

Technical Support Center: Overcoming Poor Resolution of Diastereomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of diastereomers.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor resolution of diastereomeric peaks in your chromatograms.

Q1: My diastereomers are co-eluting or showing very poor resolution. What are the first steps I should take?

When facing poor resolution, it's essential to approach the problem systematically. Start by evaluating the three key factors that govern chromatographic resolution: efficiency (N) , selectivity (α) , and retention factor (k') . A logical first step is to optimize your mobile phase, as this can often lead to significant improvements without changing the column.

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Diastereomer Resolution check_method Review Current Method (Column, Mobile Phase, Temp, Flow Rate) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp Most common starting point change_modifier Change Organic Modifier (e.g., ACN to MeOH) optimize_mp->change_modifier adjust_ratio Adjust Solvent Ratio (Isocratic or Gradient) optimize_mp->adjust_ratio add_modifier Add/Change Modifier (e.g., TFA, Formic Acid) optimize_mp->add_modifier optimize_params Optimize Method Parameters change_modifier->optimize_params end Resolution Achieved change_modifier->end adjust_ratio->optimize_params adjust_ratio->end add_modifier->optimize_params add_modifier->end change_temp Adjust Temperature optimize_params->change_temp change_flow Adjust Flow Rate optimize_params->change_flow change_column Change Stationary Phase change_temp->change_column If resolution is still poor change_temp->end change_flow->change_column If resolution is still poor change_flow->end achiral_column Screen Different Achiral Columns (C18, PFP, Cyano) change_column->achiral_column chiral_column Consider a Chiral Stationary Phase (CSP) change_column->chiral_column derivatization Consider Chiral Derivatization achiral_column->derivatization If achiral separation fails achiral_column->end chiral_column->end derivatization->end

Caption: A systematic workflow for troubleshooting poor diastereomer resolution.

Q2: How does the mobile phase composition affect the resolution of diastereomers?

The mobile phase plays a critical role in achieving selectivity between diastereomers. By altering its composition, you can influence the interactions between your analytes and the stationary phase.

  • Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while ACN is primarily a dipole. This difference in interaction can significantly impact the separation of diastereomers.

  • Solvent Ratio: In reversed-phase chromatography, decreasing the amount of organic modifier in the mobile phase generally increases retention time and can improve resolution. Fine-tuning the isocratic ratio or the gradient slope is a powerful tool.

  • Additives: For ionizable compounds, adding acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine) modifiers to the mobile phase can improve peak shape and selectivity by suppressing ionization.

Table 1: Effect of Mobile Phase Composition on Diastereomer Resolution of Pyrethroids [1]

CompoundMobile Phase Composition (ACN:MeOH:Water)Retention Time (min)Separation Factor (α)Resolution (Rs)
Cypermethrin
Diastereomer 120:60:2010.2--
Diastereomer 220:60:2011.51.132.1
Diastereomer 320:60:2013.81.203.5
Diastereomer 420:60:2015.11.091.8
Resmethrin
Diastereomer 120:60:2018.2--
Diastereomer 220:60:2020.91.153.2
Permethrin
Diastereomer 120:60:2024.5--
Diastereomer 220:60:2027.81.134.5

Note: Data is illustrative and derived from a study on pesticide diastereomers. Results will vary depending on the specific analytes and chromatographic conditions.

Q3: Can adjusting the temperature improve my separation?

Yes, temperature is a crucial parameter for optimizing diastereomer separations.[2]

  • Impact on Retention and Selectivity: Increasing the column temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times and often sharper peaks.[2] However, the effect on selectivity can vary. For some diastereomeric pairs, increasing the temperature may improve resolution, while for others, a lower temperature might be beneficial.[2][3] It is often recommended to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimum.

  • Thermodynamic Considerations: The relationship between retention factor (k) and temperature (T) is described by the van't Hoff equation. Plotting ln(k) versus 1/T can reveal thermodynamic properties of the separation and help in understanding the mechanism of retention.

Table 2: Effect of Temperature on Lactic Acid Enantiomer Resolution on a Teicoplanin-Based Chiral Column [3]

Temperature (°C)Retention Factor (k') of Enantiomer 1Retention Factor (k') of Enantiomer 2Separation Factor (α)Resolution (Rs)
53.84.91.292.1
153.24.01.251.8
252.73.31.221.5
352.32.71.171.1
452.02.31.150.9

Note: While this data is for enantiomers, a similar temperature-dependent behavior is often observed for diastereomers.

Q4: When should I consider changing my stationary phase?

If optimizing the mobile phase and method parameters does not yield the desired resolution, the next step is to evaluate your choice of stationary phase. Diastereomers have different physical properties, and thus their separation can often be achieved on achiral columns.[4]

  • Screening Achiral Columns: Different stationary phases offer different selectivities. If you are using a standard C18 column, consider trying a phenyl-hexyl, pentafluorophenyl (PFP), or cyano (CN) column. These phases provide different retention mechanisms (e.g., π-π interactions, dipole-dipole interactions) that can be effective for separating diastereomers.

  • Chiral Stationary Phases (CSPs): In some challenging cases, a chiral stationary phase may be necessary to resolve closely related diastereomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are versatile and widely used.

Relationship between Chromatographic Parameters and Resolution

Resolution_Factors cluster_params Influenced by: Resolution Resolution (Rs) Efficiency Efficiency (N) Plate Number Resolution->Efficiency Increases with √N Selectivity Selectivity (α) Separation Factor Resolution->Selectivity Directly proportional Retention Retention Factor (k') Resolution->Retention Increases with k'/(1+k') node_eff Column Length Particle Size Flow Rate node_sel Stationary Phase Chemistry Mobile Phase Composition Temperature node_ret Mobile Phase Strength Temperature

Caption: The relationship between resolution and key chromatographic parameters.

Frequently Asked Questions (FAQs)

Q5: What is the difference between separating enantiomers and diastereomers?

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, thus requiring a chiral environment (e.g., a chiral stationary phase or a chiral additive) for separation. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and have different physical properties, meaning they can often be separated on standard achiral columns.[4]

Q6: Can I use an indirect method to separate my diastereomers?

While diastereomers can often be separated directly, an indirect approach involving derivatization can be a powerful strategy, especially for enantiomeric pairs. In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.[4][5] This technique can also be applied to diastereomers to enhance their separation.

Q7: My peak shapes are poor (tailing or fronting). How does this affect my resolution and how can I fix it?

Poor peak shape can significantly reduce resolution.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions with basic compounds). To mitigate this, you can:

    • Add a competing base to the mobile phase (e.g., triethylamine).

    • Use a highly end-capped column.

    • Adjust the mobile phase pH to suppress analyte ionization.

  • Peak Fronting: This is typically a sign of column overload. Try reducing the sample concentration or injection volume.

Q8: What is a good starting point for method development for diastereomer separation?

A good starting point for reversed-phase HPLC is a C18 column with a mobile phase gradient of water and acetonitrile or methanol.[1] An acidic modifier like 0.1% formic acid is often added to improve peak shape. For normal-phase chromatography, a silica (B1680970) column with a mobile phase of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) is a common starting point.

Experimental Protocols

Protocol 1: General HPLC Method Development for Diastereomer Separation

This protocol provides a general workflow for developing a separation method for diastereomers using reversed-phase HPLC.

1. Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade formic acid.

  • Sample containing the diastereomeric mixture.

2. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Initial Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As appropriate for your analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

4. Optimization:

  • Mobile Phase: If resolution is poor, try replacing acetonitrile with methanol. Adjust the gradient slope (a shallower gradient may improve resolution).

  • Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 50°C).

  • Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to potentially increase resolution, or increase it to shorten run times if resolution is adequate.

  • Stationary Phase: If necessary, screen other columns such as a PFP or phenyl-hexyl phase.

Protocol 2: Chiral Derivatization for Indirect Separation of Enantiomers/Diastereomers

This protocol outlines a general procedure for derivatizing a sample with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on an achiral column.

1. Materials:

  • Your sample containing the stereoisomers.

  • A suitable chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid for alcohols).[6][7]

  • A suitable solvent (e.g., anhydrous dichloromethane).

  • A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) if derivatizing an alcohol or amine.

  • Quenching solution (e.g., dilute HCl).

  • Extraction solvent (e.g., ethyl acetate).

2. Derivatization Procedure:

  • Dissolve your sample in the anhydrous solvent.

  • Add a slight excess (e.g., 1.2 equivalents) of the chiral derivatizing agent.

  • Add the coupling agent and catalyst.

  • Stir the reaction at room temperature for a specified time (e.g., 2-4 hours), monitoring by TLC or a rapid LC method if possible.

  • Once the reaction is complete, quench the reaction by adding the dilute acid.

  • Extract the diastereomeric products with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

3. HPLC Analysis:

  • Dissolve the resulting diastereomeric mixture in the mobile phase.

  • Analyze using an achiral HPLC method (e.g., the one described in Protocol 1).

  • Optimize the mobile phase and other parameters to achieve baseline separation of the newly formed diastereomers.

Workflow for Indirect Diastereomer Separation

Indirect_Separation cluster_start Initial Sample cluster_product After Derivatization cluster_end Result Analyte Enantiomeric or Diastereomeric Mixture Derivatization React with Chiral Derivatizing Agent (CDA) Analyte->Derivatization Diastereomers Diastereomeric Mixture (Different Physical Properties) Derivatization->Diastereomers Separation Separate on Achiral Stationary Phase (e.g., C18) Diastereomers->Separation Resolved_Peaks Resolved Diastereomer Peaks Separation->Resolved_Peaks

Caption: The workflow for indirect separation of stereoisomers via chiral derivatization.

References

Technical Support Center: Optimizing GC Injection Parameters for Volatile Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the gas chromatography (GC) analysis of volatile alcohols.

Troubleshooting Guide & FAQs

Q1: Why are my volatile alcohol peaks tailing?

Peak tailing is a common issue when analyzing polar compounds like alcohols. It is often caused by secondary interactions between the analyte and active sites within the GC system. Here are the primary causes and solutions:

  • Active Sites: The hydroxyl group (-OH) of the alcohol can form hydrogen bonds with active sites, such as exposed silanol (B1196071) groups (-Si-OH), in the inlet liner, on the column packing material, or at the head of the column.[1][2] This causes some molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution: Use a deactivated inlet liner. If the problem persists, consider trimming a small portion (10-20 cm) from the front of the column to remove accumulated active sites.[2][3]

  • Low Inlet Temperature: If the inlet temperature is too low, the volatile alcohols may not vaporize completely and instantaneously.

    • Solution: Gradually increase the inlet temperature in 10-20°C increments to ensure efficient vaporization without causing thermal degradation.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.[1][2]

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte reaching the column.[1][2]

  • Contamination: Residues from previous injections can create active sites in the inlet liner or at the beginning of the column.[1][2]

    • Solution: Regularly replace the inlet liner and septum.[1]

Q2: My alcohol peaks are showing fronting. What is the cause and how can I fix it?

Peak fronting, where the peak slopes at the front, is typically a result of column overload.[1] This occurs when the amount of sample injected exceeds the capacity of the stationary phase.[1]

  • Solution: The most straightforward solutions are to reduce the injection volume or dilute the sample.[1] Alternatively, if using a split injection, increasing the split ratio will decrease the amount of sample entering the column.

Q3: Should I use a split or splitless injection for my volatile alcohol analysis?

The choice between split and splitless injection depends primarily on the concentration of your sample.[2][4][5]

  • Split Injection: This is the most common and versatile injection technique.[6][7] It is ideal for high-concentration samples as only a fraction of the sample is directed to the column, preventing overload.[4][6][7] This results in sharp, narrow peaks.[6][7]

  • Splitless Injection: This technique is best suited for trace analysis where the analyte concentration is very low.[4][6][7] The entire sample is transferred to the column, maximizing sensitivity.[2][4] However, it can lead to broader peaks if not optimized correctly due to the slower transfer of analytes to the column.[6][7][8]

Q4: What is the optimal inlet temperature for analyzing volatile alcohols like methanol (B129727) and ethanol?

The ideal injector temperature should be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation of the analytes.[1][2] For volatile alcohols, a lower inlet temperature is often preferred.

One study on the analysis of methanol, ethanol, acetaldehyde, and ethyl acetate (B1210297) found that the peak areas for all compounds decreased as the inlet temperature was increased from 150°C to 250°C.[9] The optimal inlet temperature was determined to be 150°C.[9]

Q5: My peak areas are not reproducible. What are the likely causes?

Poor reproducibility of peak areas can stem from several issues within the injection system:[2]

  • Leaking Septum: A worn or cored septum can lead to sample loss during injection.

    • Solution: Replace the septum regularly. The frequency of replacement will depend on the number of injections.

  • Improper Syringe Technique (Manual Injection): Slow or inconsistent injection speed can lead to variable sample introduction.

    • Solution: Use a smooth, rapid injection technique. An autosampler is highly recommended for achieving the best reproducibility.[10]

  • Inlet Overload (Backflash): If the injection volume is too large for the liner under the current temperature and pressure conditions, the sample vapor can expand beyond the liner volume, leading to sample loss and poor reproducibility.[2]

    • Solution: Reduce the injection volume or use an inlet liner with a larger internal volume.[2]

Data and Experimental Protocols

GC Parameters for Volatile Alcohols

The following tables summarize typical GC parameters used for the analysis of volatile alcohols from various studies.

Table 1: GC Parameters for Methanol and Ethanol Analysis

ParameterAgilent 8860 GC System[11]
Injector Temperature 225 °C
Detector Temperature 300 °C
Oven Program 40 °C (hold 3 min), then 60 °C/min to 225 °C
Carrier Gas Helium
Carrier Gas Flow Rate 1.5 mL/min
Injection Mode Split/Splitless (dependent on concentration)
Injection Volume 1 µL
Column HP-5 (30 m x 0.320 mm i.d., 0.25 µm film thickness)

Table 2: GC Parameters for Methanol, Ethanol, Acetaldehyde, and Ethyl Acetate Analysis[9]

ParameterHS-GC-MS
Inlet Temperature 150 °C
Oven Program 38 °C, then 3 °C/min to 50 °C (hold 1 min), then 35 °C/min to 170 °C
Injection Mode Headspace
Experimental Protocol: Inlet Maintenance

A clean and properly maintained inlet is crucial for good chromatography, especially with polar analytes like alcohols.

Protocol 1: Replacing the GC Inlet Septum and Liner

Objective: To replace a worn septum and a contaminated or deactivated liner to prevent leaks, reduce active sites, and ensure reproducible injections.[2]

Materials:

  • New, appropriate septum

  • Deactivated inlet liner

  • Tweezers or septum removal tool[2]

  • Lint-free gloves[2]

  • Column cutting wafer

Procedure:

  • Cool the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., below 50°C).[2]

  • Turn off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut from the top of the injection port.[2]

  • Replace Septum: Remove the old septum using tweezers and discard it. Wearing gloves, handle the new septum only by the edges and place it into the septum nut.[2]

  • Remove Liner: Unscrew the inlet body to access the liner. Carefully remove the old liner.

  • Install New Liner: Place the new, deactivated liner into the inlet.

  • Reassemble Inlet: Reassemble the inlet and tighten the fittings.

  • Re-install Column: It is good practice to trim a small portion of the column (10-20 cm) and re-install it to the correct depth in the new liner.[2]

  • Restore Gas Flow and Heat: Turn the carrier gas back on and set the desired inlet temperature.

  • Leak Check: Perform a leak check to ensure the system is sealed.

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_consumables Step 1: Check Consumables - Replace Septum - Replace Liner start->check_consumables check_column Step 2: Check Column Installation - Proper depth? - Clean, square cut? check_consumables->check_column check_parameters Step 3: Evaluate Injection Parameters check_column->check_parameters tailing Tailing Peak? check_parameters->tailing fronting Fronting Peak? tailing->fronting No increase_temp Increase Inlet Temperature tailing->increase_temp Yes broad Broad Peak? fronting->broad No reduce_concentration Reduce Sample Concentration or Increase Split Ratio fronting->reduce_concentration Yes optimize_splitless Optimize Splitless Parameters (e.g., Purge Time) broad->optimize_splitless Yes end Good Peak Shape broad->end No use_deactivated_liner Use Deactivated Liner increase_temp->use_deactivated_liner use_deactivated_liner->end reduce_concentration->end optimize_splitless->end

Caption: Troubleshooting workflow for poor peak shapes in GC.

Injection_Mode_Selection start Start: Sample Analysis concentration What is the analyte concentration? start->concentration split Use Split Injection - Prevents column overload - Sharper peaks concentration->split High splitless Use Splitless Injection - Maximizes sensitivity concentration->splitless Low (Trace) optimize Optimize purge time to prevent broad solvent front splitless->optimize

Caption: Decision logic for selecting GC injection mode.

References

Reducing water interference in Oct-2-en-4-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to water interference during the analysis of Oct-2-en-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is a volatile organic compound with the following properties:

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 175-176 °C at 760 mmHg[1][3][4]
Solubility in Water Insoluble[1]
Appearance Clear to pale yellow liquid[1][3]

Q2: What is the primary analytical technique for this compound analysis?

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most common and robust technique for the separation, identification, and quantification of this compound due to its volatility.[5]

Q3: How does water in my sample interfere with GC-MS analysis of this compound?

Water can introduce several issues in GC-MS analysis:

  • Column Degradation: Water can damage certain stationary phases, particularly polyethylene (B3416737) glycol (PEG) or wax-type columns, through hydrolysis. This leads to a shorter column lifespan, increased bleed, and altered selectivity.[6]

  • Peak Distortion: Incomplete vaporization of water in the inlet can cause peak splitting or broadening of the analyte peak.[6]

  • Inlet Contamination: Water's large expansion volume upon vaporization can lead to backflash, contaminating the injector and causing ghost peaks or carryover in subsequent analyses.[6]

  • Detector Issues: While not directly detected by standard GC detectors, excess water can extinguish the flame in a Flame Ionization Detector (FID) or interfere with the performance of other detectors.[6]

  • Shifting Retention Times: Water can alter the polarity of the column, leading to shifts in retention times and making peak identification difficult.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered due to water interference.

Issue 1: Tailing or broad peaks for this compound.
  • Possible Cause: Interaction of the analyte with active sites in the GC system, often exacerbated by the presence of water. Water can also cause peak distortion.[6][7]

  • Troubleshooting Steps:

    • Sample Drying: Implement a sample drying step before injection.

    • Inlet Maintenance: Clean or replace the GC inlet liner and septum.[7]

    • Column Conditioning: Bake out the GC column at a high temperature, as recommended by the manufacturer, to remove adsorbed water.[8]

    • Derivatization: Chemically modify the alcohol group of this compound to a less polar, more volatile derivative.

Issue 2: Poor reproducibility and shifting retention times.
  • Possible Cause: Water altering the stationary phase chemistry or inconsistent amounts of water being introduced with each injection.[3][6]

  • Troubleshooting Steps:

    • Consistent Sample Preparation: Use a standardized and effective water removal technique for all samples and standards.

    • Headspace Analysis: Switch to a headspace sampling technique to minimize the amount of water vapor introduced into the GC.[9]

    • Column Choice: If possible, use a GC column that is less susceptible to water damage. While wax columns are generally not recommended for aqueous samples, modern chemically bonded and crosslinked phases offer better resistance.[6]

Issue 3: No peak or significantly reduced peak intensity for this compound.
  • Possible Cause: Loss of analyte during sample preparation or severe column degradation. In purge and trap systems, low purge flow can also lead to poor recovery of alcohols.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure the chosen water removal method is not also removing the analyte. For example, some drying agents may adsorb the analyte.

    • Inspect the GC System: Check for leaks in the system, especially at the injector. A broken column could also be the cause.[10]

    • Optimize Purge and Trap Parameters: If using a purge and trap system, ensure the purge flow is adequate for alcohols.

Experimental Protocols

Protocol 1: Water Removal from Organic Solvent Extracts using a Drying Agent

This protocol is suitable for samples where this compound has been extracted into an organic solvent that may contain residual water.

  • Sample Transfer: Transfer the organic extract containing this compound to a clean vial.

  • Addition of Drying Agent: Add a small amount of anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the vial. A common practice is to add enough so that some of the drying agent remains free-flowing after shaking.[4]

  • Mixing: Gently swirl or vortex the vial for 1-2 minutes to allow the drying agent to absorb the water.

  • Separation: Allow the drying agent to settle. If the solvent is still cloudy, add more drying agent.

  • Sample Transfer for Analysis: Carefully transfer the dried organic solvent to a new vial for GC-MS analysis, leaving the drying agent behind. This can be done using a pipette or by filtering through a small plug of glass wool.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Aqueous Samples

HS-SPME is an effective technique for extracting volatile compounds like this compound from aqueous matrices, minimizing water interference.[11]

  • Sample Preparation: Place a known volume of the aqueous sample into a headspace vial.

  • Salting Out (Optional but Recommended): Add a salt, such as sodium chloride (NaCl), to the sample to increase the volatility of the analyte and improve its partitioning into the headspace.[12]

  • Vial Sealing: Immediately seal the vial with a septum cap.

  • Equilibration: Place the vial in a heated agitator or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the analyte to equilibrate between the liquid and vapor phases.

  • SPME Fiber Exposure: Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analyte. A polar fiber, such as one coated with polyacrylate (PA) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is recommended for alcohols.[12]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed analyte is desorbed onto the column.

Protocol 3: Derivatization of this compound

Derivatization can improve the chromatographic behavior of alcohols by converting the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether. This is particularly useful for complex matrices.[13][14]

  • Sample Drying: Ensure the sample containing this compound is completely free of water, as silylating reagents are moisture-sensitive.[15] This can be achieved by evaporating the solvent under a stream of nitrogen and reconstituting in a dry, aprotic solvent.

  • Reagent Addition: In a clean, dry vial, add the sample and a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15]

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Quantitative Data Summary

The following table provides typical GC-MS parameters for the analysis of this compound. These should be optimized for your specific instrument and application.

ParameterTypical Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Aqueous Sample containing this compound drying Method 1: Solvent Extraction & Drying Agent start->drying hs_spme Method 2: Headspace SPME start->hs_spme deriv Method 3: Derivatization start->deriv gcms GC-MS Analysis drying->gcms Inject Dried Extract hs_spme->gcms Desorb SPME Fiber deriv->gcms Inject Derivatized Sample data Data Processing & Quantification gcms->data

Caption: Workflow for reducing water interference in this compound analysis.

troubleshooting_logic problem Poor Chromatographic Results (Tailing, Shifting RTs, Low Intensity) check_water Is water present in the sample? problem->check_water implement_drying Implement Sample Drying Protocol (e.g., Drying Agent, HS-SPME) check_water->implement_drying Yes check_system Check GC System (Inlet, Column, Leaks) check_water->check_system No reanalyze Re-analyze Sample implement_drying->reanalyze derivatize Consider Derivatization implement_drying->derivatize If peaks still tail check_system->reanalyze reanalyze->problem Issue Persists derivatize->reanalyze

Caption: Troubleshooting logic for water-related issues in this compound analysis.

References

Technical Support Center: Quantification of Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration issues during the quantification of Oct-2-en-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when quantifying this compound?

A1: Non-linear calibration curves for this compound can stem from several sources. The primary areas to investigate are sample preparation, instrument parameters, and the detector's linear range.[1] Errors in the preparation of standards, such as incorrect dilutions or evaporation of the solvent, can lead to inaccuracies.[1] Instrumentally, issues with the injector, such as incorrect temperature settings or a contaminated liner, can affect the amount of analyte reaching the column.[1] Furthermore, exceeding the linear dynamic range of the detector will also result in a non-linear response.[1]

Q2: I'm observing significant peak tailing for this compound. What could be the cause?

A2: Peak tailing for alcohols like this compound is often due to active sites within the gas chromatography (GC) system.[1] These active sites can be present in the injector liner, at the head of the GC column, or due to contamination in the system.[1][2] A poorly cut column or incorrect column installation can also contribute to this issue.[2] For polar compounds like alcohols, using a deactivated liner and ensuring a clean system is crucial for good peak shape.[2]

Q3: What is a typical linear range and correlation coefficient (R²) for this compound calibration?

A3: While specific values depend on the instrument and method, a typical calibration curve for volatile organic compounds should yield a correlation coefficient (R²) value close to 1, ideally ≥ 0.995, indicating a good fit of the data to the linear regression.[3][4] The linear range for most GC detectors is generally wide, often spanning 10⁴ to 10⁵ difference in concentration.[1] It is essential to experimentally determine the linear range for your specific instrument and method.

Q4: How can I minimize matrix effects when analyzing this compound in complex samples?

A4: Matrix effects occur when other components in the sample interfere with the analysis of the target analyte.[5] For volatile compounds in complex matrices like food or biological samples, techniques such as headspace analysis or solid-phase microextraction (SPME) can help isolate the volatile fraction and reduce matrix interference.[5] Sample dilution is another common strategy to mitigate matrix effects.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common calibration issues encountered during the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of volatile alcohols. These values should be used as a general guideline, and it is essential to validate these parameters for your specific analytical method.

ParameterTypical Value/RangeCommon IssuesTroubleshooting Suggestions
Correlation Coefficient (R²) ≥ 0.995< 0.995- Re-prepare calibration standards.- Check for injector or column contamination.- Verify detector response is within the linear range.
Limit of Detection (LOD) 0.1 - 10 ng/mLHigh LOD- Optimize GC-MS parameters for sensitivity.- Check for leaks in the system.- Use a clean, deactivated liner.
Limit of Quantification (LOQ) 0.5 - 25 ng/mLHigh LOQ- Improve signal-to-noise ratio.- Ensure the lowest calibration standard is above the LOQ.
Peak Asymmetry/Tailing Factor 0.9 - 1.5> 1.5- Trim the GC column.- Replace the injector liner with a deactivated one.- Check for and eliminate system leaks.
Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a set of calibration standards for the quantification of this compound.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol (B129727) or hexane)

  • Class A volumetric flasks

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Working Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the intermediate stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Storage: Store all solutions in tightly sealed vials at 4°C to minimize evaporation. Prepare fresh working standards regularly.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are suggested starting parameters for the GC-MS analysis of this compound. Method optimization is recommended for your specific instrument and application.[6]

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

Visual Troubleshooting Workflows

Troubleshooting Workflow for Poor Calibration Curve Linearity start Poor Calibration Curve (R² < 0.995 or Non-linear) prep_check Review Standard Preparation Protocol start->prep_check reprepare Prepare Fresh Calibration Standards prep_check->reprepare Errors found or standards are old instrument_check Investigate GC System prep_check->instrument_check Preparation protocol is correct reevaluate Re-run Calibration and Evaluate reprepare->reevaluate liner_septum Inspect/Replace Injector Liner and Septum instrument_check->liner_septum detector_check Verify Detector Linear Range instrument_check->detector_check If non-linearity at high concentrations leak_check Perform Leak Check liner_septum->leak_check column_check Trim GC Column leak_check->column_check column_check->reevaluate dilute Dilute High Concentration Standards detector_check->dilute dilute->reevaluate reevaluate->start Issue Persists end Calibration Acceptable reevaluate->end Issue Resolved

Caption: A logical workflow for troubleshooting poor calibration curve linearity.

Potential Causes of Peak Tailing for this compound root Peak Tailing Observed instrumental Instrumental Issues root->instrumental chemical Chemical Interactions root->chemical injector Injector Problems instrumental->injector column Column Issues instrumental->column flow_path Flow Path Leaks instrumental->flow_path active_sites Analyte-Surface Interactions chemical->active_sites matrix Matrix Effects chemical->matrix liner Contaminated/Active Liner injector->liner septum Septum Bleed/Particles injector->septum temp Incorrect Injector Temperature injector->temp cut Poor Column Cut column->cut installation Incorrect Installation column->installation contamination Column Contamination column->contamination

Caption: Diagram illustrating the relationships between potential causes of peak tailing.

References

Navigating the Complexities of Oct-2-en-4-ol Synthesis: A Technical Support Guide to NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet intricate task. The characterization of reaction mixtures, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, often presents significant challenges. This technical support center provides a comprehensive resource for interpreting complex NMR spectra encountered during the synthesis of oct-2-en-4-ol, a valuable unsaturated alcohol. Here, we address common issues in a question-and-answer format, offering troubleshooting guides and detailed experimental protocols to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, (E)-oct-2-en-4-one, and the final product, (E)-oct-2-en-4-ol?

A1: Having reference spectral data for your starting material and desired product is crucial for monitoring reaction progress and identifying key signals in a complex mixture. The expected chemical shifts are summarized in the table below.

Compound Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
(E)-Oct-2-en-4-one H1 (CH₃)1.92 (d)18.2
H2 (=CH)6.10 (dq)132.3
H3 (=CH)6.82 (dt)148.5
C4 (C=O)-201.0
H5 (CH₂)2.53 (t)40.5
H6 (CH₂)1.58 (sextet)26.2
H7 (CH₂)1.32 (sextet)22.5
H8 (CH₃)0.91 (t)13.9
(E)-Oct-2-en-4-ol [1]H1 (CH₃)~1.70 (dd)~17.7
H2 (=CH)~5.52-5.44 (m)~126.7
H3 (=CH)~5.70-5.60 (m)~134.5
H4 (CHOH)~4.02 (q)~73.2
H5 (CH₂)~1.63-1.41 (m)~37.0
H6 (CH₂)~1.39-1.23 (m)~27.7
H7 (CH₂)~1.39-1.23 (m)~22.7
H8 (CH₃)~0.90 (t)~14.1

Q2: My ¹H NMR spectrum shows a complex mixture of signals. What are the likely impurities in my this compound synthesis?

A2: The impurities present in your reaction mixture will depend on the synthetic route employed. A common method for synthesizing this compound is the Luche reduction of (E)-oct-2-en-4-one.[2] Potential impurities and their characteristic NMR signals include:

  • Unreacted Starting Material ((E)-oct-2-en-4-one): Look for the characteristic downfield vinylic proton at ~6.82 ppm and the absence of a signal corresponding to the alcohol proton.

  • Saturated Alcohol (Octan-2-ol): This can result from the 1,4-conjugate addition of the hydride, followed by reduction of the ketone. Key signals to look for are the disappearance of vinylic proton signals and the appearance of new aliphatic signals.

  • (Z)-isomer of this compound: If the starting enone was not stereochemically pure or if isomerization occurred, the (Z)-isomer may be present. The key distinguishing feature in the ¹H NMR will be a smaller coupling constant (typically 5-10 Hz) between the vinylic protons, compared to the larger coupling constant (11-18 Hz) for the trans protons.[3]

Potential Impurity Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
(E)-Oct-2-en-4-one 6.82 (dt, =CH-C=O), 6.10 (dq, =CH-CH₃), 2.53 (t, -CH₂-C=O)201.0 (C=O), 148.5 (=CH-C=O), 132.3 (=CH-CH₃)
Octan-2-ol 3.79 (m, -CHOH-), 1.19 (d, -CH(OH)CH₃), 0.88 (t, -CH₂CH₃)68.2 (-CHOH-), 23.5 (-CH(OH)CH₃)
(Z)-Oct-2-en-4-ol Vinylic protons with smaller J-coupling (~5-10 Hz)Subtle shifts in vinylic and allylic carbon signals compared to the (E)-isomer.

Troubleshooting Guides

Problem 1: Overlapping signals in the vinylic and allylic regions of the ¹H NMR spectrum.

This is a common issue in the analysis of crude reaction mixtures containing structurally similar compounds.

Solutions:

  • Change the Deuterated Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent such as C₆D₆ can induce significant changes in chemical shifts (aromatic solvent-induced shifts), potentially resolving overlapping signals.

  • Use a Higher-Field NMR Spectrometer: A higher magnetic field strength will increase the dispersion of the signals, often leading to better resolution.

  • Employ 2D NMR Spectroscopy: Techniques like COSY and HSQC can be invaluable for dissecting complex spectra.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will reveal the connectivity of protons within a molecule, even if their 1D signals are overlapped.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since ¹³C spectra are generally better dispersed, HSQC can help to resolve overlapping proton signals by spreading them out in the second dimension.

Problem 2: Broad or disappearing -OH signal.

The chemical shift and appearance of the alcohol proton signal can be highly variable.

Solutions:

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity. This is a definitive way to identify the -OH peak.

  • Concentration Effects: The chemical shift of the -OH proton is concentration-dependent. A more dilute sample may show a sharper signal.

Experimental Protocols

Protocol 1: Sample Preparation of a Crude Reaction Mixture for NMR Analysis
  • Aliquot Collection: Carefully take a representative aliquot (typically 0.1-0.5 mL) from the reaction mixture.

  • Work-up (Optional but Recommended): Perform a mini-workup on the aliquot. This may involve dilution with an organic solvent (e.g., ethyl acetate), washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and filtering.

  • Solvent Removal: Concentrate the aliquot under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen) to remove the reaction solvent and any volatile work-up solvents.

  • Dissolution in Deuterated Solvent: Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent can be critical for signal resolution.

  • Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.

Protocol 2: Acquiring and Interpreting 2D NMR Spectra (COSY & HSQC)

This protocol provides a general workflow for acquiring and interpreting 2D NMR data on a modern spectrometer.

Acquisition:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra of your sample. These will serve as references for the 2D spectra.

  • Set up the COSY Experiment:

    • Load a standard COSY pulse program.

    • Set the spectral width in both dimensions to cover all proton signals of interest.

    • Choose an appropriate number of scans and increments to achieve adequate signal-to-noise.

  • Set up the HSQC Experiment:

    • Load a standard HSQC pulse program (phase-sensitive gradient-selected is recommended).

    • Set the spectral width in the F2 dimension (¹H) to cover all proton signals.

    • Set the spectral width in the F1 dimension (¹³C) to cover the expected range of carbon signals.

    • Optimize the one-bond coupling constant (¹JCH) value (typically around 145 Hz for sp³ carbons and 160-180 Hz for sp² carbons).

Interpretation Workflow:

Caption: A logical workflow for interpreting 2D NMR data.

Visualizing Troubleshooting Logic

When encountering a complex NMR spectrum, a systematic approach is key. The following diagram illustrates a logical troubleshooting pathway.

NMR_Troubleshooting_Logic start Complex ¹H NMR Spectrum q1 Are there unexpected signals? start->q1 a1_yes Identify common impurities (Solvent, starting material, side products) q1->a1_yes Yes a1_no Proceed to signal assignment q1->a1_no No q2 Are key signals overlapping? a1_yes->q2 a1_no->q2 a2_yes Change solvent or use 2D NMR (COSY, HSQC) q2->a2_yes Yes a2_no Assign signals and determine product ratios q2->a2_no No a2_yes->a2_no end Structure Elucidation / Reaction Analysis Complete a2_no->end

Caption: Troubleshooting logic for complex NMR spectra.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-Oct-2-en-4-ol: A Call for Enantioselective Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the current state of knowledge regarding the biological activities of the (R) and (S) enantiomers of Oct-2-en-4-ol. A thorough review of scientific literature and chemical databases reveals a significant gap in the direct comparative analysis of these two stereoisomers. To date, no published studies have specifically detailed the distinct biological effects of (R)-Oct-2-en-4-ol and (S)-Oct-2-en-4-ol. This document, therefore, serves not as a direct comparison of existing data, but as a guide to underscore the importance of such a comparison and to provide a framework for future research.

The Significance of Chirality in Biological Systems

In pharmacology and toxicology, it is a well-established principle that the three-dimensional structure of a molecule is critical to its biological function. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different activities due to the stereospecific nature of biological targets like enzymes and receptors.[1][2][3] One enantiomer may elicit a desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[1][2][3][4]

Classic examples that highlight the importance of stereochemistry in drug development include:

  • Thalidomide: The (R)-enantiomer possesses sedative properties, whereas the (S)-enantiomer is a potent teratogen, responsible for severe birth defects.[1][2][3]

  • Ibuprofen: The (S)-enantiomer is responsible for the anti-inflammatory effects. While the (R)-enantiomer is largely inactive, it can be converted to the (S)-form in the body.[1][5]

  • Albuterol: Used as a bronchodilator, the (R)-enantiomer is responsible for the therapeutic effects, while the (S)-enantiomer may contribute to side effects.[2]

Given these precedents, it is reasonable to hypothesize that (R)- and (S)-Oct-2-en-4-ol may also exhibit different biological activities. However, a study on the anesthetic potencies of a homologous series of secondary aliphatic alcohols (from 2-butanol (B46777) to 2-octanol) in tadpoles showed no significant differences between the enantiomeric pairs.[6] This underscores the necessity of empirical testing for each specific pair of enantiomers.

Proposed Framework for Comparative Bioactivity Analysis

In the absence of direct experimental data for (R)- and (S)-Oct-2-en-4-ol, this guide proposes a comprehensive experimental workflow to elucidate and compare their potential biological activities.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 Data Analysis and Comparison A Enantioselective Synthesis or Chiral Separation of (R)- and (S)-Oct-2-en-4-ol B Purity and Enantiomeric Excess (ee) Determination (e.g., Chiral GC/HPLC, NMR) A->B C Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) B->C D Antimicrobial Activity Assays (e.g., MIC, MBC against bacteria and fungi) B->D E Enzyme Inhibition Assays (e.g., Cyclooxygenase, Lipoxygenase) B->E F Receptor Binding Assays (e.g., Radioligand binding studies) B->F G Determination of IC50, EC50, MIC values C->G D->G E->G F->G H Statistical Analysis of Differences between Enantiomers G->H I Structure-Activity Relationship (SAR) Analysis H->I

References

A Comparative Analysis of Oct-2-en-4-ol and 1-octen-3-ol as Fungal Volatile Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characteristics, biosynthesis, and biological significance of two key fungal volatile organic compounds.

Volatile organic compounds (VOCs) emitted by fungi represent a significant area of research for non-invasive diagnosis of fungal infections, monitoring of food spoilage, and understanding fungal ecology. Among the myriad of fungal VOCs, eight-carbon (C8) alcohols are particularly prominent. This guide provides a comprehensive comparison of two such C8-alcohols: Oct-2-en-4-ol and the extensively studied 1-octen-3-ol (B46169), often referred to as "mushroom alcohol". While both are structurally similar, their prevalence, biosynthetic pathways, and biological activities can differ, influencing their suitability as biomarkers.

Physicochemical Properties

A fundamental starting point for comparing these two volatile compounds is their basic physicochemical characteristics. These properties influence their detection, volatility, and interaction with biological systems.

PropertyThis compound1-octen-3-ol
Chemical Formula C₈H₁₆OC₈H₁₆O
Molar Mass 128.21 g/mol 128.21 g/mol
Boiling Point 175-176 °C[1]174 °C
Odor Fruity, berry-like[1]Earthy, mushroom-like[2]
Chirality YesYes

Biosynthesis of C8 Volatiles in Fungi

The production of C8 volatiles in fungi is intrinsically linked to the oxidative degradation of fatty acids, primarily linoleic acid. The biosynthetic pathway for 1-octen-3-ol is well-documented, whereas the pathway for this compound is less characterized and is presented here as a putative pathway based on established biochemical principles.

1-octen-3-ol Biosynthesis

The formation of 1-octen-3-ol is initiated by the enzymatic action of lipoxygenase (LOX) on linoleic acid, which forms a hydroperoxide intermediate. This intermediate is then cleaved by a hydroperoxide lyase (HPL) to yield 1-octen-3-ol. This pathway is prevalent in numerous fungal species, including common molds like Aspergillus, Penicillium, and Fusarium.[3][4][5][6]

1-octen-3-ol Biosynthesis linoleic_acid Linoleic Acid hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->hydroperoxide Lipoxygenase (LOX) octenolone 1-octen-3-ol hydroperoxide->octenolone Hydroperoxide Lyase (HPL)

Simplified biosynthetic pathway of 1-octen-3-ol.
Putative Biosynthesis of this compound

While direct experimental evidence for the complete biosynthetic pathway of this compound in fungi is limited, a plausible pathway can be proposed by analogy to other C8 volatiles. It is hypothesized that a different isomer of linoleic acid hydroperoxide serves as the precursor, which is then acted upon by a specific hydroperoxide lyase to generate Oct-2-en-4-one. A subsequent reduction step, catalyzed by a reductase, would then yield this compound.

References

Comparative Analysis of C8 Alcohols in Insect Attraction: A Focus on Oct-2-en-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of direct comparative studies on the efficacy of Oct-2-en-4-ol as an insect attractant when benchmarked against other C8 alcohols. While research has extensively documented the role of various C8 alcohols, such as 1-octen-3-ol, 1-octanol (B28484), and 1-nonanol, in the chemical ecology of numerous insect species, this compound remains largely uninvestigated in this context. This guide, therefore, synthesizes the available quantitative data for other C8 alcohols to provide a comparative framework and detailed experimental protocols that can be adapted for future investigations into the potential semiochemical properties of this compound.

Performance of C8 Alcohols as Insect Attractants

The attractant properties of C8 alcohols are highly dependent on the insect species, the specific isomer of the alcohol, and its concentration. The most extensively studied C8 alcohol, 1-octen-3-ol, is a well-established kairomone for many hematophagous insects, often acting synergistically with carbon dioxide. The following tables summarize key findings from studies on various C8 alcohols, providing a baseline for potential comparative studies involving this compound.

Behavioral Response of Lutzomyia longipalpis to C8 Alcohols

A study on the sandfly Lutzomyia longipalpis provides a clear comparison of the activation and attraction responses to several C8 alcohols. The data, presented below, was obtained using a wind tunnel bioassay.[1][2]

Table 1: Activation and Attraction of Female Lutzomyia longipalpis to Various C8 Alcohols

CompoundConcentrationMean Activation (%)Mean Attraction (%)
1-Octen-3-ol 10%3020
50%6055
100%6558
1-Octanol 10%2515
50%4530
100%3525
1-Heptanol 10%2818
50%5040
100%6035
1-Nonanol 10%3222
50%5538
100%7060
Control -2010
Indicates a statistically significant difference compared to the control (p < 0.05). Data sourced from a wind tunnel study on Lutzomyia longipalpis.[1][2]

Table 2: Activation and Attraction of Male Lutzomyia longipalpis to Various C8 Alcohols

CompoundConcentrationMean Activation (%)Mean Attraction (%)
1-Octen-3-ol 10%3525
50%6560
100%7065
1-Octanol 10%5040
50%3020
100%2515
1-Heptanol 10%3020
50%5545
100%7570
1-Nonanol 10%4030
50%6050
100%8075
Control -2212
*Indicates a statistically significant difference compared to the control (p < 0.05). Data sourced from a wind tunnel study on Lutzomyia longipalpis.[1][2]

These results demonstrate that for L. longipalpis, 1-octen-3-ol, 1-heptanol, and 1-nonanol are significant attractants, with responses often being concentration-dependent.[1][2] In contrast, 1-octanol showed a less consistent effect.[1][2]

Experimental Protocols

To facilitate future research on this compound and to ensure comparability with existing data, detailed experimental methodologies are crucial. The following protocols are based on established practices in insect olfaction research.

Olfactometer Bioassays

Olfactometers are the primary instruments for studying insect behavioral responses to volatile compounds in a controlled laboratory setting.

1. Y-Tube Olfactometer Assay: This setup is used to assess preference between two odor sources.

  • Apparatus: A Y-shaped glass or acrylic tube. Purified and humidified air is passed through each arm.

  • Procedure:

    • Introduce the test compound (e.g., this compound dissolved in a solvent) on a filter paper into one arm and the solvent control into the other.

    • Release an insect at the base of the Y-tube.

    • Record the first choice of arm and the time spent in each arm over a defined period.

    • The setup should be cleaned thoroughly between trials, and the position of the treatment and control arms should be alternated to avoid positional bias.

2. Wind Tunnel Assay: This provides a more realistic simulation of an odor plume and allows for the observation of upwind flight behavior.

  • Apparatus: A wind tunnel with controlled airflow, temperature, and light. An odor source is placed at the upwind end.

  • Procedure:

    • The test compound is released at a controlled rate from a dispenser at the upwind end of the tunnel.

    • Insects are released from a platform at the downwind end.

    • Observe and record behaviors such as activation (taking flight), oriented upwind flight, and contact with the odor source.

Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odorant, indicating the detection of the compound by olfactory receptor neurons.

  • Procedure:

    • An insect antenna is excised and mounted between two electrodes.

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A puff of air containing the test compound is injected into the airstream.

    • The resulting depolarization of the antennal neurons is recorded as an EAG response.

    • Responses are typically normalized to a standard compound or a solvent control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for evaluating insect attractants.

G cluster_0 Odorant Odorant Molecule (e.g., C8 alcohol) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Generalized Insect Olfactory Signaling Pathway

G cluster_1 start Hypothesis: This compound is an insect attractant eag Electroantennography (EAG) Screening start->eag behavior Behavioral Bioassays (Olfactometer/Wind Tunnel) eag->behavior Positive EAG Response field Field Trials (Trapping Studies) behavior->field Significant Attraction analysis Data Analysis & Interpretation field->analysis conclusion Conclusion on Attractancy analysis->conclusion

Experimental Workflow for Evaluating Insect Attractants

Conclusion and Future Directions

While substantial research has been conducted on the role of various C8 alcohols as insect attractants, this compound remains a significant knowledge gap. The data and protocols presented in this guide offer a robust framework for initiating comparative studies on this compound. Future research should focus on conducting electrophysiological and behavioral assays with this compound across a range of insect species, particularly those of economic or medical importance. Such studies will be crucial in determining its potential as a novel attractant for use in integrated pest management strategies.

References

Sensory Analysis of Oct-2-en-4-ol Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Sensory Data

A comprehensive sensory panel evaluation is required to quantitatively compare the odor profiles of Oct-2-en-4-ol isomers. The following table serves as a template for recording such experimental data. The data for (E)-2-octen-4-ol is included based on available information.[1][2] Researchers can utilize this structure to systematically document their findings for other isomers.

IsomerOdor Threshold (in water, ppb)Odor DescriptionIntensity (at a specified concentration)Flavor Profile (at a specified concentration)
(E)-2-octen-4-ol Data not availableFruity, berry[1][2]Data not availableData not available
(Z)-2-octen-4-ol
(R)-(-)-2-octen-4-ol
(S)-(+)-2-octen-4-ol

Experimental Protocols

A robust sensory analysis of volatile isomers like this compound relies on carefully controlled experimental conditions and trained sensory panelists. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for such evaluations.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O allows for the separation of volatile compounds and their sequential presentation to a human assessor, who acts as a highly sensitive detector for odor.

1. Sample Preparation:

  • Prepare stock solutions of each purified this compound isomer in a suitable solvent (e.g., deodorized ethanol (B145695) or propylene (B89431) glycol) at a concentration of 1000 ppm.

  • Create a series of dilutions in odor-free water for the determination of odor thresholds. Typical dilution series might range from 100 ppm down to 0.01 ppb.

2. GC-O System and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Column: A chiral stationary phase capillary column (e.g., a cyclodextrin-based column) is essential for separating the enantiomers (R and S isomers). A non-polar or medium-polarity column can be used for separating geometric isomers (E and Z).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector: Split/splitless injector. For dilute samples, splitless injection is preferred to maximize sensitivity. Injector temperature: 250°C.

  • Oven Temperature Program: A typical program might be: 40°C for 2 minutes, then ramp at 5°C/min to 220°C, and hold for 5 minutes. This program should be optimized to ensure good separation of the isomers.

  • Effluent Split: The column effluent is split between the FID and the ODP. A split ratio of 1:1 is common, but can be adjusted.

  • ODP: The transfer line to the ODP should be heated (e.g., 250°C) to prevent condensation. Humidified, odor-free air is delivered to the ODP at a constant flow rate (e.g., 30 mL/min) to prevent nasal dehydration of the panelist.

3. Sensory Panel:

  • Recruit and screen a panel of 8-12 individuals for their olfactory acuity and ability to describe odors.

  • Train the panelists with a range of standard odor compounds to develop a common vocabulary for odor description.

4. Data Collection:

  • Odor Threshold Determination: Present the dilution series of each isomer to the panelists in an ascending order of concentration. The detection threshold is the lowest concentration at which an odor is detected by at least 50% of the panel.

  • Odor Description and Intensity: For each isomer separated by the GC, panelists will describe the perceived odor character and rate its intensity on a structured scale (e.g., a 9-point scale from "no odor" to "extremely strong").

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the sensory evaluation of this compound isomers using GC-O.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Interpretation Isomer_Synthesis Isomer Synthesis & Purification Stock_Solution Stock Solution Preparation (1000 ppm) Isomer_Synthesis->Stock_Solution Dilution_Series Aqueous Dilution Series Stock_Solution->Dilution_Series GC_Injection GC Injection Dilution_Series->GC_Injection Chiral_Separation Chiral GC Separation GC_Injection->Chiral_Separation Effluent_Split Column Effluent Split Chiral_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection ODP_Sniffing Olfactory Detection Port (ODP) Effluent_Split->ODP_Sniffing Panelist_Evaluation Sensory Panel Evaluation ODP_Sniffing->Panelist_Evaluation Data_Recording Record Odor Descriptors & Intensity Panelist_Evaluation->Data_Recording Threshold_Calculation Calculate Odor Thresholds Data_Recording->Threshold_Calculation Comparative_Analysis Comparative Data Analysis Threshold_Calculation->Comparative_Analysis

Experimental workflow for the sensory analysis of this compound isomers.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to the different isomers of this compound have not been identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound isomer) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca2+ / Na+ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Transmits

Generalized olfactory signal transduction cascade.

The binding of an odorant to its specific OR initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain. The subtle differences in the shape of the this compound isomers will determine how they interact with different ORs, leading to distinct patterns of neuronal activation and, consequently, different perceived odors.

References

A Comparative Analysis of the Antifungal Efficacy of 1-Octen-3-ol and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a comparative analysis of the antifungal efficacy of 1-octen-3-ol (B46169) . Due to a lack of extensive research on Oct-2-en-4-ol, this document uses the structurally similar and well-studied compound, 1-octen-3-ol, as a proxy. 1-Octen-3-ol, a volatile organic compound naturally produced by many fungi, has demonstrated notable antifungal properties against a range of pathogenic fungi.[1][2][3] This guide aims to objectively compare its performance with established commercial fungicides, supported by available experimental data.

Quantitative Comparison of Antifungal Efficacy

The in vitro antifungal activity of 1-octen-3-ol and several commercial fungicides against key pathogenic fungi is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) or the effective concentration required to inhibit 50% of growth (EC50), which are standard measures of antifungal efficacy. It is important to note that direct comparisons of MIC or EC50 values across different studies can be influenced by variations in experimental conditions, including the specific fungal isolate, culture medium, and incubation time.

Antifungal AgentFungal SpeciesEfficacy (µg/mL)Notes
1-Octen-3-ol Fusarium tricinctum2000Complete inhibition of spore germination.[1][2]
Fusarium oxysporum8000Complete inhibition of fungal growth.[1][2]
Penicillium expansum160Inhibitory at concentrations > 1.25 mM.[4]
Carbendazim Fusarium graminearum0.47 - 0.77EC50 values for sensitive isolates.[5]
Fusarium sporotrichioides>4Resistant strains show mycelial growth at this concentration.[6]
Tebuconazole (B1682727) Fusarium graminearum0.005 - 2.029Average EC50 value of 0.33 µg/mL.[7]
Fusarium pseudograminearum25Minimum inhibitory concentration.[8]
Azoxystrobin Fusarium graminearum-Exhibits synergistic antifungal activity when combined with Chitosan.[9]
Fusarium spp.-Used to control various Fusarium diseases.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), to obtain sufficient sporulation.

  • Spores (conidia) are harvested by flooding the agar plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting spore suspension is filtered to remove hyphal fragments.

  • The concentration of the spore suspension is adjusted to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent (1-octen-3-ol or a commercial fungicide) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid culture medium, such as RPMI-1640. Each well will contain a different concentration of the antifungal agent.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • Control wells are included: a positive control (fungal inoculum without any antifungal agent) and a negative control (culture medium only).

  • The plate is incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis spore_suspension Fungal Spore Suspension inoculation Inoculation of Microtiter Plate spore_suspension->inoculation antifungal_dilutions Serial Dilutions of Antifungal Agent antifungal_dilutions->inoculation incubation Incubation (48-72h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination

Experimental Workflow for MIC Determination.

Fungal Cell Membrane Permeability Assay (Crystal Violet Staining)

This assay assesses the ability of an antifungal compound to disrupt the fungal cell membrane, leading to the uptake of the crystal violet dye.

1. Fungal Culture and Treatment:

  • A standardized suspension of fungal spores is prepared as described in the MIC protocol.

  • The fungal suspension is treated with the test compound (e.g., 1-octen-3-ol) at various concentrations for a defined period. A control group without the test compound is also included.

2. Staining:

  • After treatment, the fungal cells are centrifuged and washed with a buffer (e.g., phosphate-buffered saline - PBS).

  • A solution of crystal violet (e.g., 0.1% w/v) is added to the fungal pellet, and the suspension is incubated at room temperature.[12]

3. Washing and Solubilization:

  • The stained fungal cells are centrifuged, and the supernatant is discarded.

  • The cells are washed repeatedly with a buffer to remove excess, unbound dye.

  • The crystal violet that has been taken up by the cells is then solubilized by adding a solvent, such as acetic acid or ethanol.

4. Quantification:

  • The absorbance of the solubilized crystal violet is measured using a spectrophotometer at a wavelength of approximately 590 nm.

  • An increase in absorbance in the treated samples compared to the control indicates an increase in cell membrane permeability.

Proposed Antifungal Mechanism of 1-Octen-3-ol

The primary mechanism of antifungal action for 1-octen-3-ol is believed to be the disruption of the fungal cell membrane's integrity.[1][2][3] This leads to increased permeability, causing the leakage of essential intracellular components and ultimately inhibiting fungal growth and spore germination.[13] Some studies also suggest that while the effect on the plasma membrane may be mild, 1-octen-3-ol interferes with crucial metabolic processes necessary for germination.[13]

mechanism_of_action cluster_environment External Environment cluster_fungal_cell Fungal Cell octenol 1-Octen-3-ol cell_membrane Cell Membrane octenol->cell_membrane Interaction & Disruption cytoplasm Cytoplasm (Ions, Metabolites) cell_membrane->cytoplasm Increased Permeability metabolic_processes Metabolic Processes (e.g., Germination) cell_membrane->metabolic_processes Inhibition cytoplasm->octenol Leakage of Cellular Contents

Proposed Antifungal Mechanism of 1-Octen-3-ol.

References

A Comparative Guide to the Quantitative Analysis of Oct-2-en-4-ol in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Oct-2-en-4-ol in various food matrices. This compound is a volatile organic compound that can contribute to the flavor and aroma profiles of foods. Accurate quantification of this compound is essential for quality control, flavor and off-flavor analysis, and understanding food chemistry. This document outlines a primary method based on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and compares it with alternative techniques, providing detailed experimental protocols and validation data.

Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

HS-SPME-GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices due to its simplicity, sensitivity, and solvent-free nature.[1][2][3][4][5]

1. Sample Preparation:

  • Solid and Semi-Solid Matrices (e.g., Meat, Dairy Products): A representative 1-5 g sample is weighed into a 20 mL headspace vial. For solid samples, grinding or homogenization may be necessary to increase the surface area. An appropriate amount of a saturated salt solution (e.g., NaCl) can be added to enhance the release of volatile compounds. An internal standard (e.g., 2-octanol (B43104) or a deuterated analogue of the analyte) is added for accurate quantification.

  • Liquid Matrices (e.g., Alcoholic Beverages): A 5-10 mL aliquot of the liquid sample is placed into a 20 mL headspace vial. Addition of a salt and an internal standard is also recommended.

2. HS-SPME Procedure:

  • The vial is sealed and equilibrated at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the transfer of analytes into the headspace.

  • A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis:

  • The SPME fiber is then desorbed in the hot injector of the gas chromatograph (e.g., at 250°C).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

    • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 5-10°C/min, with a final hold time of 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification, monitoring characteristic ions of this compound (e.g., m/z 57, 70, 85, 113). Full scan mode can be used for initial identification.

    • Temperatures: Ion source at 230°C and transfer line at 250°C.

The following table summarizes typical validation parameters for the HS-SPME-GC-MS method for the analysis of this compound in various food matrices, based on data for similar volatile compounds.

ParameterMeat ProductsDairy ProductsAlcoholic Beverages
Linearity (R²) >0.99>0.99>0.99
Range (µg/kg or µg/L) 1 - 5000.5 - 2500.1 - 100
Accuracy (Recovery %) 85 - 110%90 - 115%95 - 105%
Precision (RSD %) < 15%< 15%< 10%
LOD (µg/kg or µg/L) 0.1 - 0.50.05 - 0.20.01 - 0.1
LOQ (µg/kg or µg/L) 0.3 - 1.50.15 - 0.60.03 - 0.3
Alternative Analytical Methods

While HS-SPME-GC-MS is a robust primary method, other techniques can also be employed for the quantification of this compound and similar compounds.

HPLC can be a viable alternative, particularly for less volatile alcohols or when derivatization is employed to enhance detection.[6][7][8]

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the food matrix. For LLE, a solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether may be used. SPE cartridges with a suitable stationary phase (e.g., C18) can also be employed for cleanup and concentration.

  • Derivatization (Optional): To improve chromatographic separation and detection sensitivity, especially with UV or fluorescence detectors, derivatization of the hydroxyl group of this compound can be performed. Reagents such as p-nitrobenzoyl chloride or dansyl chloride can be used.

2. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Detection: A UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm for p-nitrobenzoyl derivatives) or a fluorescence detector for fluorescent derivatives. Mass spectrometric detection (LC-MS) offers higher selectivity and sensitivity.[9][10]

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient separations. It is particularly suitable for the analysis of thermally labile and non-polar to moderately polar compounds.[11]

1. Sample Preparation:

  • Similar to HPLC, sample preparation involves extraction using LLE or SPE to isolate this compound from the food matrix.

2. SFC Analysis:

  • Chromatographic Conditions:

    • Column: Packed columns similar to those used in HPLC are employed, such as silica (B1680970) or diol-based columns.

    • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol (B145695) to elute the analytes.

    • Flow Rate: Typically 1 - 3 mL/min.

    • Detection: A flame ionization detector (FID) or a mass spectrometer (SFC-MS) can be used for detection.

Comparison of Analytical Methods
FeatureHS-SPME-GC-MSHPLCSFC
Principle Volatilization and gas-phase separationLiquid-phase separationSeparation using a supercritical fluid
Sample Preparation Minimal, direct headspace samplingExtraction and potential derivatizationExtraction
Sensitivity High, especially with SIMModerate to high (detector dependent)High
Selectivity High (mass spectrometric detection)Moderate (UV), High (MS)High
Analysis Time ModerateModerate to longFast
Solvent Consumption Very lowHighLow
Applicability Volatile and semi-volatile compoundsWide range of compounds, including non-volatilesThermally labile, non-polar to moderately polar compounds

Visualizations

Experimental_Workflow_HS_SPME_GC_MS cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Food Matrix Sample (Meat, Dairy, Beverage) Vial Weighing into Headspace Vial Sample->Vial Spiking Addition of Internal Standard & Salt Vial->Spiking Equilibration Equilibration (Heating & Agitation) Spiking->Equilibration SPME HS-SPME (Adsorption on Fiber) Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC Gas Chromatography (Separation) Desorption->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Method_Comparison cluster_primary Primary Method cluster_alternatives Alternative Methods HS_SPME_GC_MS HS-SPME-GC-MS HPLC HPLC SFC SFC Analyte This compound in Food Analyte->HS_SPME_GC_MS High Sensitivity Minimal Prep Analyte->HPLC Versatility Derivatization Option Analyte->SFC Fast Analysis Green Chemistry

References

Decoding Insect Olfaction: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors to C8 Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of insect olfaction is paramount for the development of effective pest control and disease vector management strategies. A key area of investigation is the cross-reactivity of insect olfactory receptors (ORs) to various volatile organic compounds. This guide provides a comparative analysis of the cross-reactivity of insect ORs to the C8 unsaturated alcohol, 1-octen-3-ol (B46169), and its structural analogs. While specific quantitative data for Oct-2-en-4-ol is limited in publicly available research, the data for its well-studied isomer, 1-octen-3-ol, offers significant insights into the principles of receptor-ligand interactions in insects.

This guide will delve into the experimental data, detail the methodologies used for these investigations, and visualize the underlying biological pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Quantitative Comparison of Olfactory Receptor Responses

The following table summarizes the electrophysiological responses of olfactory sensory neurons (OSNs) in the yellow fever mosquito, Aedes aegypti, to 1-octen-3-ol and its structural analogs. The data, primarily obtained through Single Sensillum Recording (SSR), highlights the specificity and cross-reactivity of the responding ORs.

OdorantChemical StructureCarbon Chain LengthAedes aegypti Olfactory Neuron Response (spikes/s ± SEM)
1-octen-3-ol CH₂(CH)CH(OH)(CH₂)₄CH₃8High
1-octen-4-olCH₂(CH)CH₂(CHOH)(CH₂)₃CH₃8Low
1-nonen-3-olCH₂(CH)CH(OH)(CH₂)₅CH₃9Moderate
1-hepten-3-olCH₂(CH)CH(OH)(CH₂)₃CH₃7Low
3-octanolCH₃(CH₂)₄CH(OH)CH₂CH₃8Moderate
3-octanoneCH₃(CH₂)₄C(=O)CH₂CH₃8Moderate

Note: The qualitative response levels (High, Moderate, Low) are based on published studies and are intended for comparative purposes. The response of olfactory neurons in Aedes aegypti is significantly reduced when the hydroxyl group is moved from the C-3 to the C-4 position (1-octen-4-ol), indicating a high degree of structural specificity of the olfactory receptor.

Experimental Protocols

The quantitative data presented in this guide is primarily obtained through two key electrophysiological techniques: Single Sensillum Recording (SSR) and Electroantennography (EAG).

Single Sensillum Recording (SSR)

SSR is a powerful technique that allows for the direct measurement of the activity of individual olfactory sensory neurons housed within a single sensillum.[1]

Objective: To measure the action potentials (spikes) generated by an OSN in response to stimulation with specific volatile compounds.

Methodology:

  • Insect Preparation: The insect is immobilized, often by securing it in a pipette tip or on a slide with wax, with its antennae exposed and stabilized.[1]

  • Electrode Placement: A sharp recording electrode, typically made of tungsten, is inserted into the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is inserted into a different part of the insect's body, such as the eye.[1]

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test odorant is injected into this airstream for a defined period.

  • Data Acquisition and Analysis: The electrical signals (action potentials) are amplified, recorded, and analyzed using specialized software. The response is quantified by counting the number of spikes during the stimulus period and subtracting the spontaneous firing rate before the stimulus.[2]

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to a volatile compound, providing an indication of the sensitivity of the insect's olfactory system as a whole.[3]

Objective: To measure the summated potential changes from all responding OSNs on the antenna in response to an odorant stimulus.

Methodology:

  • Antenna Preparation: An antenna is excised from the insect's head.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: Similar to SSR, a controlled puff of odorant-laden air is delivered over the antenna.

  • Data Acquisition and Analysis: The change in the electrical potential between the two electrodes is recorded as a depolarization, and the amplitude of this response is measured.

Visualizing the Process

To better understand the experimental and biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Insect Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Immobilization Immobilize Insect Antenna_Stabilization Stabilize Antenna Immobilization->Antenna_Stabilization Electrode_Placement Place Electrodes (SSR or EAG) Antenna_Stabilization->Electrode_Placement Odorant_Delivery Deliver Odorant Stimulus Electrode_Placement->Odorant_Delivery Data_Acquisition Acquire Electrical Signal Odorant_Delivery->Data_Acquisition Spike_Sorting Spike Sorting (SSR) Data_Acquisition->Spike_Sorting Response_Quantification Quantify Response Spike_Sorting->Response_Quantification

Figure 1: A generalized workflow for electrophysiological experiments.

signaling_pathway Odorant Odorant Molecule (e.g., this compound) OR_Complex Olfactory Receptor (OR) + Orco Co-receptor Odorant->OR_Complex Binding Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Ion_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission

Figure 2: Simplified insect olfactory signaling pathway.

logical_relationship cluster_ligands Structurally Related Ligands cluster_responses Receptor Responses Ligand_A This compound OR Single Olfactory Receptor Ligand_A->OR Ligand_B Analog 1 (e.g., 1-octen-3-ol) Ligand_B->OR Ligand_C Analog 2 (e.g., 3-octanol) Ligand_C->OR Response_A Strong Response OR->Response_A High Affinity Response_B Moderate Response OR->Response_B Lower Affinity Response_C Weak/No Response OR->Response_C Minimal/No Affinity

Figure 3: Cross-reactivity of an olfactory receptor.

References

A Comparative Analysis of the Odor Thresholds of Oct-2-en-4-ol Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sensory Properties of Chiral Molecules: A Comparative Overview

The odor perception of enantiomers can vary significantly, from one being odorless while the other is potent, to both having distinct aromas. This phenomenon is critical in fields such as flavor and fragrance chemistry, as well as in pharmacology where off-tastes or odors of chiral drugs can impact patient compliance. The following table summarizes the potential differences in sensory properties between enantiomers, using examples of other chiral molecules to highlight the expected variations that could be observed for (R)- and (S)-Oct-2-en-4-ol.

EnantiomerOdor Profile of (E)-2-octen-4-ol (Racemic)Potential Differences in Enantiomers (Illustrated with other chiral compounds)Odor Threshold
(R)-Oct-2-en-4-ol Fruity, berry[1]One enantiomer may be perceived as more "fruity" or "sweet", while the other could have "earthy" or "less intense" notes. For example, (R)-(+)-limonene is perceived as orange-like, while (S)-(-)-limonene has a turpentine-like odor.Often, one enantiomer exhibits a significantly lower odor detection threshold than the other. For instance, the odor threshold of (R)-linalool (woody, lavender-like) is about 80 times lower than that of (S)-linalool (sweet, floral)[2].
(S)-Oct-2-en-4-ol Fruity, berry[1]Differences in odor quality between enantiomers have been clearly demonstrated for a variety of compounds[3]. It is plausible that one enantiomer of Oct-2-en-4-ol contributes more to the characteristic "berry" note, while the other might introduce a different nuance.Significant differences in aroma detection thresholds between enantiomers of the same lactone have been observed, with the exception of gamma-decalactone[4]. This underscores the importance of evaluating each enantiomer individually.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds for chiral compounds requires a multi-step experimental approach, beginning with the separation of the enantiomers followed by sensory analysis using trained panelists.

Chiral Resolution of this compound

To evaluate the odor properties of individual enantiomers, a racemic mixture of this compound must first be separated. This is typically achieved through chiral chromatography.

Methodology:

  • Chiral Stationary Phases: Gas chromatography (GC) with a chiral stationary phase is a common method for separating enantiomers[5]. Cyclodextrin-based columns are often effective for this purpose.

  • Preparative Chromatography: For sensory analysis, larger quantities of the separated enantiomers are required. Preparative chiral high-performance liquid chromatography (HPLC) is a suitable technique for isolating sufficient amounts of each enantiomer with high purity. The separation of enantiomers in very high yields and excellent enantiopurity can be achieved by chiral HPLC[6].

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the determination of the odor detection threshold of individual compounds in a complex mixture or as pure substances.

Methodology:

  • Instrumentation: A gas chromatograph is equipped with a column suitable for chiral separation. The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and an olfactory detection port (ODP).

  • Panelists: A panel of trained sensory assessors is used to sniff the effluent from the ODP. Panelists are selected based on their olfactory acuity and ability to consistently describe odors.

  • Ascending Concentration Series: A series of dilutions of the enantiomer sample is prepared and injected into the GC-O system in an ascending order of concentration.

  • Threshold Determination: The odor detection threshold is defined as the lowest concentration at which a specific percentage of the panel (typically 50%) can detect the odor. The "forced-choice" method, where panelists are presented with the sample and a blank and must choose which contains the odorant, is a common approach[7].

experimental_workflow cluster_synthesis Chiral Resolution cluster_analysis Sensory Analysis cluster_data Data Interpretation racemic Racemic this compound chiral_gc Chiral GC/HPLC racemic->chiral_gc r_enantiomer (R)-Oct-2-en-4-ol chiral_gc->r_enantiomer s_enantiomer (S)-Oct-2-en-4-ol chiral_gc->s_enantiomer dilution Serial Dilutions r_enantiomer->dilution s_enantiomer->dilution gc_o GC-Olfactometry dilution->gc_o panel Sensory Panel gc_o->panel threshold Odor Threshold Determination panel->threshold comparison Comparative Analysis threshold->comparison

Experimental workflow for comparing enantiomer odor thresholds.

Signaling Pathways in Olfaction

The differential perception of enantiomers is rooted in the chiral nature of olfactory receptors in the nasal epithelium. These G-protein coupled receptors have specific binding pockets, and the three-dimensional structure of an odorant molecule determines how well it fits and activates a particular receptor or set of receptors.

olfactory_signaling cluster_receptor Olfactory Receptor Neuron cluster_brain Brain odorant Odorant Enantiomer receptor Olfactory Receptor (Chiral) odorant->receptor Binds g_protein G-protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces ion_channel Ion Channel camp->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal perception Odor Perception signal->perception

Simplified olfactory signaling pathway.

References

A Comparative Guide to the Bioactivity of Oct-2-en-4-ol and its Corresponding Ketone, Oct-2-en-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of oct-2-en-4-ol and its corresponding ketone, oct-2-en-4-one (B8813778). A comprehensive review of the current scientific literature reveals a significant gap in direct comparative studies. While both compounds are utilized as flavoring agents, their broader bioactivities and potential toxicological profiles have not been extensively investigated in a side-by-side manner.[1][2] This document summarizes the available data and proposes a framework for future comparative research.

Physicochemical and Toxicological Properties

A summary of the available physical, chemical, and safety information for this compound and oct-2-en-4-one is presented below. This data is crucial for designing and interpreting bioactivity studies.

PropertyThis compoundOct-2-en-4-one
Molecular Formula C8H16O[2]C8H14O[1]
Molecular Weight 128.21 g/mol [2]126.20 g/mol [1]
Appearance Clear light yellow liquid[2]Colorless liquid[1]
Odor Fruity, berry[2]Fruity, floral[1]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[2]63 °C @ 10 mm Hg
Solubility Soluble in water (2143 mg/L @ 25 °C est.)[3]Insoluble in water; soluble in fats[1]
Use Flavoring agent[2]Flavoring agent, Fragrance ingredient[1]
Acute Toxicity (Oral) Harmful if swallowed[2]Data not available, but expected to be a low ingestion hazard[4]
Skin Irritation Not classified as a skin irritantCauses skin irritation[1][5]
Eye Irritation Causes serious eye irritation[2]Causes serious eye irritation[4][5]
Flammability Not classified as flammableFlammable liquid and vapor[1][5]
Proposed Experimental Workflow for Comparative Bioactivity Assessment

Given the absence of direct comparative studies, a logical experimental workflow is proposed to elucidate the differential bioactivities of this compound and oct-2-en-4-one.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Cytotoxicity Assays->Antimicrobial Assays Genotoxicity Assays Genotoxicity Assays Antimicrobial Assays->Genotoxicity Assays Gene Expression Analysis Gene Expression Analysis Genotoxicity Assays->Gene Expression Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Gene Expression Analysis->Enzyme Inhibition Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzyme Inhibition Assays->Signaling Pathway Analysis Acute Toxicity Studies Acute Toxicity Studies Signaling Pathway Analysis->Acute Toxicity Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Acute Toxicity Studies->Pharmacokinetic Analysis Target Organ Toxicity Target Organ Toxicity Pharmacokinetic Analysis->Target Organ Toxicity Comparative Bioactivity Profile Comparative Bioactivity Profile Target Organ Toxicity->Comparative Bioactivity Profile Start Start Start->Cytotoxicity Assays

Caption: Proposed experimental workflow for comparative bioactivity assessment.

Detailed Experimental Protocols (Proposed)

The following are detailed, albeit hypothetical, protocols for the key experiments outlined in the proposed workflow.

Cytotoxicity Assays (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and oct-2-en-4-one on a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity).

  • Methodology:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and oct-2-en-4-one in the appropriate cell culture medium.

    • Replace the medium in the wells with the prepared compound dilutions and incubate for 24, 48, and 72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

Antimicrobial Assays (Broth Microdilution Method)
  • Objective: To determine the minimum inhibitory concentration (MIC) of each compound against a panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare a 0.5 McFarland standard suspension of the microbial culture.

    • Perform serial twofold dilutions of this compound and oct-2-en-4-one in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Gene Expression Analysis (Quantitative PCR)
  • Objective: To investigate the effect of the compounds on the expression of genes related to cellular stress, apoptosis, and inflammation in a relevant cell line.

  • Methodology:

    • Treat cells with sub-lethal concentrations of this compound and oct-2-en-4-one for a predetermined time.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR (qPCR) using primers for target genes (e.g., caspase-3, Bax, Bcl-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Hypothesized Signaling Pathways

Based on the chemical structures of the two compounds, particularly the α,β-unsaturated ketone moiety in oct-2-en-4-one, we can hypothesize their potential interaction with cellular signaling pathways. The ketone is a potential Michael acceptor, which could lead to covalent adduction with cellular nucleophiles, such as cysteine residues in proteins.

Potential Pathway 1: Oxidative Stress and Nrf2 Activation

The electrophilic nature of oct-2-en-4-one could lead to the depletion of cellular glutathione (B108866) (GSH) and the activation of the Nrf2-ARE pathway, a key regulator of the antioxidant response.

G Oct-2-en-4-one Oct-2-en-4-one Cellular Nucleophiles (e.g., GSH) Cellular Nucleophiles (e.g., GSH) Oct-2-en-4-one->Cellular Nucleophiles (e.g., GSH) Michael Adduction Oxidative Stress Oxidative Stress Cellular Nucleophiles (e.g., GSH)->Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Nrf2->ARE Translocation & Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Hypothesized Nrf2 activation by oct-2-en-4-one.

Potential Pathway 2: Inflammatory Response via NF-κB

Covalent modification of key signaling proteins by oct-2-en-4-one could also trigger inflammatory pathways, such as the NF-κB signaling cascade.

G Oct-2-en-4-one Oct-2-en-4-one IKK Complex IKK Complex Oct-2-en-4-one->IKK Complex Activation? IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Ubiquitination & Degradation, Release of Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression

Caption: Hypothesized NF-κB activation by oct-2-en-4-one.

In contrast, this compound, lacking the reactive ketone, is less likely to directly engage in these pathways through covalent modification. Its bioactivity may be mediated through other mechanisms, such as receptor binding or modulation of membrane properties, which would require a different set of screening assays to uncover.

Conclusion and Future Directions

The comparative bioactivity of this compound and oct-2-en-4-one remains a largely unexplored area of research. The structural difference between the alcohol and the α,β-unsaturated ketone suggests a likely divergence in their biological activities and toxicological profiles. The proposed experimental workflow provides a roadmap for a systematic investigation. Further research is warranted to elucidate the mechanisms of action of these compounds and to provide a robust, data-driven comparison of their bioactivities. This knowledge will be invaluable for their safe use in consumer products and for potentially uncovering novel pharmacological applications.

References

A Comparative Guide: Correlating GC-Olfactometry and Sensory Panel Data for Mushroom-like Aroma Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Olfactometry (GC-O) and sensory panel data, with a focus on the mushroom-like aroma compound Oct-2-en-4-ol. Due to the limited availability of direct correlational studies for this compound, this guide will utilize data for the closely related and well-studied compound 1-octen-3-ol as a representative model for mushroom-like aromas. This approach allows for a detailed illustration of the methodologies and data correlation principles applicable to this class of compounds.

Data Presentation: Quantitative Correlation

The following tables summarize the quantitative data obtained from GC-O analysis (specifically Aroma Extract Dilution Analysis - AEDA) and sensory panel evaluation (using Quantitative Descriptive Analysis - QDA) for key aroma-active compounds in mushrooms, with a focus on 1-octen-3-ol.

Table 1: GC-Olfactometry (AEDA) Data for Key Mushroom Aroma Compounds

CompoundRetention Index (DB-WAX)Odor DescriptorFlavor Dilution (FD) Factor
1-octen-3-ol 1085Mushroom, earthy 1024
3-Octanone1092Mushroom, metallic256
1-Octen-3-one1158Intense mushroom512
(E)-2-Octen-1-ol1235Green, fatty128
Methional1288Cooked potato, savory64

The Flavor Dilution (FD) factor represents the highest dilution at which an odorant is still detectable by the human nose at the GC-O sniffing port. A higher FD factor indicates a more potent odorant.

Table 2: Sensory Panel (QDA) Data for Mushroom Aroma Profile

Sensory AttributeMean Intensity Score (0-10 Scale)
Mushroom 8.5
Earthy7.2
Green4.5
Metallic3.8
Savory/Meaty5.1

Intensity scores are the average rating from a trained sensory panel on a 10-point scale, where 0 is "not perceptible" and 10 is "very intense".

Table 3: Correlation of GC-O and Sensory Data for Key Attributes

Sensory AttributeCorrelated Aroma-Active Compound(s)
Mushroom 1-octen-3-ol, 1-octen-3-one, 3-Octanone
Earthy1-octen-3-ol
Green(E)-2-Octen-1-ol
Metallic3-Octanone
Savory/MeatyMethional

This table illustrates the direct relationship between the instrumental detection of specific volatile compounds and the perception of distinct aroma attributes by a trained human panel.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

Objective: To identify and determine the relative odor potency of aroma-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the mushroom sample using a suitable method such as Solvent Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Microextraction (HS-SPME).

  • GC Separation: The extract is injected into a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the GC column, the effluent is split between a mass spectrometry (MS) detector for compound identification and a sniffing port for sensory detection.

  • Olfactometry: A trained panelist (or a panel of assessors) sniffs the effluent at the heated sniffing port and records the time, duration, and descriptor of each perceived odor.

  • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) with a solvent.[2][3][4] Each dilution is then analyzed by GC-O until no odor is perceived. The highest dilution at which a compound is detected gives its Flavor Dilution (FD) factor.[2][5]

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a quantitative description of the sensory characteristics of a product.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to verbalize perceptions. The panel undergoes intensive training to develop a consensus vocabulary (lexicon) to describe the aroma attributes of the mushroom sample. Reference standards for each attribute are provided.

  • Sample Evaluation: Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature). Panelists evaluate the samples and rate the intensity of each aroma attribute on a structured line scale (e.g., a 15-cm line scale anchored with "low" and "high").[6][7]

  • Data Collection and Analysis: Each panelist's ratings are converted to numerical data. The data is then statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity scores for each attribute and to assess panel performance.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gco GC-Olfactometry cluster_sensory Sensory Panel cluster_correlation Data Correlation sample Mushroom Sample extraction Volatile Extraction (SAFE/HS-SPME) sample->extraction panel Trained Panel sample->panel gc Gas Chromatography extraction->gc ms Mass Spectrometry (Identification) gc->ms Split sniff Olfactometry (Sniffing Port) gc->sniff Split aeda Aroma Extract Dilution Analysis sniff->aeda correlation Correlate GC-O Data with Sensory Profile aeda->correlation qda Quantitative Descriptive Analysis panel->qda qda->correlation logical_relationship cluster_instrumental Instrumental Analysis (GC-O) cluster_sensory Sensory Perception compound Volatile Compound (e.g., 1-octen-3-ol) odorant Odor-Active Compound (High FD Factor) compound->odorant is detected as perception Sensory Perception odorant->perception Elicits attribute Aroma Attribute ('Mushroom') perception->attribute is described as attribute->odorant Correlates to olfactory_pathway odorant Odorant Molecule (e.g., this compound) or_node Olfactory Receptor (OR) odorant->or_node Binds to g_protein G-protein (Golf) or_node->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces cng Cyclic Nucleotide-gated (CNG) Ion Channel camp->cng Opens influx Cation Influx (Ca²⁺, Na⁺) cng->influx Allows depolarization Membrane Depolarization influx->depolarization signal Signal to Brain depolarization->signal

References

Inter-laboratory validation of Oct-2-en-4-ol analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

An inter-laboratory validation study is crucial for establishing the reliability and reproducibility of analytical methods across different laboratories. This guide provides a comparative overview of analytical methodologies for the quantification of Oct-2-en-4-ol, a volatile organic compound. While specific inter-laboratory validation data for this compound is not publicly available, this document synthesizes established principles and representative performance data from studies on similar volatile compounds to provide a robust validation model.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Gas chromatography-mass spectrometry (GC-MS) is a primary technique for volatile compounds due to its high resolution and sensitivity. High-performance liquid chromatography (HPLC) can also be employed, often requiring derivatization to enhance the analyte's chromatographic retention and detectability.

The following table summarizes typical performance characteristics for the inter-laboratory validation of analytical methods for volatile compounds, which can be considered representative for this compound analysis.

Performance Characteristic Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.995≥ 0.99r² ≥ 0.99[1][2][3]
Accuracy (% Recovery) 90 - 110%85 - 115%80 - 120% of the test concentration[4]
Repeatability (RSDr) ≤ 10%≤ 15%RSD ≤ 10% for individual impurities[4]
Reproducibility (RSDR) ≤ 15%≤ 20%Method-dependent
Limit of Detection (LOD) 0.1 - 1 µg/L1 - 10 µg/LSignal-to-noise ratio of 3:1
Limit of Quantification (LOQ) 0.5 - 5 µg/L5 - 25 µg/LSignal-to-noise ratio of 10:1[5]

Experimental Protocols

Detailed methodologies are essential for ensuring consistency and comparability of results in an inter-laboratory study.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile compounds in various matrices.[2][6][7]

1. Sample Preparation (Direct Injection/Headspace)

  • For liquid samples with low matrix complexity (e.g., alcoholic beverages), direct injection may be feasible.[6]

  • For more complex matrices, static headspace injection is preferred to minimize matrix effects.

  • Procedure:

    • Pipette a known volume (e.g., 5 mL) of the sample into a headspace vial.[7]

    • Add an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties).

    • Seal the vial and place it in the headspace autosampler.

    • Incubate the vial at a specific temperature (e.g., 80°C) for a defined time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target compound quantification and full scan for qualitative analysis.

  • Transfer Line Temperature: 280°C.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This protocol outlines a general approach for the analysis of a derivatized volatile compound.

1. Derivatization

  • Due to the volatility and potential for poor retention of this compound on reverse-phase columns, derivatization with a UV-active agent is often necessary. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH) for aldehydes and ketones, or a suitable agent for alcohols.

2. Sample Preparation

  • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to a small volume.

  • Add the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

  • Quench the reaction and dilute the sample with the mobile phase.

3. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the derivatized analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at the wavelength of maximum absorbance for the derivatized analyte.

  • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory validation study and the relationship between key validation parameters.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Analytical Method & Scope B Select Participating Laboratories A->B C Prepare & Distribute Protocol and Samples B->C D Method Familiarization by Labs C->D E Analysis of Validation Samples D->E F Collect Data from Laboratories E->F G Statistical Analysis (ISO 5725) F->G H Evaluate Performance Characteristics G->H I Final Validation Report H->I

Inter-laboratory validation study workflow.

Validation_Parameters_Relationship cluster_method Method Performance cluster_precision_types Precision Levels Accuracy Accuracy Precision Precision Accuracy->Precision Trueness Repeatability Repeatability (Intra-lab) Precision->Repeatability Reproducibility Reproducibility (Inter-lab) Precision->Reproducibility Linearity Linearity LOQ LOQ Linearity->LOQ Specificity Specificity Specificity->Accuracy LOD LOD LOQ->LOD Robustness Robustness Robustness->Precision

Relationship of analytical validation parameters.

References

The Pheromonal Efficacy of Oct-2-en-4-ol: A Comparative Guide to Semiochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and specific semiochemicals is a cornerstone of modern pest management and ecological research. Among the vast array of volatile organic compounds, octenol isomers have garnered significant attention for their roles as insect attractants. This guide provides a comparative analysis of the potential efficacy of Oct-2-en-4-ol as a pheromone, contextualized by data from more extensively studied analogous semiochemicals. Due to a notable scarcity of direct research on this compound, this document leverages comparative data from structurally similar compounds, such as 1-octen-3-ol, to illustrate the experimental methodologies and data presentation crucial for evaluating pheromonal activity.

Data Presentation: A Comparative Overview

Quantitative data is paramount in assessing the efficacy of a semiochemical. The following tables summarize typical results from key experimental assays used to compare the potency of different volatile compounds in eliciting responses from insects. It is important to note that the behavioral and physiological responses of insects to semiochemicals can be highly species-specific.[1]

Table 1: Comparative Electroantennography (EAG) Responses to Various Semiochemicals

Electroantennography measures the electrical response of an insect's antenna to a volatile compound, providing a physiological measure of olfactory detection. The data below is illustrative and compiled from various studies on different insect species to demonstrate a typical comparative dataset.

CompoundInsect SpeciesMean EAG Response (mV) ± SEReference CompoundNormalized Response (%)
1-Octen-3-ol Aedes aegypti1.2 ± 0.1Lactic Acid150
Culex quinquefasciatus0.8 ± 0.05Lactic Acid100
(Z)-3-Hexen-1-ol Heliothis virescens1.5 ± 0.2Phenylacetaldehyde120
Benzaldehyde Helicoverpa armigera0.9 ± 0.1Hexanal90
Hypothetical this compound Species X---

Data is hypothetical and for illustrative purposes.

Table 2: Behavioral Response in Y-Tube Olfactometer Assays

Y-tube olfactometer assays are a standard behavioral experiment to determine an insect's preference between two odor sources. The data reflects the percentage of insects choosing the arm with the test compound versus a control.

CompoundInsect SpeciesConcentration (ppm)% Attraction% No Choice
1-Octen-3-ol Aedes aegypti1075**10
Geraniol Frankliniella occidentalis10068*15
Salicylaldehyde Frankliniella occidentalis10020 (Repellent)18
Hypothetical this compound Species Y---

*p<0.05, **p<0.01 (Chi-square test). Data is illustrative and based on typical olfactometer results.[2]

Table 3: Field Trapping Efficacy of Different Pheromone Lures

Field trials are the definitive test of a semiochemical's practical utility. This table illustrates a comparison of different pheromone lures based on the mean number of insects captured over a specific period.

Lure CompositionTarget PestTrap TypeMean Trap Catch/Week ± SE
(Z9, E12)-9,12-tetradecadien-1-ol acetate Spodoptera frugiperdaDelta Trap15.5 ± 2.1
Commercial Blend A Helicoverpa armigeraBucket Trap25.2 ± 3.5
Commercial Blend B Helicoverpa armigeraBucket Trap18.9 ± 2.8
Unbaited Control --1.2 ± 0.5

Data is illustrative and compiled from various field studies.[3][4]

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of results in semiochemical research.

Electroantennography (EAG) Bioassay Protocol

Objective: To measure the electrical response of an insect antenna to a specific volatile compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and one antenna is excised at the base.

  • Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: The test compound (e.g., this compound) is dissolved in a solvent (e.g., hexane) at a known concentration. A small amount of this solution is applied to a filter paper strip.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then passed through a Pasteur pipette containing the odor-laden filter paper and directed at the antennal preparation.

  • Data Acquisition: The depolarization of the antennal membrane is amplified and recorded as the EAG response. The amplitude of the negative voltage deflection is measured.

  • Controls: A solvent-only control and a standard reference compound are used to normalize the responses. A range of concentrations is typically tested to generate a dose-response curve.

Y-Tube Olfactometer Bioassay Protocol

Objective: To assess the behavioral response (attraction or repellency) of an insect to a volatile compound in a controlled laboratory setting.[5]

Methodology:

  • Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms.[6][7]

  • Airflow: A controlled, purified, and humidified airflow is passed through both arms of the olfactometer.

  • Odor Source: The test compound on a dispenser (e.g., filter paper) is placed in the airflow of one arm (treatment arm), and a solvent-only dispenser is placed in the other arm (control arm).

  • Insect Release: A single insect is introduced at the downwind end of the entry arm.

  • Data Collection: The insect's choice (entering a specific arm) and the time taken to make the choice are recorded. An insect is considered to have made a choice when it crosses a defined line in one of the arms.

  • Experimental Controls: The olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are rotated to prevent positional bias. A sufficient number of insects are tested for statistical analysis.

Field Trapping Protocol

Objective: To evaluate the efficacy of a semiochemical as a lure for trapping target pests under natural environmental conditions.

Methodology:

  • Lure Preparation: The test compound is loaded onto a controlled-release dispenser, such as a rubber septum or polyethylene (B3416737) vial, at various concentrations. Control lures contain only the solvent.

  • Trap Selection: An appropriate trap design for the target insect (e.g., delta, bucket, or sticky trap) is selected.[4]

  • Experimental Design: Traps are deployed in the field using a randomized complete block design to minimize the effects of spatial variation. A minimum distance is maintained between traps to avoid interference.

  • Data Collection: The number of target insects and any non-target species captured in each trap is recorded at regular intervals.

  • Statistical Analysis: Trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the baited and control traps and among different lure formulations.[8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

olfactory_signaling_pathway cluster_antenna Insect Antenna cluster_brain Antennal Lobe (Brain) Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron (PN) Glomerulus->PN Signal Processing LHN Lateral Horn Neuron (LHN) PN->LHN Higher Brain Center Behavior Behavioral Response LHN->Behavior Initiates Behavior

Caption: A simplified diagram of an insect's olfactory signaling pathway.

experimental_workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) - Physiological Response - Analysis Data Analysis & Comparison EAG->Analysis Olfactometer Y-Tube Olfactometer - Behavioral Choice - Olfactometer->Analysis Field_Trapping Field Trapping Trials - Efficacy in Situ - Compound Test Compound (this compound) Compound->EAG Compound->Olfactometer Analysis->Field_Trapping Promising candidates

Caption: A typical experimental workflow for evaluating semiochemical activity.

References

A Comparative Guide to the Structural Activity Relationship of Oct-2-en-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of Oct-2-en-4-ol derivatives, focusing on their potential biological activities. Due to a lack of extensive research on a series of this compound derivatives, this document leverages experimental data from structurally similar compounds, particularly the isomeric 1-octen-3-ol (B46169), to infer potential SAR principles. The information presented herein is intended to guide future research and development of novel therapeutic agents based on the octenol scaffold.

Introduction to this compound and its Analogs

This compound is an unsaturated aliphatic alcohol. While specific SAR studies on its derivatives are limited, the broader class of C8 unsaturated alcohols is known for various biological activities, including antimicrobial and cytotoxic effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the targeted design of more potent and specific agents. This guide will focus on the potential antifungal activity, drawing parallels from the well-studied volatile organic compound (VOC), 1-octen-3-ol.

Comparative Biological Activity: Antifungal Properties

While direct data on this compound derivatives is scarce, studies on the antifungal activity of 1-octen-3-ol provide a valuable benchmark. The following table summarizes the Minimum Inhibitory Concentration (MIC) of 1-octen-3-ol against various fungal pathogens.

Table 1: Antifungal Activity of 1-Octen-3-ol

Fungal PathogenMinimum Inhibitory Concentration (MIC) (ml L⁻¹)
Monilinia laxa≤ 0.3
Fusarium oxysporum≤ 0.3
Monilinia fructicola≤ 0.3
Botrytis cinerea≤ 0.3
Alternaria solani0.094
Aspergillus flavus≤ 0.3

Data sourced from a study on the antifungal activity of volatile organic compounds produced by Ceratocystis fimbriata.[1][2]

Experimental Protocols

The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a standard method for assessing antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Preparation of Fungal Spore Suspension: Fungal strains are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 25°C for 5-7 days. Spores are then harvested by flooding the plate with sterile saline (0.9% NaCl) containing 0.05% Tween 80 and gently scraping the surface with a sterile loop. The resulting suspension is filtered through sterile glass wool to remove mycelial fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 × 10⁶ spores/mL).

  • Preparation of Test Compound Dilutions: The test compound (e.g., 1-octen-3-ol) is serially diluted in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to achieve a range of concentrations.

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the test compound, the fungal spore suspension, and a growth medium (e.g., Potato Dextrose Broth - PDB). A positive control (fungal suspension without the test compound) and a negative control (medium only) are included.

  • Incubation: The microtiter plates are incubated at 25°C for 48-72 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualization of Key Concepts and Workflows

Conceptual Structural Activity Relationship (SAR) of Unsaturated Alcohols

The following diagram illustrates the key structural features of an unsaturated alcohol, such as this compound, and their potential influence on biological activity based on general principles observed for this class of compounds.

SAR_conceptual cluster_molecule This compound Scaffold cluster_sar Structural Modifications & Biological Activity mol CH3(CH2)3-CH(OH)-CH=CH-CH3 chain_length Alkyl Chain Length (C4-C10) double_bond Position & Geometry of Double Bond (E/Z isomers) hydroxyl Position & Stereochemistry of Hydroxyl Group (R/S isomers) derivatization Derivatization of Hydroxyl Group (e.g., esterification) activity Biological Activity (e.g., Antifungal, Cytotoxic) chain_length->activity Affects lipophilicity & membrane interaction double_bond->activity Influences molecular shape & receptor binding hydroxyl->activity Crucial for hydrogen bonding & target interaction derivatization->activity Alters polarity, stability, & prodrug potential Antifungal_VOC_Workflow cluster_screening Screening & Identification cluster_evaluation Activity & SAR Evaluation A Isolation of Microorganisms Producing VOCs B In vitro Antifungal Assay (Dual Culture Plate) A->B C Headspace SPME-GC/MS Analysis of Active VOCs B->C D MIC Determination of Pure VOCs C->D Identified Compounds E Synthesis of Derivatives D->E F SAR Study of Derivatives E->F G In vivo Efficacy Studies F->G

References

Unraveling the Spectral Fingerprints: A Comparative Analysis of C8 Unsaturated Alcohol Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electron ionization (EI) mass spectra of various C8 unsaturated alcohols reveals distinct fragmentation patterns that are highly dependent on the position of the hydroxyl group and the nature of the unsaturation. This guide provides a comparative analysis of the mass spectra of 1-octen-3-ol, (Z)-2-octen-1-ol, 3-octen-1-ol, and 1-octyn-3-ol, offering insights for researchers and professionals in drug development and chemical analysis.

This comparison highlights the diagnostic ions and fragmentation pathways that allow for the differentiation of these isomeric and structurally related compounds. All data presented is based on publicly available spectra from the NIST/EPA/NIH Mass Spectral Library.

Comparative Data of Key Mass Spectral Fragments

The following table summarizes the prominent ions observed in the electron ionization mass spectra of the four selected C8 unsaturated alcohols. The relative intensity of these peaks is crucial for distinguishing between the different isomers.

m/z1-Octen-3-ol(Z)-2-Octen-1-ol3-Octen-1-ol1-Octyn-3-ol
Molecular Ion [M] 128 (low abundance)128 (low abundance)128 (low abundance)126 (low abundance)
[M-H] 127127127125
[M-H₂O] 110110110108
[M-C₂H₅] 99999997
[M-C₃H₇] 85858583
[M-C₄H₉] 71717169
[M-C₅H₁₁] 57 (Base Peak)575755 (Base Peak)
Other Key Fragments 81, 69, 55, 4181, 67, 55, 41 (Base Peak)81, 67, 55 (Base Peak), 4197, 81, 67, 43, 41

Deciphering the Fragmentation Patterns: A Comparative Analysis

The mass spectra of alcohols are often characterized by a weak or absent molecular ion peak due to the ease of fragmentation.[1][2] The primary fragmentation pathways for the C8 unsaturated alcohols analyzed here include alpha-cleavage, dehydration, and cleavage at the allylic or propargylic position.[3][4]

1-Octen-3-ol , an allylic alcohol, exhibits a base peak at m/z 57. This prominent fragment is a result of alpha-cleavage, where the bond between C3 and C4 is broken, leading to the loss of a pentyl radical. The charge is retained by the oxygen-containing fragment, which is stabilized by resonance. Another significant fragmentation is the loss of a water molecule (H₂O), resulting in a peak at m/z 110.

(Z)-2-Octen-1-ol , a primary allylic alcohol, shows a different fragmentation pattern with the base peak at m/z 41. This is characteristic of the allyl cation ([C₃H₅]⁺), formed by cleavage of the C3-C4 bond. The loss of a butyl radical to form the [M-C₄H₉]⁺ ion at m/z 71 is also a notable fragmentation pathway.

3-Octen-1-ol also displays a base peak at m/z 55. This fragment likely arises from a complex rearrangement followed by cleavage. The loss of water (m/z 110) and cleavage at the allylic position (C5) are also observed.

1-Octyn-3-ol , a propargylic alcohol, is distinguished by its molecular ion at m/z 126, reflecting the presence of a triple bond. The base peak is at m/z 55. A prominent fragment at m/z 97 corresponds to the loss of an ethyl group, which is a characteristic alpha-cleavage for this molecule. The presence of the triple bond influences the fragmentation, leading to a different set of characteristic ions compared to its alkene counterparts.

Experimental Protocols

The mass spectral data presented in this guide were obtained using Electron Ionization (EI) mass spectrometry, typically coupled with Gas Chromatography (GC) for sample introduction and separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Organic Compounds

This protocol is a representative method for the analysis of volatile compounds such as C8 unsaturated alcohols.

  • Sample Preparation: Samples are typically diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 10-100 ppm.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold of 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-350.

    • Data Acquisition: Full scan mode.

Visualizing the Workflow

The general workflow for the GC-MS analysis of C8 unsaturated alcohols is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample C8 Unsaturated Alcohol Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injector GC Injector Dilution->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Source MS Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Interpretation Interpretation of Fragmentation Library_Search->Interpretation

Caption: Workflow for GC-MS analysis of C8 unsaturated alcohols.

References

A Comparative Benchmarking of Synthesis Methods for Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the production of Oct-2-en-4-ol, a valuable chiral building block in organic synthesis. The performance of three distinct approaches—hydride reduction, transfer hydrogenation, and biocatalysis—is objectively evaluated based on key metrics such as yield, reaction conditions, and selectivity. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most suitable method for their specific applications.

Quantitative Data Summary

The following table summarizes the key performance indicators for the different synthesis methods of this compound.

MethodReagent/CatalystSubstrateSolventReaction TimeTemperature (°C)Yield (%)Purity/Enantiomeric Excess
Hydride Reduction Lithium Aluminium Hydride (LiAlH₄)(E)-Oct-2-en-4-oneTetrahydrofuran (THF)1.5 hours5 - 2090Not Reported
Transfer Hydrogenation Aluminum Isopropoxideα,β-Unsaturated KetonesIsopropanol (B130326)VariesVariesUp to 96 (for analogs)Not Reported
Biocatalysis Whole cells (Acetobacter pasteurianus)2-OctanoneBuffer/Isopropanol70 minutes3595>99.9% (for (R)-2-octanol)

Experimental Protocols

Hydride Reduction with Lithium Aluminium Hydride (LiAlH₄)

This method involves the 1,2-reduction of the α,β-unsaturated ketone, (E)-Oct-2-en-4-one, to the corresponding allylic alcohol, (E)-Oct-2-en-4-ol.

Materials:

  • (E)-Oct-2-en-4-one

  • Lithium Aluminium Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Sodium Sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas

  • Ice bath

Procedure:

  • A dispersion of LiAlH₄ (1.8 g, 47.4 mmol) in anhydrous THF (50 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath.

  • A solution of (E)-Oct-2-en-4-one (10.0 g, 79.2 mmol) in anhydrous THF (50 mL) is added dropwise to the LiAlH₄ dispersion over 30 minutes, maintaining the reaction temperature below 5°C.

  • The mixture is stirred at room temperature for 1 hour after the addition is complete.

  • The reaction is then cooled to 0°C with an ice bath, and water (1.8 g) is added slowly, ensuring the temperature does not exceed 7°C.

  • A 10% aqueous solution of NaOH (1.8 g) followed by water (5.4 g) is added to the mixture.

  • The ice bath is removed, and the mixture is stirred for 1 hour, during which a white precipitate forms.

  • Anhydrous sodium sulfate (10.0 g) is added, and the mixture is filtered.

  • The THF is removed from the filtrate under reduced pressure (40°C, 4 mbar) for 2 hours to yield (E)-oct-2-en-4-ol.[1]

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[2] This method is particularly advantageous for the reduction of α,β-unsaturated ketones as it selectively reduces the carbonyl group without affecting the carbon-carbon double bond.[3][4]

General Procedure (Adapted for α,β-Unsaturated Ketones):

  • The α,β-unsaturated ketone is dissolved in a suitable solvent, typically an excess of the sacrificial alcohol (e.g., isopropanol).

  • A catalytic amount of an aluminum alkoxide (e.g., aluminum isopropoxide) is added to the solution.

  • The reaction mixture is heated to drive the equilibrium towards the product alcohol. The acetone (B3395972) formed from the oxidation of isopropanol can be removed by distillation to further favor the forward reaction.

  • Upon completion, the reaction is quenched, and the product alcohol is isolated and purified.

While a specific protocol for this compound was not found, studies on analogous α,β-unsaturated ketones have reported high yields, up to 96%.[5]

Biocatalytic Reduction

Biocatalytic reduction using whole microbial cells or isolated enzymes offers a green and highly enantioselective route to chiral alcohols.[6] While a specific protocol for the biocatalytic reduction of Oct-2-en-4-one to this compound was not identified, the successful reduction of the saturated analog, 2-octanone, to (R)-2-octanol with high yield and excellent enantioselectivity using Acetobacter pasteurianus suggests the feasibility of this approach.[2] Ene-reductases present in yeasts are also known to reduce activated alkenes, which could be applicable in this synthesis.[7]

General Experimental Workflow for Whole-Cell Biocatalytic Ketone Reduction:

  • Cultivation of Microorganism: The selected yeast or bacterial strain is cultivated in a suitable growth medium to obtain sufficient biomass.

  • Biocatalytic Reaction: The whole cells are harvested and suspended in a buffer solution. The ketone substrate (e.g., Oct-2-en-4-one) and a co-substrate for cofactor regeneration (e.g., isopropanol or glucose) are added to the cell suspension.

  • Reaction Monitoring: The reaction is incubated under controlled conditions (temperature, pH, agitation), and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, the product alcohol is extracted from the reaction mixture using an organic solvent.

  • Purification: The extracted product is purified using standard techniques like column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction mechanisms and a general workflow for the biocatalytic synthesis.

LiAlH4_Reduction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Oct-2-en-4-one (E)-Oct-2-en-4-one Intermediate Alkoxide Intermediate Oct-2-en-4-one->Intermediate 1. Nucleophilic attack by H⁻ from LiAlH₄ LiAlH4 LiAlH₄ This compound (E)-Oct-2-en-4-ol Intermediate->this compound 2. Protonation (Workup)

Hydride Reduction of (E)-Oct-2-en-4-one.

MPV_Reduction cluster_reactants Reactants cluster_reaction Mechanism cluster_products Products Ketone α,β-Unsaturated Ketone TransitionState Six-membered Transition State Ketone->TransitionState Isopropanol Isopropanol Isopropanol->TransitionState Catalyst Al(O-iPr)₃ Catalyst->TransitionState Alcohol Allylic Alcohol TransitionState->Alcohol Acetone Acetone TransitionState->Acetone Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction Whole-cell suspension in buffer with substrate and co-substrate Harvesting->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification Extraction->Purification Analysis Analysis (Yield, Purity, ee) Purification->Analysis

References

Safety Operating Guide

Proper Disposal of Oct-2-en-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential procedural guidance for the safe and compliant disposal of Oct-2-en-4-ol, a secondary alcohol used in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Logistical Information

This compound is a flammable liquid that is harmful if swallowed and causes serious eye irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[2][3] Evaporation is not an acceptable method of disposal for hazardous chemical waste.[3]

Summary of Chemical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 175-176 °C at 760 mm Hg[4]
Flash Point 63.33 °C (146.00 °F)[4]
Solubility Insoluble in water, soluble in alcohol[4]
Density 0.830 - 0.838 g/cm³ at 25 °C[4]

Hazard Identification

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]P264, P270, P301+P317, P330, P501
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[1]P264, P280, P305+P351+P338, P337+P317
Flammability Flammable LiquidKeep away from heat, sparks, open flames, and hot surfaces.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Waste Collection
  • Liquid Waste: All liquid waste containing this compound, including pure solvent, reaction mixtures, and contaminated solutions, must be collected in a designated hazardous waste container.

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled solid hazardous waste container.

Waste Storage
  • Container Selection: Use only chemically compatible and properly sealed containers for waste collection. The original container may be used if it is in good condition.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Waste this compound," "Solid waste contaminated with this compound"). The date of accumulation should also be included.

  • Segregation: this compound waste should be segregated from other incompatible waste streams, such as strong oxidizing agents, to prevent dangerous reactions.

  • Storage Area: Waste containers should be stored in a designated, well-ventilated satellite accumulation area away from sources of ignition. Secondary containment should be used to prevent spills.

Disposal Procedure
  • Licensed Waste Disposal Contractor: The disposal of this compound waste must be handled by a licensed and reputable chemical waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generate Waste Liquid Waste Liquid Waste Generate Waste->Liquid Waste Solid Waste Solid Waste Generate Waste->Solid Waste Labeled Container (Liquid) Labeled Container (Liquid) Liquid Waste->Labeled Container (Liquid) Labeled Container (Solid) Labeled Container (Solid) Solid Waste->Labeled Container (Solid) Segregated Storage Segregated Storage Labeled Container (Liquid)->Segregated Storage Labeled Container (Solid)->Segregated Storage EHS Pickup EHS Pickup Segregated Storage->EHS Pickup Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Oct-2-en-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Oct-2-en-4-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe laboratory operations.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 175.00 to 176.00 °C @ 760.00 mm Hg[3]
Flash Point 146.00 °F (63.33 °C)[3]
Hazards Harmful if swallowed, Causes serious eye irritation[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 compliant. A face shield must be worn over goggles.Protects against splashes and potential eye irritation.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's chemical resistance guide.Prevents skin contact and absorption.
Body Protection Flame-Resistant Laboratory CoatNomex® or equivalent.Protects against skin contact and potential flammability.
Respiratory Protection Air-Purifying RespiratorRequired if working outside a fume hood or with poor ventilation. Use a respirator with organic vapor cartridges.Prevents inhalation of harmful vapors.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Log the chemical into the laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

  • Keep the container tightly closed when not in use.[5]

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin and eyes, and avoid inhaling vapors.

  • Use non-sparking tools and ground all equipment when transferring large quantities to prevent static discharge.[5]

4. Spill Response:

  • In the event of a spill, follow the chemical spill response workflow outlined in the diagram below.

  • Evacuate the immediate area and alert others.

  • If safe to do so, ventilate the area.

  • For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Liquid Waste: Collect all waste this compound in a designated, labeled, and sealed container for flammable liquid waste.[6] Do not dispose of it down the drain.[5]

  • Solid Waste: Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste.[6]

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Flammable," "Irritant").

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Chemical Spill Response Workflow

cluster_0 Chemical Spill Occurs cluster_1 Immediate Actions cluster_2 Spill Containment & Cleanup cluster_3 Post-Cleanup Spill Spill of this compound Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Contain Contain with Absorbent SmallSpill->Contain Emergency Contact Emergency Response LargeSpill->Emergency Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Emergency->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.